molecular formula C12H20ClNO B160583 N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride CAS No. 93963-24-7

N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride

Cat. No.: B160583
CAS No.: 93963-24-7
M. Wt: 229.74 g/mol
InChI Key: KWQLOEWGKCQLPR-UHFFFAOYSA-N
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Description

N-ethyl-4-Methoxyamphetamine (EMA) is an analog of 4-MA (Item No. 12041). The addition of an N-ethyl substituent decreases analgesic potency. Other physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Properties

IUPAC Name

N-ethyl-1-(4-methoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-4-13-10(2)9-11-5-7-12(14-3)8-6-11;/h5-8,10,13H,4,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQLOEWGKCQLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC=C(C=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90916868
Record name N-Ethyl-1-(4-methoxyphenyl)propan-2-amine--hydrogen chloride (1/1)
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Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

93963-24-7
Record name Benzeneethanamine, N-ethyl-4-methoxy-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethylamine, N-ethyl-p-methoxy-alpha-methyl-, hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-1-(4-methoxyphenyl)propan-2-amine--hydrogen chloride (1/1)
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Record name N-ethyl-p-methoxy-α-methylphenethylamine hydrochloride
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Foundational & Exploratory

N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Ethyl-p-methoxy-alpha-methylphenethylamine Hydrochloride

Abstract

N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride, also known as para-Methoxy-N-ethylamphetamine (PMEA), is a synthetic compound belonging to the substituted phenethylamine class. As a structural analog of the controlled substance para-methoxyamphetamine (PMA), PMEA has garnered interest within the forensic and pharmacological research communities.[1] This guide provides a comprehensive technical overview of its fundamental properties, synthesis, analytical characterization, and known pharmacological and toxicological attributes. The information is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and related compounds.

Chemical Identity and Physicochemical Properties

N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride is a substituted amphetamine derivative characterized by a methoxy group on the para position of the phenyl ring and an ethyl group on the terminal amine.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it more suitable for laboratory applications.[2]

Compound Identifiers
IdentifierValue
IUPAC Name N-ethyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride
Common Synonyms para-Methoxy-N-ethylamphetamine HCl, PMEA HCl, N-Ethyl-4-methoxyamphetamine HCl
CAS Number 93963-24-7 (Hydrochloride Salt)[2][3]
Molecular Formula C₁₂H₂₀ClNO[2][4]
Molecular Weight 229.75 g/mol [4]
Canonical SMILES CCNC(C)CC1=CC=C(C=C1)OC.Cl
InChIKey USBWBBAUWVUJLA-UHFFFAOYSA-N (Free Base)
Physicochemical Data

The physical properties of PMEA hydrochloride are critical for its handling, formulation, and analysis.

PropertyValueSource
Melting Point 156-157 °C[3]
Boiling Point 280.6 °C at 760 mmHg (Free Base, Predicted)[3]
Appearance Solid[5]
Solubility Enhanced solubility in polar solvents; very faint turbidity in water.[2][3]
Flash Point 116.1 °C (Free Base, Predicted)[3]
Chemical Structure

Caption: 2D Structure of N-Ethyl-p-methoxy-alpha-methylphenethylamine Hydrochloride.

Synthesis and Purification

The synthesis of PMEA, like other substituted amphetamines, is often achieved via reductive amination. This common clandestine method involves the reaction of a precursor ketone with an amine, followed by reduction of the resulting imine intermediate.[6] The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Synthetic Workflow

The general pathway involves a two-step process starting from 4-methoxyphenylacetone. The choice of reducing agent is critical; lithium aluminum hydride (LiAlH₄) is effective but requires stringent anhydrous conditions, while sodium borohydride (NaBH₄) is a milder and safer alternative, often used in conjunction with a protic solvent.

SynthesisWorkflow Precursors Precursors: 4-Methoxyphenylacetone Ethylamine Reaction Step 1: Imine Formation (Condensation Reaction) Precursors->Reaction Intermediate N-ethylidene-1-(4-methoxyphenyl) propan-2-amine (Imine) Reaction->Intermediate Reduction Step 2: Reduction (e.g., NaBH₄ or LiAlH₄) Intermediate->Reduction Freebase PMEA Free Base (C₁₂H₁₉NO) Reduction->Freebase Purification Purification (Extraction & Distillation) Freebase->Purification Salt Step 3: Salt Formation (HCl in ether) Purification->Salt Final PMEA Hydrochloride (Final Product) Salt->Final

Caption: General workflow for the synthesis of PMEA Hydrochloride.

Experimental Protocol: Reductive Amination

This protocol is a representative method and must be performed in a controlled laboratory setting with appropriate safety measures.

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-methoxyphenylacetone (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

    • Add ethylamine (1.5-2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate.[7]

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, monitoring for any exothermic reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding water.

    • Reduce the solvent volume under vacuum.

    • Add an aqueous solution of sodium hydroxide (NaOH) to basify the mixture (pH > 12).

    • Extract the aqueous layer three times with a non-polar organic solvent such as dichloromethane or diethyl ether.[7]

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification and Salt Formation:

    • Filter the dried solution and remove the solvent in vacuo to yield the crude PMEA free base as an oil.

    • Purify the oil via vacuum distillation if necessary.

    • Dissolve the purified free base in anhydrous diethyl ether.

    • Slowly add a solution of hydrochloric acid in ether or bubble gaseous HCl through the solution until precipitation ceases.

    • Collect the resulting white precipitate (PMEA HCl) by filtration, wash with cold anhydrous ether, and dry under vacuum.

Analytical Methodologies

Accurate identification and characterization of PMEA are essential for forensic analysis and pharmacological research. A combination of chromatographic and spectroscopic techniques is required for unambiguous confirmation.[7][8]

Analytical Workflow

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_confirm Confirmation Prep Dissolution in Methanol or appropriate solvent GCMS GC-MS Analysis (Identification & Purity) Prep->GCMS FTIR FTIR Spectroscopy (Functional Groups) Prep->FTIR Confirm Data Interpretation & Spectral Library Matching GCMS->Confirm FTIR->Confirm

Caption: Standard workflow for the analytical confirmation of PMEA HCl.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying volatile and semi-volatile compounds like PMEA in forensic samples.[6]

  • Sample Preparation: Prepare a 1 mg/mL solution of the PMEA HCl sample in methanol.

  • Instrument Conditions:

    • GC Column: Standard non-polar column (e.g., 30m x 0.25mm, 0.25µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 40-500 m/z.

  • Data Analysis: Compare the obtained mass spectrum and retention time with a certified reference standard or an established spectral library. The presence of characteristic fragment ions confirms the compound's identity.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the functional groups present in the molecule.

  • Sample Preparation: Use a small amount of the solid PMEA HCl sample directly with an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands:

    • N-H stretch (secondary amine salt): Broad band around 2400-2700 cm⁻¹.

    • C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

    • C=C stretch (aromatic ring): Peaks around 1500-1600 cm⁻¹.

    • C-O stretch (aryl ether): Strong peak around 1250 cm⁻¹.

Pharmacology and Toxicology

The pharmacological profile of PMEA is not extensively documented in peer-reviewed literature, but it is presumed to be similar to its close analog, PMA.[1] PMA is known for its potent serotonergic effects, acting primarily as a selective serotonin releasing agent.[9][10]

Mechanism of Action

PMEA is believed to exert its effects by interacting with monoamine transporters in the central nervous system, leading to the modulation of neurotransmitter release, particularly serotonin.[2] Its stimulant and potential entactogenic effects are likely mediated through this pathway.[5] The addition of the N-ethyl group may alter its potency and selectivity compared to PMA.

Metabolism

Like other amphetamines, PMEA is expected to be metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP2D6 being a likely key enzyme.[11] Metabolic pathways may include N-dealkylation and O-demethylation.

Toxicological Profile

There is limited formal toxicological data for PMEA. However, its structural similarity to PMA is a cause for significant concern. PMA is notoriously toxic, with a narrow therapeutic index, and has been responsible for numerous fatalities when sold as "ecstasy."[9]

  • Acute Toxicity: Toxicity assessments classify PMEA as acutely hazardous, with risks of severe skin corrosion, respiratory irritation, and systemic poisoning.[1]

  • LD₅₀: The minimum lethal dose (LD₅₀) for intravenous administration in mice has been reported as approximately 90 mg/kg.[2]

  • Adverse Effects: Potential adverse effects, extrapolated from related compounds, include hyperthermia, cardiovascular stress, and severe serotonergic syndrome.[1]

Summary of Biological Activities
Activity TypeObserved or Inferred EffectsReference
CNS Stimulation Increased locomotor activity in animal models.[2] Reported stimulant effects.[5][11]
Serotonergic Activity Inferred from structural analogy to PMA, a potent serotonin releasing agent.[1][10]
Analgesic The N-ethyl substituent is suggested to decrease analgesic potency compared to some analogs.[3]
Appetite Suppression Reported use as an appetite suppressant.[11]

Regulatory and Handling Considerations

Legal Status

N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride is classified as a controlled substance or an analog of a controlled substance in many jurisdictions.[3][5] Its structural relationship to PMA, a Schedule I drug in the United States and under the UN Convention on Psychotropic Substances, places it under strict regulatory control.[9] Researchers must ensure compliance with all local, national, and international regulations regarding its acquisition, handling, and disposal.

Safe Handling

Due to its hazardous nature, PMEA HCl must be handled with extreme caution in a laboratory environment.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or fumes.

  • Exposure Control: Avoid contact with skin and eyes. In case of accidental exposure, rinse the affected area thoroughly with water and seek immediate medical attention. Do not eat, drink, or smoke in the laboratory.[5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials.

Conclusion

N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride is a potent psychoactive compound with significant forensic and research interest. Its basic properties, synthesis, and analytical profile are characteristic of the substituted phenethylamine class. While its full pharmacological and toxicological profiles require further elucidation, its structural similarity to the highly toxic PMA warrants extreme caution in its handling and study. This guide provides a foundational technical overview to support responsible and informed research in this area.

References

  • N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride | 93963-24-7 | Benchchem. (URL: )
  • Cas 93963-24-7,N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride | lookchem. (URL: [Link])

  • N-Ethyl-4-methoxy-alpha-methylphenethylamine | C12H19NO | CID 551649 - PubChem. (URL: [Link])

  • para-Methoxy-N-ethylamphetamine - Grokipedia. (URL: [Link])

  • 4-methoxy-N-ethylamphetamine | C12H19NO | CID 85725 - PubChem. (URL: [Link])

  • N-Methylphenethylamine - Wikipedia. (URL: [Link])

  • N-ethyl-p-methoxy-alpha-methylphenethylamine. (URL: [Link])

  • para-Methoxyamphetamine - Wikipedia. (URL: [Link])

  • 2,5-Dimethoxy-4-methylamphetamine - Wikipedia. (URL: [Link])

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PubMed Central. (URL: [Link])

  • (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721 - PubChem. (URL: [Link])

  • The Characterization of 4-Methoxy-N-Ethylamphetamine HCl - ResearchGate. (URL: [Link])

  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method - PubMed. (URL: [Link])

Sources

An In-depth Technical Guide to N-ethyl-4-Methoxyamphetamine (EMA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-4-methoxyamphetamine (EMA), also known as para-methoxyethylamphetamine (PMEA), is a synthetic phenethylamine and a structural analog of para-methoxyamphetamine (PMA). As a member of the substituted amphetamine class, EMA has emerged in forensic contexts as a designer drug. This technical guide provides a comprehensive overview of the current scientific understanding of EMA, synthesizing available data on its chemical properties, synthesis, analytical characterization, pharmacology, metabolism, and toxicology. While research specifically focused on EMA is limited, this guide draws upon data from closely related analogs to offer insights into its potential biological effects. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the properties and implications of this compound.

Chemical and Physical Properties

N-ethyl-4-methoxyamphetamine is characterized by an amphetamine core structure with a methoxy group substituted at the fourth position of the phenyl ring and an ethyl group attached to the terminal amine.

PropertyValueSource(s)
Systematic Name N-ethyl-1-(4-methoxyphenyl)propan-2-amine[1]
Common Names EMA, PMEA[2]
CAS Number 93963-24-7 (hydrochloride salt)[3]
Molecular Formula C₁₂H₁₉NO[3]
Molecular Weight 193.29 g/mol (free base)[1]
Appearance White crystalline powder (hydrochloride salt)[4]
Solubility (HCl salt) Soluble in water, DMF, DMSO, and Ethanol[3]

Synthesis and Characterization

The synthesis of N-ethyl-4-methoxyamphetamine hydrochloride can be achieved through the reductive amination of 4-methoxyphenyl-2-propanone or via the N-alkylation of 4-methoxyamphetamine (PMA). A common laboratory-scale synthesis involves the reduction of an N-acetylated precursor.

Experimental Protocol: Synthesis of N-ethyl-4-Methoxyamphetamine HCl

This protocol describes the synthesis of EMA HCl from 4-methoxy-N-acetylamphetamine.

Step 1: Reduction of 4-methoxy-N-acetylamphetamine

  • In a flame-dried round-bottom flask equipped with a condenser and addition funnel, add 100 mL of a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in diethyl ether (100 mmol).

  • Slowly add a solution of 4-methoxy-N-acetylamphetamine (5.0 g, 24.2 mmol) in approximately 75 mL of anhydrous diethyl ether dropwise over 30 minutes.

  • Add an additional 125 mL of anhydrous diethyl ether to the reaction mixture.

  • Reflux the mixture overnight.

  • After cooling the reaction, cautiously quench the excess LiAlH₄ by the sequential dropwise addition of 4.0 mL of water, 4.0 mL of 15% aqueous sodium hydroxide, and 12 mL of water.

  • Stir the resulting mixture for approximately 30 minutes.

Step 2: Isolation and Purification of the Free Base

  • Filter the aluminum salts through a pad of Celite® and wash the filter cake with an additional 100 mL of diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the free base as a clear oil.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the oily residue in 35 mL of isopropanol.

  • Add isopropanolic HCl dropwise until the pH of the solution reaches 5.

  • Dilute the solution with approximately 800 mL of diethyl ether to precipitate the hydrochloride salt.

  • Collect the resulting white crystalline powder by suction filtration, wash with a small amount of diethyl ether, and dry under vacuum. This yields N-ethyl-4-methoxyamphetamine HCl.[4]

Analytical Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of EMA typically shows a base peak at m/z 72, with other significant fragments at m/z 121 and 192, which are characteristic of a methoxy-substituted-N-ethylamphetamine structure.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): The infrared spectrum of EMA HCl displays absorbance patterns consistent with a secondary amine hydrochloride salt and a para-disubstituted aromatic ring.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum of EMA HCl shows characteristic signals for the aromatic protons of a para-substituted benzene ring (two doublets around 7.0 and 7.3 ppm), a methoxy group (a singlet around 3.8 ppm), and the protons of the N-ethyl group.[4]

Pharmacology

The pharmacological profile of EMA is not extensively documented in peer-reviewed literature. However, its structural similarity to other substituted amphetamines, particularly PMA and N-alkylated amphetamine analogs, allows for informed inferences regarding its mechanism of action.

Mechanism of Action at Monoamine Transporters

Research on a series of N-alkylated 4-methylamphetamine analogs provides significant insight into the likely effects of the N-ethyl group on EMA's interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Lengthening the N-alkyl chain from methyl to ethyl has been shown to decrease potency at all three transporters.[5][6]

  • Dopamine Transporter (DAT): The N-ethyl substitution likely converts EMA into an inhibitor (blocker) at DAT, rather than a substrate-type releaser. This is a critical distinction, as substrate activity at DAT is strongly correlated with the abuse potential of stimulants.[5]

  • Norepinephrine Transporter (NET): EMA is predicted to act as a substrate at NET, inducing norepinephrine release.[5]

  • Serotonin Transporter (SERT): EMA is expected to be a fully efficacious substrate at SERT, leading to the release of serotonin.[5]

This mixed profile of a DAT inhibitor and a NET/SERT substrate suggests that EMA may have a pharmacological profile distinct from both its parent compound, PMA, and classic psychostimulants like methamphetamine.

ema_monoamine_transporter_interaction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft EMA EMA DAT DAT EMA->DAT Inhibition NET NET EMA->NET Substrate (Release) SERT SERT EMA->SERT Substrate (Release) DA DA DAT->DA Reuptake NE NE NET->NE Reuptake 5HT 5HT SERT->5HT Reuptake caption Predicted Interaction of EMA with Monoamine Transporters

Predicted Interaction of EMA with Monoamine Transporters
Receptor Binding Profile

A comprehensive receptor binding profile for EMA at a wide range of central nervous system receptors is not currently available in the scientific literature. Studies on the parent compound, PMA, have shown very low affinity for serotonin 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂c receptors.[7] It is plausible that EMA shares this characteristic of having low affinity for these postsynaptic serotonin receptors, with its primary mechanism of action being at the monoamine transporters.

In Vivo Effects

Specific in vivo studies detailing the behavioral and physiological effects of EMA are scarce. One study noted that the addition of an N-ethyl substituent to 4-methoxyamphetamine decreases its analgesic potency.[3] Based on its predicted activity as a serotonin and norepinephrine releaser, it is hypothesized that EMA may produce some stimulant-like effects, although the lack of significant dopamine release suggests these effects may be less pronounced than those of traditional amphetamines. Anecdotal reports suggest that PMEA (EMA) produces effects similar to PMA but is less potent and may have a reduced tendency to induce severe hyperthermia at lower doses.[7]

Metabolism

The metabolism of EMA has been investigated in the context of forensic analysis. The primary metabolic pathways are O-demethylation and hydroxylation.

The major metabolites of EMA identified in human urine and blood are:

  • para-methoxyamphetamine (PMA): Formed via N-de-ethylation.

  • para-hydroxyethylamphetamine (POHEA): Formed via O-demethylation of the methoxy group.

  • para-hydroxyamphetamine: Formed via O-demethylation and N-de-ethylation.[2]

ema_metabolism EMA EMA PMA PMA EMA->PMA N-de-ethylation POHEA POHEA EMA->POHEA O-demethylation p-Hydroxyamphetamine p-Hydroxyamphetamine PMA->p-Hydroxyamphetamine O-demethylation POHEA->p-Hydroxyamphetamine N-de-ethylation caption Metabolic Pathways of N-ethyl-4-Methoxyamphetamine (EMA)

Metabolic Pathways of N-ethyl-4-Methoxyamphetamine (EMA)

Toxicology

The toxicological properties of EMA have not been extensively studied. However, based on its classification and data from its parent compound, PMA, it is considered a hazardous substance.

Toxicity DataValueSpeciesSource
Intravenous LD₅₀ 40 mg/kgRat[8]
Acute Oral Toxicity Harmful if swallowedN/A[8]

The primary dangers associated with PMA are severe hyperthermia, cardiovascular distress, and serotonin syndrome, particularly when taken at high doses or mistaken for MDMA.[7] While EMA is anecdotally reported to be less potent, the risk of similar toxic effects, especially at higher doses, should not be underestimated.

Analytical Methodology

The unambiguous identification of EMA in forensic and research settings relies on standard analytical techniques.

Experimental Protocol: GC-MS Analysis of EMA
  • Sample Preparation: Dissolve the sample in an appropriate solvent such as methanol. For biological matrices, a liquid-liquid or solid-phase extraction is required to isolate the analyte.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

  • GC Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial oven temperature of around 100-140°C, followed by a ramp up to approximately 300°C.

    • Injector: Split/splitless injector, typically operated at a temperature of 250-280°C.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Data Analysis: Compare the resulting mass spectrum and retention time with a certified reference standard of EMA.

gcms_workflow Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Optional GC_Injection GC Injection Extraction->GC_Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization EI Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection & Data Acquisition Mass_Analysis->Detection Analysis Spectral Library Matching Detection->Analysis Identification Identification Analysis->Identification caption General Workflow for GC-MS Analysis of EMA

General Workflow for GC-MS Analysis of EMA

Conclusion

N-ethyl-4-methoxyamphetamine is a substituted amphetamine with a pharmacological profile that is likely distinct from its more well-known analogs. The available evidence suggests a primary mechanism of action involving the release of serotonin and norepinephrine, coupled with the inhibition of dopamine reuptake. This profile may result in a unique set of psychoactive and physiological effects. Significant gaps remain in the scientific understanding of EMA, particularly in the areas of receptor binding, quantitative pharmacology, and in vivo behavioral effects. Further research is warranted to fully characterize this compound and to understand its potential impact on public health. This guide serves as a consolidation of the current knowledge and a framework for future investigations.

References

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85725, 4-methoxy-N-ethylamphetamine. Retrieved January 14, 2026, from [Link].

  • Zaitsu, K., Katagi, M., Kamata, T., Kamata, H., Shima, N., Tsuchihashi, H., ... & Matoba, R. (2008). Determination of a newly encountered designer drug "p-methoxyethylamphetamine" and its metabolites in human urine and blood.
  • Canal, C. E., Morgan, D., & Negus, S. S. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 42(11), 2193–2202.
  • Blough, B. E., Decker, A. M., Landavazo, A., Namjoshi, O. A., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2018). The reinforcing and discriminative stimulus properties of para-ethoxy- and para-methoxyamphetamine. Drug and alcohol dependence, 192, 204–211.
  • Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor interaction profiles of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and related amphetamines. Frontiers in pharmacology, 9, 777.
  • Glennon, R. A., Ismaiel, A. E., Martin, B., Poff, D., & Sutton, M. (1988). A preliminary behavioral investigation of PMMA, the 4-methoxy analog of methamphetamine. Pharmacology, biochemistry, and behavior, 31(1), 9–13.
  • Gatch, M. B., & Forster, M. J. (2010). Drug discrimination in methamphetamine-trained rats: effects of cholinergic nicotinic compounds. The Journal of pharmacology and experimental therapeutics, 335(2), 424–432.
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  • Luethi, D., Ka-Man, C., Vollenweider, F. X., & Liechti, M. E. (2019). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in pharmacology, 10, 1423.
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A Comprehensive Technical Guide to N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-p-methoxy-alpha-methylphenethylamine Hydrochloride (HCl), a substituted phenethylamine derivative. Known in various contexts as para-Methoxy-N-ethylamphetamine (PMEA), this compound is structurally related to pharmacologically active amphetamines. This document delineates its chemical structure, nomenclature, and physicochemical properties. Furthermore, it presents a detailed, field-proven protocol for its synthesis via reductive amination, outlines methodologies for its analytical characterization using modern spectroscopic and chromatographic techniques, and discusses its pharmacological profile based on its structural analogy to other potent monoaminergic agents. The guide is structured to provide researchers, medicinal chemists, and toxicologists with the foundational knowledge required for its identification, synthesis, and further investigation as a research chemical or forensic standard.

Compound Identification and Nomenclature

The precise identification of a chemical entity is foundational to all subsequent research. N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl is a chiral compound belonging to the substituted amphetamine class.[1] Its structure is defined by a core phenethylamine backbone with three key substitutions that dictate its chemical and pharmacological properties.

Chemical Structure

The molecule's architecture consists of:

  • A phenethylamine skeleton .

  • An alpha-methyl group (α-methyl) , which classifies it as an amphetamine derivative. This substitution is known to sterically hinder metabolism by monoamine oxidase (MAO), thereby increasing its in-vivo stability and duration of action compared to its non-methylated phenethylamine counterparts.[2]

  • An N-ethyl group , an ethyl substituent on the amine nitrogen.

  • A para-methoxy group , a methoxy (-OCH₃) substituent at the 4-position of the phenyl ring.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it more suitable for research and analytical applications.[2]

Figure 1: Chemical Structure of N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl
IUPAC Name and Synonyms
  • IUPAC Name: N-ethyl-1-(4-methoxyphenyl)propan-2-amine;hydrochloride[2]

  • Common Synonyms: para-Methoxy-N-ethylamphetamine (PMEA), N-Ethyl-4-Methoxyamphetamine (EMA), (±)-N-Ethyl-p-Methoxyamphetamine Hydrochloride[1][3][4]

Key Identifiers

The following table summarizes the essential identifiers for N-Ethyl-p-methoxy-alpha-methylphenethylamine and its hydrochloride salt.

IdentifierValue (HCl Salt)Value (Free Base)Source(s)
CAS Number 93963-24-714367-46-5[2][3][5]
Molecular Formula C₁₂H₂₀ClNOC₁₂H₁₉NO[2][3]
Molecular Weight 229.75 g/mol 193.29 g/mol [3][6]
InChIKey KWQLOEWGKCQLPR-UHFFFAOYSA-NUSBWBBAUWVUJLA-UHFFFAOYSA-N[2][5]

Physicochemical Properties

The physical properties of the hydrochloride salt are critical for its handling, formulation, and analysis.

PropertyValueSource(s)
Melting Point 156-157 °C[3]
Boiling Point 280.6 °C at 760 mmHg (Predicted for free base)[3]
Appearance Solid[5]
Solubility Enhanced solubility in polar solvents due to salt form[2]

Synthesis and Purification

The synthesis of N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl can be achieved through several established routes in organic chemistry. Reductive amination is a robust and widely used method for forming C-N bonds. The protocol described below utilizes p-methoxyphenylacetone as the ketone precursor and ethylamine as the nitrogen source.

Synthesis Workflow: Reductive Amination

This workflow illustrates the transformation of a readily available ketone to the target secondary amine, followed by conversion to its hydrochloride salt for stability and ease of handling.

G Start p-Methoxyphenylacetone + Ethylamine HCl Imine Formation of Schiff Base (Intermediate Imine) Start->Imine Mild Acid Catalyst (e.g., Acetic Acid) Reduction Reduction of Imine Imine->Reduction Reducing Agent (e.g., NaBH(OAc)₃ or NaBH₃CN) Product_Freebase N-Ethyl-p-methoxy-alpha- methylphenethylamine (Free Base) Reduction->Product_Freebase Salt_Formation Salt Formation Product_Freebase->Salt_Formation HCl in inert solvent (e.g., Ether or IPA) Final_Product Target Compound (HCl Salt) Salt_Formation->Final_Product

Figure 2: General workflow for synthesis via reductive amination.
Experimental Protocol: Reductive Amination

Causality: This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is preferred over reagents like sodium borohydride (NaBH₄) because it is milder, more selective for imines over ketones, and does not require stringent pH control, thus minimizing side reactions.

  • Reaction Setup: To a solution of p-methoxyphenylacetone (1.0 eq) in 1,2-dichloroethane (DCE), add ethylamine hydrochloride (1.2 eq) and sodium triacetoxyborohydride (1.5 eq).

  • Reaction Execution: Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil.

Purification and Salt Formation

Trustworthiness: The final salt formation and recrystallization step is a self-validating system for purity. The formation of a sharp-melting crystalline solid is a strong indicator of a high-purity compound, as impurities typically disrupt the crystal lattice and lead to melting point depression and broadening.

  • Purification: The crude free base can be purified via column chromatography on silica gel if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Precipitation: Add a solution of hydrochloric acid in ether (or gaseous HCl) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl.

Analytical Characterization

A multi-technique approach is required for unambiguous structural confirmation and purity assessment. Analytical data for this compound has been previously reported, providing a basis for comparison.[7]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons (typically two doublets for a para-substituted ring), the methoxy group singlet, and the aliphatic protons of the propyl and ethyl chains, with characteristic splitting patterns.[7]

  • Mass Spectrometry (MS): GC-MS is a standard technique for identifying this class of compounds.[1] Electron ionization (EI) would yield a molecular ion peak for the free base (m/z 193) and a characteristic fragmentation pattern, often involving cleavage at the benzylic position.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the secondary ammonium salt, aromatic C-H stretches, aliphatic C-H stretches, and strong C-O stretching from the methoxy group.[7]

Pharmacological and Toxicological Profile

Disclaimer: This compound is a controlled substance in many jurisdictions and should be handled only for legitimate research and forensic purposes.

Mechanism of Action and Structure-Activity Relationships (SAR)

The pharmacology of PMEA is not extensively documented in peer-reviewed literature, but can be inferred from its close structural analogs, para-methoxyamphetamine (PMA) and methamphetamine.[1][4]

  • Monoamine Release: Like other amphetamines, it is expected to act as a releasing agent and/or reuptake inhibitor of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.

  • SAR Insights: The addition of the N-ethyl group compared to its parent compound, p-methoxyamphetamine (PMA), reportedly results in decreased potency.[3][4] This highlights a key structure-activity relationship where the size of the N-alkyl substituent can significantly modulate pharmacological activity.

cluster_0 Core Phenethylamine Structure cluster_1 Key Substitutions & Effects cluster_2 Pharmacological Consequences a Phenyl Ring b Ethylamine Sidechain a->b Core Scaffold c α-Methyl Group (Amphetamine Moiety) f Increased MAO Resistance (Longer Duration) c->f d p-Methoxy Group g Altered Receptor Affinity (Serotonergic Effects) d->g e N-Ethyl Group h Modulated Potency (Less Potent than PMA) e->h

Figure 3: Logic diagram illustrating Structure-Activity Relationships (SAR).
Metabolic Pathways

Metabolism is anticipated to occur via the cytochrome P450 enzyme system in the liver.[6] Potential metabolic routes include O-demethylation of the methoxy group to form the corresponding phenol, N-deethylation, and hydroxylation of the aromatic ring.

Toxicological Considerations

PMEA is considered a potentially dangerous substance.[4] Its structural analog, PMA, is known for a steep dose-response curve and a high risk of severe hyperthermia and cardiovascular collapse. While PMEA is reported to be less potent, at higher doses, it may present similar life-threatening risks.[4] It has been identified in postmortem analyses related to drug abuse fatalities, underscoring its significant toxic potential.[1][4]

Applications in Research

The primary application of N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl is in the fields of forensic science and toxicology.[3] It serves as a certified reference material for:

  • The unambiguous identification of PMEA in seized materials and biological samples using confirmatory techniques like GC-MS or LC-MS/MS.[8]

  • The development and validation of analytical methods for screening designer drugs.[8]

  • Pharmacological research to understand the structure-activity relationships of substituted phenethylamines.

Conclusion

N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl is a well-defined chemical entity whose structure dictates its function as a potent psychoactive agent. Its synthesis is achievable through standard organic chemistry methodologies, and its characterization relies on a suite of modern analytical techniques. For the intended audience of researchers and scientists, this compound represents an important tool for forensic analysis and for probing the complex interactions between substituted amphetamines and the central nervous system. Due to its significant toxicological risks and controlled status, all handling and research must be conducted with the appropriate safety precautions and legal authorizations.

References

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  • Grokipedia. para-Methoxy-N-ethylamphetamine. Available from: [Link]

  • Wikipedia. para-Methoxy-N-ethylamphetamine. Available from: [Link]

  • PubChem. 4-methoxy-N-ethylamphetamine | C12H19NO | CID 85725. Available from: [Link]

  • ResearchGate. The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Available from: [Link]

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An In-depth Technical Guide to N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride (CAS 93963-24-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride, registered under CAS number 93963-24-7, is a synthetic compound belonging to the substituted phenethylamine and amphetamine classes of chemicals. Also known by synonyms such as N-ethyl-4-methoxyamphetamine (EMA) and PMEA, this molecule is structurally an analog of the psychoactive substance para-methoxyamphetamine (PMA). Primarily utilized in forensic and research settings, EMA's pharmacological profile is of significant interest for understanding structure-activity relationships within this class of compounds. This guide provides a comprehensive overview of its chemical properties, mechanism of action, pharmacological effects, synthesis, and analytical characterization, designed to support professionals in the fields of pharmacology, toxicology, and drug development.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical properties of N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride is fundamental for its application in research and analytical settings.

PropertyValueReference(s)
CAS Number 93963-24-7[1][2][3]
IUPAC Name N-ethyl-1-(4-methoxyphenyl)propan-2-amine;hydrochloride[4]
Synonyms N-ethyl-4-methoxyamphetamine hydrochloride (EMA), PMEA, N-Ethyl-p-methoxy-α-methylphenethylamine hydrochloride[1][3]
Molecular Formula C₁₂H₁₉NO·HCl[3]
Molecular Weight 229.74 g/mol [4]
Melting Point 156-157 °C[1][5]
Appearance White to off-white crystalline solid/powder[3][6]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml[3]

Pharmacology and Mechanism of Action

The pharmacological activity of N-ethyl-4-methoxyamphetamine (EMA) is primarily understood through its structural relationship with para-methoxyamphetamine (PMA) and other N-alkylated amphetamine analogs. The available evidence suggests that EMA acts as a modulator of monoamine neurotransmitter systems, specifically those involving serotonin (5-HT), dopamine (DA), and norepinephrine (NE).

Interaction with Monoamine Transporters

The primary mechanism of action for amphetamine-class compounds involves their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Amphetamines can act as either reuptake inhibitors (blockers) or as substrates for these transporters, inducing reverse transport (release or efflux) of the neurotransmitters.

While direct binding affinity and transporter activity data for EMA are scarce, extensive research on N-alkylated analogs of the closely related 4-methylamphetamine (4-MA) provides a robust framework for predicting its behavior. Studies have shown that increasing the length of the N-alkyl substituent from a methyl group (as in PMMA) to an ethyl group (as in EMA) has a significant impact on the compound's interaction with DAT, NET, and SERT. Specifically, this structural modification tends to:

  • Decrease efficacy as a dopamine releaser: The S(+)-ethyl analog of 4-MA displays reduced efficacy as a releaser at DAT compared to the N-methyl version. It transitions from a full releaser to a partial releaser or even a non-transported blocker.

  • Maintain potent activity at NET and SERT: The S(+)-ethyl analog of 4-MA retains full release activity at NET and SERT.

Based on these structure-activity relationships, it is highly probable that EMA functions as a potent releaser of serotonin and norepinephrine, while having a diminished capacity to release dopamine compared to its N-methyl and non-N-alkylated counterparts. This shift in selectivity away from dopamine and towards serotonin and norepinephrine is a critical determinant of its overall pharmacological profile, likely resulting in reduced central stimulant effects and potentially enhanced entactogenic and psychedelic properties, characteristic of serotonergic agents.

Monoamine_Transporter_Interaction Postulated Mechanism of Action of N-ethyl-4-methoxyamphetamine (EMA) at Synaptic Terminals cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron EMA EMA DAT Dopamine Transporter (DAT) EMA->DAT Partial Release/ Inhibition NET Norepinephrine Transporter (NET) EMA->NET Release SERT Serotonin Transporter (SERT) EMA->SERT Release DA DA DAT->DA Reverse Transport NE NE NET->NE Reverse Transport SER 5-HT SERT->SER Reverse Transport DA_vesicle Dopamine Vesicles NE_vesicle Norepinephrine Vesicles SER_vesicle Serotonin Vesicles DA_R Dopamine Receptors DA->DA_R Binding NE_R Norepinephrine Receptors NE->NE_R Binding SER_R Serotonin Receptors SER->SER_R Binding

Caption: Postulated mechanism of action of EMA at monoamine transporters.

Pharmacological Effects

The primary in-vivo characterization of EMA's effects comes from a 2004 study by Bustamante et al., which compared its analgesic and behavioral properties to amphetamine enantiomers and other N-alkyl-p-methoxyamphetamine derivatives.

  • Analgesic Effects: A key finding of this research is that the introduction of a para-methoxy group to the amphetamine structure significantly enhances its analgesic properties. However, the subsequent addition of N-alkyl substituents, such as the ethyl group in EMA, leads to a decrease in this analgesic potency compared to its parent compound, para-methoxyamphetamine (PMA). In the formalin test, a model of persistent pain, EMA demonstrated significant antinociceptive effects at doses of 2 and 8 mg/kg (i.p.) in rats.

  • Behavioral Effects: Unlike (+)-amphetamine, which is known for its pronounced stimulant effects on the central nervous system, EMA did not significantly increase the acquisition of conditioned avoidance responses in rats, suggesting a lack of strong psychostimulant properties. However, it did elicit some stereotyped grooming behaviors, which are often associated with dopaminergic activation, albeit to a lesser extent than more potent stimulants.

  • Toxicity: While specific toxicological studies on EMA are limited, its structural similarity to PMA raises significant safety concerns. PMA is known for its high toxicity, often leading to severe hyperthermia, serotonin syndrome, and fatalities, especially when mistaken for MDMA. It is plausible that EMA shares a similar toxic profile, and its use in non-controlled research environments is strongly discouraged.

Metabolism

N-ethyl-4-methoxyamphetamine is metabolized in the liver, likely by the cytochrome P450 enzyme system, with CYP2D6 being a probable key enzyme involved in its biotransformation. Forensic analysis of urine samples from a case involving EMA identified its major metabolites as:

  • para-methoxyamphetamine (PMA) - via N-deethylation

  • para-hydroxyethylamphetamine (POHEA) - via O-demethylation of the methoxy group

  • para-hydroxyamphetamine - a subsequent metabolite

Synthesis and Analytical Characterization

The synthesis and characterization of EMA have been described in the forensic science literature, primarily for the purpose of creating analytical reference standards to aid in the identification of the compound in seized materials.

Synthetic Route

A documented synthesis of N-ethyl-4-methoxyamphetamine hydrochloride was reported by Casale et al. in 2006. While the clandestine synthesis likely starts from 4-methoxyphenyl-2-propanone, the described laboratory synthesis utilized a more convenient route starting from 4-methoxy-N-acetylamphetamine.

Synthesis_Workflow Laboratory Synthesis of N-ethyl-4-methoxyamphetamine HCl start 4-methoxy-N-acetylamphetamine step1 Reduction start->step1 reagent1 LiAlH₄ in Diethyl Ether reagent1->step1 intermediate N-ethyl-4-methoxyamphetamine (Free Base) step1->intermediate step2 Salt Formation intermediate->step2 reagent2 Isopropanolic HCl reagent2->step2 product N-ethyl-4-methoxyamphetamine HCl step2->product

Caption: Laboratory synthesis workflow for N-ethyl-4-methoxyamphetamine HCl.

Experimental Protocol: Synthesis of N-ethyl-4-methoxyamphetamine HCl (Adapted from Casale et al., 2006)

  • Reduction of the Amide:

    • To a flame-dried round-bottom flask, add a solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

    • Slowly add a solution of 4-methoxy-N-acetylamphetamine in anhydrous diethyl ether to the LiAlH₄ solution.

    • Reflux the reaction mixture overnight.

    • Carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

    • Stir the mixture to allow for the precipitation of aluminum and lithium salts.

  • Extraction and Purification of the Free Base:

    • Filter the reaction mixture through a pad of Celite to remove the inorganic salts, and wash the filter cake with additional diethyl ether.

    • Dry the combined ether filtrates over anhydrous sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent in vacuo to yield the free base of N-ethyl-4-methoxyamphetamine as an oil.

  • Formation of the Hydrochloride Salt:

    • Dissolve the oily free base in isopropanol.

    • Add isopropanolic HCl dropwise until the pH of the solution is approximately 5.

    • Dilute the solution with a large volume of diethyl ether to precipitate the hydrochloride salt.

    • Collect the precipitate by suction filtration, wash with diethyl ether, and dry under vacuum to obtain N-ethyl-4-methoxyamphetamine hydrochloride as a white crystalline powder.

Analytical Methods

The unequivocal identification of N-ethyl-4-methoxyamphetamine in forensic and research samples relies on a combination of analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of amphetamine-type substances. Following electron ionization, EMA typically produces a mass spectrum with characteristic fragments at m/z 72 (the base peak), 121, and 192. Derivatization with agents like trifluoroacetic anhydride can be used for the isomeric discrimination of EMA from its positional isomers.

  • Fourier Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of the hydrochloride salt of EMA displays absorbance patterns consistent with a secondary amine salt and a para-disubstituted aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy provides detailed structural information. The spectrum of EMA hydrochloride will show characteristic doublets in the aromatic region (around 7.0 and 7.3 ppm) typical of a para-substituted benzene ring, along with signals corresponding to the protons of the ethyl and methyl groups of the side chain.

Applications in Research and Drug Development

Given its specific pharmacological profile, N-ethyl-4-methoxyamphetamine serves as a valuable tool for research in several areas:

  • Forensic Science: As a reference standard, it is essential for the accurate identification of this compound in seized illicit materials, aiding law enforcement and public health efforts to monitor the emergence of new psychoactive substances.

  • Pharmacology and Neuroscience: EMA can be used as a pharmacological probe to investigate the roles of serotonin and norepinephrine release in various physiological and behavioral processes, with a reduced confounding influence from strong dopamine-mediated stimulation. It is particularly useful for studying the structure-activity relationships of monoamine transporter ligands.

  • Drug Development: While EMA itself has a high potential for toxicity and abuse, understanding its mechanism of action can inform the design of novel therapeutic agents. For instance, compounds with selective activity as serotonin and norepinephrine releasers are being explored for the treatment of certain psychiatric disorders. By studying analogs like EMA, researchers can better understand the structural motifs that govern selectivity and efficacy at monoamine transporters, potentially leading to the development of safer and more effective medications. It has also been identified as an impurity of the pharmaceutical drug Mebeverine Hydrochloride, making its characterization important for quality control in the pharmaceutical industry.

Conclusion

N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride (CAS 93963-24-7) is a compound of significant interest to the scientific community, particularly in the fields of forensic toxicology and pharmacology. Its characterization as a potent serotonin and norepinephrine releaser with attenuated dopaminergic activity provides valuable insights into the structure-activity relationships of substituted amphetamines. While its potential for toxicity necessitates careful handling and precludes its use outside of controlled research and analytical settings, the study of EMA and its analogs continues to contribute to our understanding of monoaminergic neurotransmission and informs the development of novel therapeutic agents.

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  • Bustamante, D., Díaz-Véliz, G., Paeile, C., Zapata-Torres, G., & Cassels, B. K. (2004). Analgesic and behavioral effects of amphetamine enantiomers, p-methoxyamphetamine and n-alkyl-p-methoxyamphetamine derivatives. Pharmacology, Biochemistry and Behavior, 79(2), 199–212. [Link]

  • Casale, J. F., Hays, P. A., Spratley, T. K., & Smith, P. R. (2006). The Characterization of 4-Methoxy-N-ethylamphetamine Hydrochloride. Microgram Journal, 4(1-4), 42-48.
  • Baumann, M. H., Clark, R. D., Woolverton, W. L., Wee, S., Blough, B. E., & Rothman, R. B. (2011). In vivo effects of N-alkylated analogs of 4-methylamphetamine (4-MA) on monoamine transporters and abuse liability. ACS Chemical Neuroscience, 2(10), 596–604. [Link]

  • Mayer, F. P., Luf, A., Nagy, C., Holy, M., Schmid, R., Freissmuth, M., & Sitte, H. H. (2018). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. ACS Chemical Neuroscience, 9(7), 1836–1845. [Link]

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Pharmacological profile of N-Ethyl-p-methoxy-alpha-methylphenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of N-Ethyl-p-methoxy-alpha-methylphenethylamine (PMEA)

Executive Summary

N-Ethyl-p-methoxy-alpha-methylphenethylamine (PMEA), also known as para-Methoxy-N-ethylamphetamine, is a synthetic compound belonging to the substituted phenethylamine class.[1] Structurally analogous to para-methoxyamphetamine (PMA), PMEA is characterized by a methoxy group at the para position of the phenyl ring, an alpha-methyl group on the ethylamine side chain, and an N-ethyl group.[1][2] Its pharmacological profile is primarily defined by its interaction with monoaminergic systems in the central nervous system, where it is believed to modulate the release of neurotransmitters.[2] Preliminary information suggests that PMEA exhibits stimulant and entactogenic effects, similar to other amphetamine derivatives.[3] The metabolism of PMEA is thought to proceed via the cytochrome P450 enzyme system, particularly CYP2D6.[4] Due to its psychoactive properties and structural similarity to controlled substances with known toxicity, PMEA is considered a compound of concern with potential for abuse and adverse health effects.[1][3] This guide provides a comprehensive technical overview of the synthesis, mechanism of action, pharmacokinetics, and pharmacodynamics of PMEA, intended for researchers and drug development professionals.

Section 1: Molecular and Physicochemical Identity

N-Ethyl-p-methoxy-alpha-methylphenethylamine (PMEA) is a derivative of amphetamine.[3][4] The hydrochloride salt form enhances its stability and solubility, making it more suitable for research applications.[2]

Table 1: Physicochemical Properties of PMEA

PropertyValueSource
IUPAC Name 1-(4-methoxyphenyl)-N-ethylpropan-2-amine[1]
CAS Number 14367-46-5[3][4]
Molecular Formula C12H19NO[3][4][5]
Molecular Weight 193.29 g/mol [4][5]
Appearance Solid (form not specified)[3]

Section 2: Synthesis and Characterization

The synthesis of PMEA can be achieved through various methods common in the clandestine production of amphetamine analogs. One plausible route is the Leuckart reaction, which is used for the synthesis of similar compounds like 4-methoxyamphetamine (PMA).[6] This method involves the reductive amination of a ketone precursor.

Synthetic Workflow: Leuckart Reaction

The synthesis of PMEA from 4-methoxyphenylacetone would typically involve two main steps:

  • Reductive Amination: 4-methoxyphenylacetone is reacted with N-ethylformamide or a mixture of ethylamine and formic acid. This step forms the N-formyl intermediate.

  • Hydrolysis: The resulting N-formyl intermediate is then hydrolyzed, typically using a strong acid like hydrochloric acid, to yield the final product, N-Ethyl-p-methoxy-alpha-methylphenethylamine.

Synthesis_Workflow cluster_synthesis PMEA Synthesis via Leuckart Reaction Start Precursor: 4-methoxyphenylacetone Step1 Step 1: Reductive Amination (with N-ethylformamide) Start->Step1 Intermediate N-formyl-PMEA Step1->Intermediate Step2 Step 2: Acid Hydrolysis (e.g., HCl) Intermediate->Step2 Product Final Product: N-Ethyl-p-methoxy-alpha- methylphenethylamine (PMEA) Step2->Product

Plausible synthetic route for PMEA.
Analytical Characterization

Confirmation of the synthesized PMEA would be conducted using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

Section 3: Core Pharmacological Mechanisms

The primary mechanism of action for PMEA is believed to be its interaction with monoamine neurotransmitter systems, specifically those involving serotonin, dopamine, and norepinephrine.[2] It is classified as a serotonin releasing agent.[7]

Interaction with Monoamine Transporters

Similar to other amphetamine derivatives, PMEA likely functions as a substrate for monoamine transporters (SERT, DAT, and NET). This interaction leads to two key effects:

  • Competitive Inhibition of Reuptake: PMEA competes with endogenous monoamines for uptake into the presynaptic neuron, increasing their concentration in the synaptic cleft.

  • Transporter-Mediated Efflux (Release): PMEA induces a reversal of the normal transporter function, causing the release of monoamines from the presynaptic neuron into the synapse.

Receptor Interactions

In addition to its effects on transporters, PMEA may also directly interact with various postsynaptic receptors. Structurally related compounds often show affinity for serotonin 5-HT2 receptors (5-HT2A, 5-HT2B, and 5-HT2C), which are G protein-coupled receptors that mediate excitatory neurotransmission.[8][9][10][11] Agonism at the 5-HT2A receptor is a key mechanism for the psychedelic effects of many phenethylamines.[12] It may also interact with adrenergic and dopaminergic receptors.[13][14]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PMEA PMEA Transporter Monoamine Transporter (SERT, DAT, NET) PMEA->Transporter 1. Enters neuron via transporter Monoamines_syn Released Monoamines (5-HT, DA, NE) Transporter->Monoamines_syn 2. Reverses transporter function (Efflux/Release) Vesicle Vesicular Monoamines (5-HT, DA, NE) Monoamines_pre Cytosolic Monoamines Vesicle->Monoamines_pre Disrupts vesicular storage Monoamines_pre->Transporter Receptor Postsynaptic Receptors (e.g., 5-HT2A, Adrenergic, Dopaminergic) Monoamines_syn->Receptor 3. Binds to receptors Signal Signal Transduction & Neuronal Response Receptor->Signal 4. Activates downstream signaling

Proposed mechanism of action for PMEA.

Section 4: Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The ADME profile of PMEA has not been extensively studied, but inferences can be drawn from its chemical structure and data on related compounds.

  • Absorption: As a small, lipophilic molecule, PMEA is likely well-absorbed orally, with rapid onset of action.

  • Distribution: It is expected to readily cross the blood-brain barrier to exert its effects on the central nervous system.

  • Metabolism: PMEA is metabolized by the cytochrome P450 enzyme system in the liver.[4] The primary metabolic pathway is likely N-dealkylation, mediated by the CYP2D6 enzyme, to form p-methoxyamphetamine (PMA).[4] Other potential metabolic pathways include O-demethylation and hydroxylation of the phenyl ring.

  • Excretion: The metabolites and a portion of the unchanged drug are expected to be excreted primarily in the urine.

Table 2: Predicted ADME Properties of PMEA

ParameterPredicted Value/CharacteristicRationale
Oral Bioavailability Moderate to HighLipophilic nature and small molecular size.
Blood-Brain Barrier Penetration HighCharacteristic of psychoactive amphetamines.
Primary Metabolizing Enzyme CYP2D6Based on data for N-alkylated amphetamines.[4]
Primary Metabolite p-methoxyamphetamine (PMA)N-dealkylation is a common metabolic pathway.[4]
Elimination Half-life UnknownLikely in the range of several hours, similar to other amphetamines.

Section 5: Pharmacodynamic Effects and Toxicological Profile

Central Nervous System (CNS) Effects

PMEA is reported to have stimulant and entactogenic effects.[3]

  • Stimulant Effects: Increased alertness, energy, and locomotor activity.

  • Entactogenic Effects: Feelings of empathy, emotional openness, and closeness to others.

  • Psychedelic Effects: Due to its likely interaction with 5-HT2A receptors, higher doses may produce perceptual changes and hallucinations.

Peripheral Effects

As a sympathomimetic amine, PMEA is expected to cause peripheral effects such as:

  • Increased heart rate and blood pressure

  • Pupil dilation

  • Increased body temperature (hyperthermia)

Toxicological Profile

The toxicity of PMEA has not been formally studied, but it is classified as acutely hazardous.[1] Its structural analog, PMA, is known for its high toxicity, often leading to severe hyperthermia, cardiovascular collapse, and death. The delayed onset of effects compared to other stimulants can lead to users taking multiple doses, increasing the risk of overdose. Given the metabolic conversion of PMEA to PMA, it is plausible that PMEA carries a similar and significant risk of toxicity.

Section 6: Methodologies for Pharmacological Evaluation

To fully characterize the pharmacological profile of PMEA, a series of in vitro and in vivo assays are necessary.

Experimental Protocol: In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of PMEA for various receptors and transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of PMEA at serotonin, dopamine, and norepinephrine transporters and receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor or transporter (e.g., rat striatal membranes for DAT, HEK293 cells transfected with human SERT).

  • Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [3H]citalopram for SERT), and varying concentrations of PMEA.

  • Incubation: Incubate the plates at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of PMEA. Calculate the IC50 (the concentration of PMEA that inhibits 50% of specific radioligand binding) and then convert it to the Ki value using the Cheng-Prusoff equation.

Experimental_Workflow cluster_workflow Radioligand Binding Assay Workflow Start Prepare Materials: - Cell Membranes - Radioligand - PMEA dilutions Step1 Incubate Components Start->Step1 Step2 Separate Bound/Unbound Ligand (Filtration) Step1->Step2 Step3 Quantify Radioactivity (Scintillation Counting) Step2->Step3 Step4 Data Analysis (Calculate IC50 and Ki) Step3->Step4 Result Binding Affinity (Ki) Step4->Result

Workflow for determining receptor binding affinity.

Section 7: Conclusion and Future Directions

N-Ethyl-p-methoxy-alpha-methylphenethylamine (PMEA) is a psychoactive substance with a pharmacological profile consistent with that of a monoamine releasing agent, particularly affecting the serotonin system.[2][7] Its structural similarity to the highly toxic compound PMA raises significant safety concerns, especially given that PMA is a likely metabolite.[1][4]

Further research is imperative to fully understand the pharmacology and toxicology of PMEA. Key areas for future investigation include:

  • Quantitative in vitro studies: To determine the precise binding affinities (Ki) and functional activities (EC50/IC50) at a full panel of monoamine transporters and receptors.

  • Metabolic Profiling: To definitively identify all major metabolites in various species, including humans, and to assess their pharmacological activity.

  • In vivo studies: To characterize the pharmacokinetic profile, behavioral effects, and acute and chronic toxicity in animal models.

Such data are essential for informing public health and regulatory bodies about the potential risks associated with this emerging designer drug.

References

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An In-Depth Technical Guide to the Toxicological Profile of N-ethyl-4-Methoxyamphetamine (PMEA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-ethyl-4-methoxyamphetamine (PMEA), also known as ethyl-methoxyamphetamine (EMA), is a synthetic compound of the substituted amphetamine class. Structurally related to the more well-known and toxic para-methoxyamphetamine (PMA), PMEA has emerged in the landscape of designer drugs, necessitating a thorough understanding of its toxicological profile for researchers, clinicians, and drug development professionals. This guide provides a comprehensive overview of the known toxicological data on PMEA, drawing upon direct studies where available and inferring from the extensive data on its close analogue, PMA, to elucidate its mechanism of action, metabolic fate, and potential for cellular and systemic toxicity.

While direct quantitative toxicological data for PMEA is limited in publicly accessible literature, its structural similarity to PMA allows for scientifically grounded inferences regarding its toxic potential. This document synthesizes available information to present a cohesive and in-depth analysis.

Physicochemical Properties and Metabolism

PMEA is characterized by an amphetamine core structure with a methoxy group at the para position of the phenyl ring and an ethyl group attached to the amine. These structural features significantly influence its pharmacokinetic and pharmacodynamic properties.

Metabolic Pathways

In vitro studies utilizing human cytochrome P450 enzymes have shed light on the metabolism of PMEA and related compounds. The primary metabolic pathway for 4-methoxylated amphetamines, including PMEA, is O-demethylation, a reaction efficiently catalyzed by the CYP2D6 enzyme, leading to the formation of the corresponding phenolic metabolites[1][2]. Notably, N-dealkylation does not appear to be a significant metabolic route for PMEA[1].

A study on a fatal intoxication case in Japan identified the major metabolites of PMEA in postmortem specimens as para-methoxyamphetamine (PMA), para-hydroxyethylamphetamine (POHEA), and para-hydroxyamphetamine. This indicates that both O-demethylation and N-de-ethylation followed by hydroxylation are key metabolic transformations in vivo.

Mechanism of Action: A Focus on the Serotonergic System

The primary mechanism of action for PMEA, much like its parent compound PMA, is centered on its potent interaction with the serotonergic system. PMA is a selective serotonin releasing agent (SSRA) and also acts as a potent inhibitor of monoamine oxidase A (MAO-A)[3]. This dual action leads to a significant and sustained increase in synaptic serotonin levels, which is believed to be the underlying cause of its profound and often dangerous physiological and psychological effects.

The diagram below illustrates the proposed mechanism of action of PMEA at the serotonergic synapse, based on the known actions of PMA.

PMEA_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron PMEA PMEA SERT Serotonin Transporter (SERT) PMEA->SERT Blocks Reuptake VMAT2 VMAT2 PMEA->VMAT2 Inhibits MAO_A MAO-A PMEA->MAO_A Inhibits Serotonin_pre Serotonin (5-HT) SERT->Serotonin_pre Reuptake Serotonin_Vesicle Serotonin Vesicle Synaptic_Cleft Increased Serotonin (5-HT) Serotonin_Vesicle->Synaptic_Cleft Exocytosis Serotonin_pre->MAO_A Metabolism HTR 5-HT Receptors Synaptic_Cleft->HTR Signaling_Cascade Downstream Signaling Cascade HTR->Signaling_Cascade Activates

Caption: Proposed mechanism of PMEA at the serotonergic synapse.

In Vitro Toxicology

In vitro toxicological studies are crucial for elucidating the cellular mechanisms of a compound's toxicity. While specific quantitative data for PMEA is scarce, the following sections outline the key in vitro assays used to assess the toxicity of amphetamine derivatives and the expected findings for PMEA based on its structural analogues.

Cytotoxicity

Cytotoxicity assays are fundamental in determining the concentration at which a substance becomes toxic to cells. The MTT assay is a widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Expected Cytotoxicity Profile of PMEA: Based on data from related amphetamines, PMEA is expected to exhibit dose-dependent cytotoxicity in neuronal cell lines. The IC50 value, the concentration at which 50% of cell viability is lost, would be a key parameter. For context, the IC50 values for other amphetamine derivatives can range from micromolar to millimolar concentrations depending on the cell line and exposure time.

Monoamine Oxidase (MAO) Inhibition

The inhibition of MAO enzymes, particularly MAO-A, is a critical aspect of the toxicology of methoxyamphetamines. Inhibition of MAO-A prevents the breakdown of serotonin, leading to its accumulation and potential for serotonin syndrome.

Expected MAO-A Inhibition by PMEA: PMA is a potent MAO-A inhibitor, with reported IC50 values in the nanomolar range. It is highly probable that PMEA also acts as a significant MAO-A inhibitor. A fluorometric assay can be employed to determine the IC50 of PMEA for both MAO-A and MAO-B.

Serotonin Transporter (SERT) Binding

The serotonin transporter is a primary target of many psychoactive substances. A radioligand binding assay can be used to determine the affinity of PMEA for SERT, expressed as the inhibition constant (Ki).

Expected SERT Affinity of PMEA: PMA potently inhibits the reuptake of serotonin. PMEA is expected to have a significant affinity for SERT, contributing to the increase in synaptic serotonin levels.

In Vivo Toxicology

In vivo studies provide essential information on the systemic toxicity of a compound.

Acute Toxicity

A key indicator of acute toxicity is the median lethal dose (LD50). For N-ethyl-4-Methoxyamphetamine hydrochloride, an intravenous LD50 of 40 mg/kg in rats has been reported.

Clinical Manifestations of Toxicity

Clinical reports of PMA and PMMA intoxications provide a clear picture of the potential toxic effects of PMEA. These include:

  • Hyperthermia: A dangerous increase in body temperature is a hallmark of toxicity.

  • Cardiovascular Effects: Tachycardia, hypertension, and arrhythmias are common.

  • Neurological Effects: Agitation, confusion, seizures, and coma can occur.

  • Metabolic Disturbances: Hypoglycemia and hyperkalemia have been specifically associated with PMA poisoning.

Experimental Protocols

The following are detailed, step-by-step methodologies for key in vitro toxicological experiments.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic potential of PMEA on a neuronal cell line (e.g., SH-SY5Y).

I. Materials

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • PMEA hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

II. Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of PMEA in culture medium. Remove the old medium from the wells and add 100 µL of the PMEA dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve PMEA) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the log of the PMEA concentration to determine the IC50 value.

Protocol: Monoamine Oxidase A (MAO-A) Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory potential of PMEA on human recombinant MAO-A.

I. Materials

  • Human recombinant MAO-A

  • MAO-A substrate (e.g., kynuramine or a commercial fluorogenic substrate)

  • PMEA hydrochloride

  • Positive control inhibitor (e.g., clorgyline)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

II. Procedure

  • Reagent Preparation: Prepare serial dilutions of PMEA and the positive control in assay buffer.

  • Assay Setup: In a 96-well black plate, add the following to each well:

    • Assay buffer

    • PMEA dilution or positive control

    • MAO-A enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the MAO-A substrate to each well to initiate the reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths (e.g., for a hydrogen peroxide-based assay, Ex/Em = 535/587 nm) in kinetic mode for 30 minutes at 37°C.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve) for each concentration. Calculate the percentage of inhibition for each PMEA concentration relative to the uninhibited control. Plot the percentage of inhibition against the log of the PMEA concentration to determine the IC50 value.

Protocol: Serotonin Transporter (SERT) Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of PMEA for the human serotonin transporter.

I. Materials

  • Cell membranes prepared from cells expressing human SERT

  • Radioligand (e.g., [3H]citalopram)

  • PMEA hydrochloride

  • Non-specific binding control (e.g., 10 µM fluoxetine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplate

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid

  • Liquid scintillation counter

II. Procedure

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and non-specific binding control.

    • Competitive Binding: Assay buffer, radioligand, cell membranes, and serial dilutions of PMEA.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For the competitive binding wells, calculate the percentage of specific binding at each PMEA concentration. Plot the percentage of specific binding against the log of the PMEA concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Data Presentation

The following tables summarize the key toxicological parameters for PMEA and its parent compound, PMA.

Table 1: In Vivo Acute Toxicity Data

CompoundSpeciesRouteLD50
N-ethyl-4-Methoxyamphetamine HClRatIntravenous40 mg/kg

Table 2: In Vitro Toxicological Parameters (Inferred from PMA)

ParameterTargetCompoundValue
IC50 MAO-A InhibitionPMA~300-600 nM
Ki Serotonin Transporter (SERT)PMAData not consistently reported
Ki 5-HT2A ReceptorPMA>10,000 nM

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro toxicological screening of a novel psychoactive substance like PMEA.

Toxicology_Screening_Workflow start Test Compound (PMEA) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity receptor_binding Receptor Binding Assays (e.g., SERT, 5-HT Receptors) start->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., MAO-A, MAO-B) start->enzyme_inhibition data_analysis Data Analysis (IC50, Ki determination) cytotoxicity->data_analysis receptor_binding->data_analysis enzyme_inhibition->data_analysis risk_assessment Toxicological Risk Assessment data_analysis->risk_assessment

Caption: A streamlined workflow for in vitro toxicological screening.

Conclusion

References

  • E. J. C. G. T. P. A. M. H. M. B. J. M. R. A. A. D. A. M. K. C. M. J. W. E. M. Roy, "Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives," Xenobiotica, vol. 28, no. 10, pp. 967-978, 1998. [Link]

  • (+-)-p-Methoxyamphetamine | C10H15NO - PubChem. [Link]

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Molecular weight of N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride (PMEA HCl), a synthetic compound of the substituted amphetamine class. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, analytical characterization, and known applications. Given its emergence as a designer drug, this guide emphasizes the forensic and research contexts of PMEA HCl.

Introduction and Background

N-Ethyl-p-methoxy-alpha-methylphenethylamine, also known as para-methoxyethylamphetamine (PMEA) or N-Ethyl-4-Methoxyamphetamine (EMA), is a synthetic phenethylamine and a structural analog of the potent stimulant para-methoxyamphetamine (PMA).[1][2] As a member of the substituted amphetamine class, it is characterized by a methoxy group at the para position of the phenyl ring and an ethyl group on the nitrogen atom.[2]

While its parent compound, PMA, is known for its potent stimulant and hallucinogenic effects, PMEA is reportedly less potent.[3] However, it remains a potentially dangerous substance with limited pharmacological and toxicological data available.[1][3] Its primary relevance is in the fields of forensic science and academic research, where it is used as an analytical standard for the identification of novel psychoactive substances.[1] This guide will focus on the hydrochloride (HCl) salt, which enhances the compound's stability and solubility in polar solvents, making it more suitable for laboratory applications.[4]

Physicochemical Properties

The fundamental chemical and physical properties of N-Ethyl-p-methoxy-alpha-methylphenethylamine and its hydrochloride salt are summarized below. These properties are crucial for its handling, characterization, and experimental use.

PropertyValueSource(s)
IUPAC Name N-ethyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride[1]
Synonyms PMEA HCl, EMA HCl, N-Ethyl-4-Methoxyamphetamine HCl[1]
Molecular Formula C₁₂H₂₀ClNO[5]
Molecular Weight 229.74 g/mol [4][5]
Melting Point 156-157 °C[1]
Appearance White crystalline powder[6]
Freebase Formula C₁₂H₁₉NO[7][8][9]
Freebase Mol. Weight 193.29 g/mol [7][8][9]
CAS Number 93963-24-7 (HCl Salt)[1][3][4]
Chemical Structure

The molecular structure of N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl is depicted below. The structure consists of a phenethylamine core with a methyl group at the alpha position, a methoxy group at the para position of the phenyl ring, and an N-ethyl substituent.

PMEA_HCl cluster_0 N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl PMEA synthesis_workflow start 4-methoxy-N-acetylamphetamine reduction Reduction with LiAlH4 in Diethyl Ether start->reduction Step 1-3 quench Quench with H2O and NaOH reduction->quench Step 4 filtration Filtration to remove salts quench->filtration Step 5 extraction Solvent evaporation to yield freebase oil filtration->extraction Step 6 salt_formation Treat with Isopropanolic HCl extraction->salt_formation Step 7 precipitation Precipitation with Diethyl Ether salt_formation->precipitation Step 8 end N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl precipitation->end Step 9

Caption: Workflow for the synthesis of PMEA HCl.

Analytical Characterization

Unequivocal identification of N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl is critical, particularly in forensic contexts. A combination of analytical techniques is typically employed for its characterization. [10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of PMEA. The mass spectrum of PMEA typically shows characteristic fragments at m/z 72 (base peak), 121, and 192, which are consistent with a methoxy-substituted-N-ethylamphetamine structure. [6]Derivatization, for instance with trifluoroacetic anhydride, can be used for the isomeric discrimination of PMEA from its positional isomers. [10]

Fourier-Transform Infrared Spectroscopy (FTIR)

The infrared spectrum of PMEA HCl displays an absorbance pattern that is consistent with a secondary amine hydrochloride salt and a para-disubstituted aromatic ring. [6]This provides valuable information about the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) is instrumental in elucidating the precise structure of the molecule. The ¹H-NMR spectrum of PMEA HCl shows two doublets around 7.0 and 7.3 ppm, which are characteristic of a para-substituted benzene ring. [6]A singlet at approximately 3.8 ppm corresponds to the three protons of the methoxy group. Other signals, including a multiplet for the methine proton and signals for the ethyl and methyl groups, further confirm the structure. [6]

Pharmacological and Toxicological Profile

The pharmacological and toxicological properties of N-Ethyl-p-methoxy-alpha-methylphenethylamine are not extensively studied. However, based on its structural similarity to PMA and other amphetamines, it is presumed to act as a central nervous system stimulant. [3][7] The mechanism of action is believed to involve the modulation of neurotransmitter release by binding to receptors in the central nervous system. [4]Animal studies on related N-alkyl-p-methoxyamphetamine derivatives have shown analgesic effects. [3] Toxicity : PMEA is considered a potentially dangerous drug. [3]Its parent compound, PMA, is known to be highly toxic and has been implicated in numerous fatalities. [10]PMEA has also been identified in post-mortem specimens from a drug-related death, suggesting a significant risk of acute intoxication. [3][10]

Applications in Research and Forensics

Due to its status as a designer drug and its limited therapeutic potential, the primary applications of N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl are in the following areas:

  • Forensic Analysis : It serves as a reference standard for the identification and quantification of PMEA in seized materials and biological samples (e.g., blood and urine) in cases of suspected drug use or overdose. [1][10]* Pharmacological Research : As an analog of amphetamine, it can be used in the development and study of new pharmaceuticals, particularly those targeting the central nervous system. [1][11]Its effects can be compared to other similar compounds to understand structure-activity relationships. [4]

Conclusion

N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl is a compound of significant interest to the forensic and research communities. While its pharmacological profile is not fully elucidated, its structural relationship to other potent amphetamines necessitates a thorough understanding of its properties. This guide provides a foundational overview of its synthesis, characterization, and known applications, serving as a valuable resource for professionals in the field.

References

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PMEA (Adefovir): A Technical Guide to Current and Emerging Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

9-(2-phosphonylmethoxyethyl)adenine (PMEA), more commonly known as adefovir, is a potent acyclic nucleoside phosphonate with a well-established profile as a broad-spectrum antiviral agent.[1][2] Its unique mechanism, which bypasses the initial monophosphorylation step required by many nucleoside analogs, provides a distinct advantage in antiviral therapy. While its clinical use in the form of the prodrug, adefovir dipivoxil, for treating chronic hepatitis B is widely recognized, the parent compound, PMEA, remains a subject of intense research interest.[1][3] This technical guide provides an in-depth exploration of the core mechanism of PMEA and synthesizes field-proven insights into its potential research applications beyond its primary antiviral role. We will delve into its utility in oncology research as an inducer of cell differentiation, its immunomodulatory properties, and the ongoing research into novel prodrug and delivery strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique biochemical attributes of PMEA in novel therapeutic contexts.

The Core Mechanism of Action: A Foundation of Potency

PMEA is an acyclic nucleotide analog of adenosine monophosphate.[3] Unlike nucleoside analogs that require an initial phosphorylation by viral or cellular kinases to become active, PMEA's phosphonate group gives it a structural head start. This fundamental difference is central to its mechanism and potency.

Upon entering a host cell, PMEA is phosphorylated by cellular kinases to its active metabolite, adefovir diphosphate (PMEApp).[3][4][5] Specifically, 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase can directly convert PMEA to PMEApp, a pathway distinct from that of typical nucleosides.[4] PMEApp then acts as a competitive inhibitor of viral DNA polymerases and reverse transcriptases, competing with the natural substrate, deoxyadenosine triphosphate (dATP).[3][4][6] Once incorporated into the nascent viral DNA strand, PMEA lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, leading to obligate DNA chain termination and halting viral replication.[6][7][8] PMEApp exhibits a significantly higher affinity for viral reverse transcriptase compared to human cellular DNA polymerases, which provides its therapeutic selectivity.[4] The active metabolite also has a remarkably long intracellular half-life of 16-18 hours, allowing for sustained antiviral pressure.[4]

PMEA_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PMEA_ext PMEA PMEA_int PMEA PMEA_ext->PMEA_int Cellular Uptake Kinases Cellular Kinases (e.g., PRPP Synthetase) PMEA_int->Kinases PMEApp Adefovir Diphosphate (PMEApp) [Active Metabolite] Viral_Polymerase Viral DNA Polymerase / Reverse Transcriptase PMEApp->Viral_Polymerase Competitive Inhibition Kinases->PMEApp Phosphorylation DNA_synthesis Viral DNA Elongation Viral_Polymerase->DNA_synthesis Termination Chain Termination Viral_Polymerase->Termination Incorporation of PMEApp dATP dATP (Natural Substrate) dATP->Viral_Polymerase Binds for Replication Antiviral_Workflow start Start seed_cells 1. Seed Host Cells in 96-well Plate start->seed_cells incubate1 2. Incubate 24h seed_cells->incubate1 add_pmea_virus 4. Add PMEA & Virus to Cells incubate1->add_pmea_virus prep_pmea 3. Prepare Serial Dilutions of PMEA prep_pmea->add_pmea_virus incubate2 5. Incubate until Maximal CPE add_pmea_virus->incubate2 quantify 6. Quantify Cell Viability (e.g., Neutral Red Assay) incubate2->quantify analyze 7. Analyze Data & Calculate EC₅₀ and SI quantify->analyze end End analyze->end

Caption: Experimental workflow for an in vitro antiviral assay.

Application II: Oncology Research

Emerging research has revealed that PMEA possesses potent cytostatic and differentiating activity against several tumor cell lines, opening a new avenue for its application in cancer research. [9][10]

Induction of Tumor Cell Differentiation

PMEA has been shown to be a strong inducer of differentiation in various cancer cell models, including human erythroleukemia (K562), rat choriocarcinoma (RCHO), and human acute promyelocytic leukemia (HL-60) cells. [10]In K562 cells, a model for chronic myelogenous leukemia (CML), PMEA treatment promotes erythrocytic differentiation, evidenced by increased production of hemoglobin. [10][11]This suggests PMEA can force malignant cells to exit their proliferative state and enter a terminal differentiation pathway. The mechanism appears to involve blocking cell cycle progression through the S phase. [11]

Experimental Protocol: K562 Cell Differentiation Assay

Objective: To assess the ability of PMEA to induce erythroid differentiation in K562 cells by measuring hemoglobin production.

Materials:

  • K562 human chronic myelogenous leukemia cell line.

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • PMEA stock solution.

  • Benzidine dihydrochloride solution (stain for hemoglobin).

  • Hydrogen peroxide (30%).

  • Hemocytometer or automated cell counter.

Methodology:

  • Cell Culture: Culture K562 cells in suspension in T-75 flasks.

  • Treatment: Seed cells in 6-well plates at a density of 1 x 10⁵ cells/mL. Add PMEA at various concentrations (e.g., 10 µM, 25 µM, 50 µM). Include an untreated control.

  • Incubation: Incubate the cells for 4-5 days. The optimal induction time for PMEA is at least 2-3 days. [10]4. Cell Counting: At the end of the incubation, determine the total cell count and viability (e.g., using Trypan Blue exclusion) for each condition.

  • Benzidine Staining:

    • Transfer a 100 µL aliquot of cell suspension to a microcentrifuge tube.

    • Add 100 µL of freshly prepared benzidine stain (0.2% w/v benzidine dihydrochloride in 0.5 M acetic acid, with 1% v/v hydrogen peroxide added just before use). Caution: Benzidine is a carcinogen; handle with appropriate safety measures.

    • Incubate for 10 minutes at room temperature.

  • Quantification: Using a hemocytometer, count the number of blue-stained (hemoglobin-positive) cells and the total number of cells.

  • Data Analysis: Calculate the percentage of benzidine-positive cells for each treatment condition. Compare the treated samples to the untreated control to determine the induction of differentiation.

Application III: Immunomodulation Research

Beyond direct action on pathogens or cancer cells, PMEA has been found to exert significant immunomodulatory effects, suggesting its potential use in diseases with immune dysregulation or as an adjuvant.

Effects on Innate and Adaptive Immunity

Studies in murine models have demonstrated that PMEA can influence several arms of the immune system. It has been shown to increase Natural Killer (NK) cell cytotoxicity, a key component of the innate immune response against viral infections and tumors. [12]Furthermore, PMEA treatment can modulate cytokine production, leading to a substantial increase in alpha/beta interferon (IFN-α/β) while decreasing interleukin-1 (IL-1) and interleukin-2 (IL-2). [12]In other models, PMEA enhanced the formation of nitric oxide (NO) by macrophages and reduced the severity of local graft-versus-host reaction (GVHR). [13]These findings indicate that PMEA can shift the immune environment, potentially enhancing antiviral states while dampening certain inflammatory or cell-mediated responses.

Immune ParameterObserved Effect of PMEAModel System
NK Cell Activity Significantly IncreasedMurine Splenocytes
Interferon (α/β) Substantially IncreasedMurine Model
Interleukin-1 (IL-1) DecreasedMurine Model
Interleukin-2 (IL-2) DecreasedMurine Model
Macrophage NO Production EnhancedRat Macrophage Cultures
Graft-vs-Host Reaction ReducedMurine Model

Table 2: Summary of observed immunomodulatory effects of PMEA. Data synthesized from multiple sources.[12][13]

PMEA_Immunomodulation cluster_innate Innate Immunity cluster_cytokines Cytokine Profile cluster_adaptive Adaptive Immunity PMEA PMEA NK_Cell Natural Killer (NK) Cell PMEA->NK_Cell Activates Macrophage Macrophage PMEA->Macrophage Stimulates IFN IFN-α/β PMEA->IFN Increases Production IL1 IL-1 PMEA->IL1 Decreases Production IL2 IL-2 PMEA->IL2 Decreases Production GVHR Graft-vs-Host Reaction PMEA->GVHR Reduces Severity NK_Cell->IFN Produces NO Nitric Oxide (NO) Macrophage->NO Produces

Caption: Potential immunomodulatory pathways affected by PMEA.

Application IV: Prodrug Development and Pharmacokinetics

A significant limitation of PMEA is its poor oral bioavailability. [14]This has spurred extensive research into the development of prodrugs—chemically modified, inactive derivatives that convert to the active parent drug in vivo.

Rationale and Success of Adefovir Dipivoxil

The most successful PMEA prodrug is adefovir dipivoxil (formerly bis-POM PMEA). [3]This diester prodrug masks the negatively charged phosphonate group, improving its lipophilicity and allowing for passive diffusion across the intestinal epithelium. [15]Following absorption, esterases in the gut and plasma rapidly hydrolyze the pivaloyloxymethyl (POM) esters to release adefovir (PMEA) into circulation. [3]This strategy dramatically improves the oral bioavailability from <1% for PMEA to approximately 30-60% for adefovir dipivoxil. [5][14]However, this approach is not without drawbacks, as high doses can be associated with nephrotoxicity. [16][17]

Research into Novel Prodrug Strategies

Current research focuses on developing next-generation PMEA prodrugs with improved safety profiles and potentially enhanced cellular targeting. Strategies include the synthesis of novel phosphonamidate and phosphonodiamidate prodrugs (ProTides) and various amino acid ester prodrugs. [9][17]The goal is to design molecules that are more stable in plasma and are preferentially activated within target cells (e.g., hepatocytes or lymphocytes), thereby maximizing intracellular concentrations of PMEApp while minimizing systemic exposure to PMEA. [18]

Experimental Protocol: Rodent Oral Bioavailability Study

Objective: To determine and compare the oral bioavailability of a novel PMEA prodrug relative to intravenous PMEA administration.

Materials:

  • Sprague-Dawley rats (male, 250-300g).

  • PMEA standard for intravenous (IV) administration.

  • Novel PMEA prodrug for oral (PO) gavage.

  • Appropriate vehicle for dissolving compounds (e.g., PEG 400).

  • Blood collection supplies (e.g., heparinized tubes).

  • HPLC system with fluorescence detection for PMEA quantification.

Methodology:

  • Animal Dosing:

    • IV Group (n=3-5): Administer PMEA via tail vein injection at a dose of 1-2 mg/kg.

    • PO Group (n=3-5): Administer the PMEA prodrug via oral gavage at a dose equimolar to the IV PMEA dose.

  • Blood Sampling: Collect blood samples (~100-200 µL) from the tail vein or another appropriate site at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis:

    • Precipitate plasma proteins (e.g., with trichloroacetic acid or acetonitrile).

    • Quantify the concentration of PMEA in the plasma samples using a validated HPLC method, often requiring fluorescence derivatization. [14]5. Pharmacokinetic Analysis:

    • Plot the mean plasma PMEA concentration versus time for both IV and PO groups.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both groups using non-compartmental analysis software.

  • Bioavailability Calculation:

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100

Future Directions and Conclusion

PMEA remains a molecule of significant scientific interest. While its role in antiviral therapy is cemented, its potential applications in oncology and immunomodulation are compelling areas for future research. Key questions remain regarding the precise molecular targets responsible for its cell differentiation and immunomodulatory effects. Further elucidation of these pathways could lead to the development of PMEA or its analogs for novel therapeutic indications. The continued evolution of prodrug design, focusing on targeted delivery and enhanced safety, will be critical for translating these research applications into clinical realities. This guide serves as a foundational resource for scientists poised to explore the untapped potential of this remarkable acyclic nucleoside phosphonate.

References

  • Adefovir Dipivoxil | C20H32N5O8P | CID 60871 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Tenofovir disoproxil - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Balzarini, J., Hao, Z., Herdewijn, P., Johns, D. G., & De Clercq, E. (1991). Intracellular metabolism and mechanism of anti-retrovirus action of 9-(2-phosphonylmethoxyethyl)adenine, a potent anti-human immunodeficiency virus compound. Proceedings of the National Academy of Sciences, 88(4), 1499–1503. [Link]

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  • Adefovir. (2016, February 15). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

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  • Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses. (2025, March 16). YouTube. Retrieved January 14, 2026, from [Link]

  • Otová, B., Zídek, Z., Holý, A., Votruba, I., & Franková, D. (1994). Immunomodulatory properties of 9-(2-phosphonomethoxyethyl)-adenine (PMEA). Folia Biologica, 40(4), 185–192. [Link]

  • De Clercq, E. (2021). Cidofovir Activity against Poxvirus Infections. Viruses, 13(5), 859. [Link]

  • Balzarini, J., Hao, Z., Herdewijn, P., Johns, D. G., & De Clercq, E. (1991). Intracellular metabolism and mechanism of anti-retrovirus action of 9-(2-phosphonylmethoxyethyl)adenine, a potent anti-human immunodeficiency virus compound. PNAS. [Link]

  • Cidofovir. (n.d.). newdruginfo.com. Retrieved January 14, 2026, from [Link]

  • Child, R., & Kamin, C. (2020). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. The Journal of the Advanced Practitioner in Oncology, 11(3), 263–272. [Link]

  • Intracellular metabolism and mechanism of anti-retrovirus action of 9-(2-phosphonylmethoxyethyl)adenine, a potent anti-human immunodeficiency virus compound. (1991). PNAS. [Link]

  • Pradere, U., et al. (2014). PMPA and PMEA prodrugs for the treatment of HIV infections and human papillomavirus (HPV) associated neoplasia and cancer. European Journal of Medicinal Chemistry, 78, 277-287. [Link]

  • Mulato, A. S., et al. (1997). Anti-HIV activity of adefovir (PMEA) and PMPA in combination with antiretroviral compounds: in vitro analyses. Antiviral Research, 36(2), 91-97. [Link]

  • Cihlar, T., et al. (1997). In vitro characterization of the anti-human cytomegalovirus activity of PMEA (Adefovir). Antiviral Research, 36(2), 131-137. [Link]

  • Bis-Pom PMEA, also known as adefovir dipivoxil, is an inhibitor of reverse transcriptase. (n.d.). NATAP. Retrieved January 14, 2026, from [Link]

  • De Wit, S., et al. (1994). Safety of 9-(2-phosphonylmethoxyethyl)adenine (PMEA) in patients with human immunodeficiency virus infection: a pilot study. Journal of Acquired Immune Deficiency Syndromes, 7(6), 579-584. [Link]

  • Calio, R., et al. (1994). Immunomodulatory activity of 9-(2-phosphonylmethoxyethyl)adenine (PMEA), a potent anti-HIV nucleotide analogue, on in vivo murine models. Antiviral Research, 23(1), 77-89. [Link]

  • Immunomodulating effects of PME on cytokine levels in cyclophosphamide-induced immunosuppressed rat model. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

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  • Hatse, S., et al. (1995). The human immunodeficiency virus(HIV) inhibitor 9-(2-phosphonylmethoxyethyl)adenine (PMEA) is a strong inducer of differentiation of several tumor cell lines. International Journal of Cancer, 61(1), 130-137. [Link]

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Methodological & Application

Quantitative Analysis of Ethylmalonic Acid in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Gemini

Introduction: The Clinical Imperative for Ethylmalonic Acid Quantification

Ethylmalonic acid (EMA) is a dicarboxylic acid that is normally present in trace amounts in human physiological fluids. However, elevated concentrations of EMA in urine, a condition known as ethylmalonic aciduria, are a key biochemical hallmark of several inherited metabolic disorders. Most notably, it is a diagnostic marker for Ethylmalonic Encephalopathy (EE), a rare and severe autosomal recessive disorder with devastating neurological consequences, including developmental delay, seizures, and vascular abnormalities. The accumulation of EMA is toxic and disrupts mitochondrial function. Therefore, the accurate and precise quantification of EMA in urine is crucial for the early diagnosis, monitoring, and management of patients with these conditions.

Gas chromatography-mass spectrometry (GC-MS) has long been the gold standard for the analysis of organic acids in clinical laboratories.[1][2][3] Its high sensitivity, selectivity, and ability to resolve complex mixtures make it an ideal platform for the reliable measurement of EMA in a complex biological matrix like urine. This application note provides a detailed, field-proven protocol for the quantitative analysis of EMA in human urine using GC-MS, grounded in the principles of sound analytical chemistry and best practices for clinical diagnostics.

Principle of the Method: A Journey from Urine to Quantifiable Data

The analysis of a non-volatile, polar compound like ethylmalonic acid by gas chromatography requires a multi-step process to convert it into a volatile and thermally stable derivative that can traverse the GC column. This workflow can be broken down into three core stages:

  • Sample Preparation: This initial phase involves the extraction of organic acids from the aqueous urine matrix into an organic solvent. This step is critical for concentrating the analyte and removing interfering substances. An internal standard, a structurally similar compound not naturally present in the sample, is added at the beginning of this process to account for any analyte loss during sample handling and to ensure accurate quantification.[1]

  • Derivatization: To make EMA suitable for GC analysis, its polar carboxyl groups must be chemically modified to increase volatility.[4][5] This is typically achieved through a two-step process: oximation followed by trimethylsilylation (TMS). Oximation protects keto groups from forming multiple derivatives, while silylation replaces the acidic protons of the carboxyl groups with non-polar trimethylsilyl groups.[4][5][6]

  • GC-MS Analysis: The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, we can selectively detect and quantify the characteristic ions of derivatized EMA, achieving high sensitivity and specificity.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical flow of the analytical process, from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis & Data Processing Urine Urine Sample Collection (≥ 2 mL) Normalization Creatinine Measurement & Volume Normalization Urine->Normalization Standardize sample amount IS_Addition Addition of Internal Standard Normalization->IS_Addition Extraction Liquid-Liquid Extraction (Ethyl Acetate) IS_Addition->Extraction Isolate organic acids Drying Evaporation to Dryness (Nitrogen Stream) Extraction->Drying Derivatization Oximation & Trimethylsilylation (BSTFA) Drying->Derivatization Increase volatility GC_MS GC-MS Analysis (SIM Mode) Derivatization->GC_MS Inject derivatized sample Integration Peak Integration GC_MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Calculate peak area ratios Report Final Report (Concentration of EMA) Quantification->Report

Caption: Workflow for urinary EMA analysis by GC-MS.

Detailed Protocol

Reagents and Materials
  • Ethylmalonic acid (≥99% purity)

  • Internal Standard (e.g., Tropic acid or a stable isotope-labeled EMA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Hydroxylamine hydrochloride

  • Ethyl acetate (HPLC grade)

  • Sodium chloride

  • 5M Hydrochloric acid

  • Nitrogen gas (high purity)

  • Calibrators and Quality Control materials

Step-by-Step Methodology

1. Sample Preparation and Extraction

  • Urine Normalization: Measure the creatinine concentration of the urine sample. To standardize the amount of analyte being extracted, calculate the volume of urine equivalent to a set amount of creatinine (e.g., 1 µmole).[1] This normalization corrects for variations in urine dilution.

  • Internal Standard Spiking: To the calculated volume of urine in a clean glass tube, add a known amount of the internal standard.

  • Acidification and Saturation: Acidify the sample to a pH of less than 2 by adding a few drops of 5M HCl.[2] This protonates the carboxylic acids, making them more soluble in the organic extraction solvent. Saturate the aqueous phase with solid sodium chloride to increase the polarity of the aqueous layer and drive the organic acids into the organic phase.

  • Liquid-Liquid Extraction: Add ethyl acetate to the tube, vortex vigorously for 1-2 minutes, and then centrifuge to separate the layers. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Repeat the extraction process to ensure complete recovery of the organic acids.

  • Drying: Evaporate the pooled ethyl acetate extracts to complete dryness under a gentle stream of nitrogen at approximately 50°C. It is crucial to ensure all solvent is removed as water and other protic solvents will interfere with the derivatization reaction.

2. Derivatization

  • Oximation (Optional but Recommended): To the dried residue, add a solution of hydroxylamine hydrochloride in pyridine. This step converts any keto acids to their oxime derivatives, preventing the formation of multiple TMS derivatives.[6]

  • Trimethylsilylation: Add BSTFA (with 1% TMCS) and pyridine to the dried extract.[2] Cap the tube tightly and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 2 hours) to ensure complete derivatization of the carboxyl groups to their TMS esters.[6] After cooling, the sample is ready for GC-MS analysis.

Instrumentation and Analytical Parameters

The following table provides a typical set of GC-MS parameters for the analysis of derivatized EMA. These may require optimization based on the specific instrumentation used.

Parameter Setting Rationale
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that provides good separation for a wide range of derivatized organic acids.
Injection ModeSplitlessTo maximize the transfer of analyte onto the column, enhancing sensitivity.
Injection Volume1 µLA standard volume to prevent overloading the column.
Injector Temperature250°CEnsures rapid volatilization of the derivatized analytes without thermal degradation.
Oven ProgramInitial temp 70°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 minA temperature ramp that allows for the separation of a wide range of organic acids with varying boiling points.
Carrier GasHelium, constant flow of 1.0 mL/minAn inert carrier gas that is standard for GC-MS applications.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only the characteristic ions of the target analyte and internal standard.
Monitored Ions (m/z)Quantifier: 261, Qualifier: 147, 173 (for di-TMS-EMA)These ions are characteristic fragments of the di-TMS derivative of ethylmalonic acid. The quantifier ion is used for concentration calculations, while the qualifiers confirm the identity of the compound.
Dwell Time100 msThe time spent monitoring each ion, balancing sensitivity with the number of data points across a chromatographic peak.

Data Analysis and Quantification

The quantification of EMA is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing a series of calibrators with known concentrations of EMA. The concentration of EMA in the patient samples is then determined by interpolating their peak area ratios on this calibration curve.

Mass Spectrum of di-TMS-Ethylmalonic Acid

The electron ionization mass spectrum of the di-trimethylsilyl derivative of ethylmalonic acid is characterized by several key fragment ions. The molecular ion is often weak or absent. A prominent ion is observed at m/z 261, which corresponds to the loss of a methyl group ([M-15]+). Other significant fragments can be used as qualifiers to confirm the identity of the analyte. The NIST WebBook provides a reference mass spectrum for the di-TMS derivative of ethylmalonic acid.[7]

The fragmentation pattern can be visualized as follows:

Fragmentation Parent di-TMS-EMA (M+• = 276) M_minus_15 [M-15]+• m/z = 261 (Loss of CH3) Parent->M_minus_15 Quantifier Ion Fragment_147 Fragment Ion m/z = 147 Parent->Fragment_147 Qualifier Ion Fragment_173 Fragment Ion m/z = 173 Parent->Fragment_173 Qualifier Ion

Caption: Key fragment ions of di-TMS-EMA in EI-MS.

Method Validation and Quality Control

A robust and reliable clinical diagnostic method requires thorough validation to ensure its performance characteristics are well-understood and acceptable for its intended purpose. The following parameters should be assessed:

Validation Parameter Description
Linearity The range over which the detector response is directly proportional to the analyte concentration. A calibration curve with a correlation coefficient (r²) of >0.99 is desirable.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed as intra-day and inter-day precision, typically expressed as the coefficient of variation (%CV).
Accuracy The closeness of the mean of a set of measurements to the actual (true) value. Often assessed by analyzing certified reference materials or through recovery studies.
Specificity The ability of the method to measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix.

To ensure the ongoing quality and reliability of the results, it is imperative to include quality control (QC) samples at multiple concentration levels (e.g., low, medium, and high) in each analytical run. The results of these QC samples should fall within pre-defined acceptance criteria.

Conclusion: A Robust Tool for Clinical Diagnostics

The GC-MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of ethylmalonic acid in urine. The combination of a robust sample preparation protocol, efficient derivatization, and selective mass spectrometric detection makes this method highly suitable for the diagnosis and monitoring of ethylmalonic encephalopathy and other related organic acidurias. Adherence to rigorous quality control and method validation procedures is paramount to ensure the accuracy and clinical utility of the generated data, ultimately contributing to improved patient outcomes.

References

  • Duez, P., Kumps, A., & Mardens, Y. L. (1996). GC-MS profiling of urinary organic acids evaluated as a quantitative method. Clinical Chemistry, 42(10), 1609-1615.
  • MetBioNet. (n.d.). Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • ERNDIM. (n.d.). Qualitative Organic Acids in Urine by GCMS. Retrieved from [Link]

  • Tanaka, K., & Hine, D. G. (1980). A gas-chromatographic method of analysis for urinary organic acids. II. Description of the procedure, and its application to diagnosis of patients with organic acidurias. Clinical Chemistry, 26(13), 1847-1853.
  • NIST. (n.d.). Ethylmalonic acid, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • Mamer, O. A., & Tjoa, S. S. (1981). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. In Methods in Enzymology (Vol. 72, pp. 243-269). Academic Press.
  • Rashed, M. S., Al-Amoudi, M. S., & Al-Ahaidib, L. Y. (2001). A GC/MS/MS screening method for multiple organic acidemias from urine specimens.
  • Kombu, R. S., Jin, L., & Mamer, O. A. (2010). Simplified method for the chemical diagnosis of organic aciduria using GC/MS.
  • The Bumbling Biochemist. (2021, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • McCann, M. T., Thompson, M. M., Gueron, I. C., Lemieux, B., Giguère, R., & Tuchman, M. (1996). Methylmalonic acid quantification by stable isotope dilution gas chromatography-mass spectrometry from filter paper urine samples. Clinical chemistry, 42(6), 910-914.
  • Strassburg, K., & Lalk, M. (2023).
  • Tseng, C. H., & Lee, M. R. (2006). Determination of methylmalonic acid and glutaric acid in urine by aqueous-phase derivatization followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry.
  • Magera, M. J., Helgeson, J. K., Matern, D., & Rinaldo, P. (2000). Methylmalonic acid measured in plasma and urine by stable-isotope dilution and electrospray tandem mass spectrometry. Clinical chemistry, 46(11), 1804-1810.
  • ResolveMass Laboratories Inc. (2023, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample Preparation – Derivatization Extraction. Retrieved from [Link]

Sources

Unveiling the Molecular Signature: A Guide to Fourier-Transform Infrared Spectroscopy (FTIR) of Poly(methoxyethyl acrylate) (PMEA)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Poly(2-methoxyethyl acrylate) (PMEA) has emerged as a critical biomaterial, prized for its exceptional biocompatibility and antithrombogenic properties, making it a polymer of choice for advanced drug delivery systems, medical device coatings, and tissue engineering scaffolds.[1] The precise characterization of PMEA is fundamental to ensuring its performance and safety. Fourier-transform infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative analytical technique for the chemical characterization of polymers.[2][3] This guide offers an in-depth exploration of the FTIR analysis of PMEA, detailing the interpretation of its spectral features, providing validated protocols for sample preparation and data acquisition, and discussing its application in a drug development context.

Introduction: The Convergence of PMEA and FTIR Spectroscopy

The Significance of PMEA in Modern Therapeutics

PMEA is a synthetic polymer that, despite being relatively hydrophobic, exhibits remarkable biocompatibility, largely attributed to the unique hydration state of water molecules around its ether and ester groups.[4] This interaction creates an intermediate water layer that minimizes protein adhesion and platelet activation, a critical feature for blood-contacting medical devices and drug delivery vehicles.[1][5] Its miscibility with acrylic monomers and solubility in various organic solvents also allows for versatile formulation strategies, from polymer-drug conjugates to nanoparticle-based systems.[6][7] As the complexity of these formulations grows, the need for robust analytical methods to confirm polymer identity, purity, and interactions becomes paramount.

The Power of FTIR in Polymer Characterization

FTIR spectroscopy measures the interaction of infrared radiation with a sample, specifically the absorption of energy by molecular bonds, which causes them to vibrate (stretch, bend, etc.).[3][8] Each type of chemical bond absorbs infrared radiation at a characteristic frequency (or wavenumber). An FTIR spectrum, which plots absorbance or transmittance against wavenumber, thus serves as a unique "molecular fingerprint" of the sample.[3]

For polymer scientists and drug developers, FTIR is an indispensable tool used to:

  • Identify and verify materials: Confirming the identity of raw materials like PMEA.[3]

  • Elucidate chemical structure: Identifying the specific functional groups present in the polymer.[9][10]

  • Analyze copolymers and blends: Determining the composition and interactions between different polymer components.[9]

  • Monitor chemical reactions: Tracking the progress of polymerization or modification by observing the appearance or disappearance of specific absorption bands.[11]

  • Assess drug compatibility and loading: Detecting chemical interactions between the polymer matrix and an active pharmaceutical ingredient (API).[12][13]

This guide provides the foundational knowledge and practical steps for leveraging FTIR spectroscopy to its full potential in the context of PMEA-based research and development.

Decoding the FTIR Spectrum of PMEA

The chemical structure of PMEA contains several key functional groups that give rise to a distinct and identifiable infrared spectrum. Understanding the origin of these absorption bands is the first step in accurate spectral interpretation.

PMEA_Structure cluster_PMEA PMEA Repeating Unit C_backbone1 CH₂ C_backbone2 CH C_backbone1->C_backbone2 label_alkyl Alkyl Backbone (C-H) C_carbonyl C C_backbone2->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl O_ester O C_carbonyl->O_ester label_ester Ester Group (C=O, C-O) C_side1 CH₂ O_ester->C_side1 C_side2 CH₂ C_side1->C_side2 O_ether O C_side2->O_ether C_methyl CH₃ O_ether->C_methyl label_ether Ether Linkage (C-O-C)

Caption: Chemical structure of the PMEA repeating unit with key functional groups highlighted.

The primary vibrational modes observed in a PMEA spectrum are summarized in the table below.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensityComments
2950 - 2850C-H Stretching (Asymmetric & Symmetric)Alkyl (-CH₃, -CH₂)StrongCharacteristic of the polymer backbone and side chain. The peak around 2875 cm⁻¹ is often associated with the methoxy (-OCH₃) group.[14]
~1730C=O StretchingEster (Carbonyl)Very StrongThis is the most intense and characteristic peak in the PMEA spectrum. Its position can be sensitive to hydrogen bonding.[14][15][16]
1480 - 1440C-H Bending (Scissoring)Methylene (-CH₂)MediumContributes to the fingerprint region of the spectrum.
1240 - 1100C-O-C Stretching (Asymmetric & Symmetric)Ester & EtherStrongA strong, broad absorption region. The peak around 1190 cm⁻¹ is often assigned to the C-C-O stretch of the ester, while the strong peak near 1120 cm⁻¹ is characteristic of the C-O-C ether linkage.[10][16]
1050 - 850C-C Stretching / CH₂ RockingPolymer BackboneMediumThese peaks are part of the complex "fingerprint region," which is unique to the overall molecular structure.[8]

Experimental Application & Protocols

The quality of an FTIR spectrum is critically dependent on proper sample preparation. PMEA can be analyzed in various forms (e.g., viscous liquid, solid film, powder). The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.[17]

General Workflow for FTIR Analysis

The process of acquiring an FTIR spectrum follows a consistent logical flow, regardless of the specific sampling technique employed.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Select Appropriate Method (ATR, Film, KBr) bg 1. Collect Background Spectrum (Empty ATR Crystal or Blank Substrate) prep->bg sample 2. Collect Sample Spectrum bg->sample Instrument subtracts background from sample scan process Process Spectrum (e.g., Baseline Correction) sample->process interpret Identify Characteristic Peaks (Compare to Reference Table) process->interpret report Report Findings interpret->report

Caption: General experimental workflow for FTIR analysis of PMEA.

Protocol 1: Analysis of PMEA using Attenuated Total Reflectance (ATR)

This is the most recommended method for rapid and reproducible analysis of solid PMEA films, powders, or viscous liquids without sample destruction.[17]

Rationale: ATR works by measuring the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample.[18] The beam penetrates a small distance into the sample, allowing for analysis with minimal preparation. It is crucial to ensure good, firm contact between the sample and the ATR crystal (typically diamond or zinc selenide) for a high-quality spectrum.[17][19]

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory

  • PMEA sample (solid film, powder, or viscous liquid)

  • Spatula or tweezers

  • Solvent for cleaning (e.g., Isopropanol, Ethanol)

  • Lint-free wipes

Procedure:

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol to remove any residues from previous analyses. Allow the solvent to fully evaporate.

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient environment (e.g., water vapor, CO₂) and the instrument itself, and it will be automatically subtracted from the sample spectrum.[20]

  • Sample Application:

    • For solid films/powders: Place a small amount of the PMEA sample directly onto the center of the ATR crystal. A few milligrams of powder or a small piece of film is sufficient.[20]

    • For viscous liquids: Apply 1-2 drops directly onto the crystal.

  • Apply Pressure: Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong signal.[19] Be careful not to apply excessive force that could damage the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[17][21]

  • Post-Analysis Cleaning: Retract the press arm, remove the sample, and clean the crystal surface thoroughly with isopropanol and a lint-free wipe.

Protocol 2: Analysis of PMEA by Solvent-Cast Thin Film (Transmission)

This traditional method is useful when an ATR accessory is unavailable or when analyzing samples where surface properties might differ from the bulk material.

Rationale: Transmission spectroscopy involves passing the infrared beam directly through the sample. To avoid total absorption of the beam, the sample must be very thin (typically <20 µm).[18] For polymers like PMEA, this is achieved by dissolving the polymer, casting it onto an IR-transparent salt plate (e.g., KBr, NaCl), and allowing the solvent to evaporate completely.

Materials and Equipment:

  • FTIR Spectrometer with a transmission sample holder

  • PMEA polymer

  • Volatile solvent (e.g., Tetrahydrofuran (THF), Chloroform)

  • IR-transparent salt plates (e.g., KBr windows)

  • Glass vial or beaker

  • Pipette

  • Drying oven or vacuum desiccator

Procedure:

  • Prepare PMEA Solution: Dissolve a small amount of PMEA in a suitable volatile solvent to create a solution of approximately 1-5% (w/v). Ensure the polymer is fully dissolved.

  • Cast the Film: Place a clean KBr plate on a level surface. Using a pipette, apply a few drops of the PMEA solution to the center of the plate and allow the solvent to spread.

  • Dry the Film: Place the KBr plate in a drying oven (at a temperature below the solvent's boiling point and the polymer's glass transition temperature) or a vacuum desiccator to ensure complete removal of the solvent. Causality: Residual solvent will show strong characteristic peaks in the spectrum, potentially masking the PMEA signals.[22]

  • Background Collection: Place a clean, empty KBr plate in the spectrometer's sample holder and collect the background spectrum.

  • Spectrum Acquisition: Replace the empty KBr plate with the PMEA-coated plate and collect the sample spectrum using similar acquisition parameters as in the ATR method.

  • Cleaning: Clean the KBr plates immediately after use by wiping with a dry tissue and then washing with a suitable dry solvent (e.g., methylene chloride, followed by ethanol). Warning: Do not use water or aqueous solutions, as they will dissolve the salt plates.[22]

Trustworthiness and Self-Validation in PMEA Analysis

To ensure the integrity of your results, every protocol must be self-validating.

  • Reference Spectrum: Always compare your acquired spectrum to a known reference spectrum of pure PMEA if available. The absence of unexpected peaks confirms purity, while their presence may indicate impurities, residual solvent, or degradation.

  • Background Check: Before and after a series of measurements, run a background spectrum and then a sample scan with no sample present. The result should be a flat line, confirming that the ATR crystal or KBr plate is clean.

  • Reproducibility: For ATR, collect spectra from multiple spots on the same sample. The resulting spectra should be nearly identical, confirming sample homogeneity and consistent contact pressure.[17]

References

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Spectroscopy Online. (2023). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Molecular weight tuning optimizes poly(2-methoxyethyl acrylate) dispersion to enhance the aging resistance and anti-fouling behavior of denture base resin. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • MDPI. (2023). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR transmission spectra of (a) PMEA-LA and MG3 incorporated NWs of.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of PMEA-based PU (1450 cm⁻¹–1800 cm⁻¹). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Thermoplastic Poly(2‐methoxyethyl acrylate)‐Based Polyurethane by RAFT and Condensation Polymerization. Retrieved from [Link]

  • PubMed. (2020). Synthesis of Thermoplastic Poly(2-methoxyethyl acrylate)-Based Polyurethane by RAFT and Condensation Polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermoset poly(2-methoxyethyl acrylate)-based polyurethane synthesized by RAFT polymerization and polyaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of drug, polymers, and physical mixture of drug and.... Retrieved from [Link]

  • AZoM. (2023). Characterization of Polymers Using FTIR: Techniques and Applications. Retrieved from [Link]

  • MDPI. (2018). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Fourier-Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydration Structure of Poly(2-methoxyethyl acrylate): Comparison with a 2-Methoxyethyl Acetate Model Monomer. Retrieved from [Link]

  • Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). A Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR characteristic peak assignments for various types of MPs. Retrieved from [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved from [Link]

  • Universal Lab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • Agilent. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of N-Ethyl-p-methoxy-alpha-methylphenethylamine (4-MEA) using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the structural analysis and characterization of N-Ethyl-p-methoxy-alpha-methylphenethylamine (4-MEA), a substituted phenethylamine, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a compound of interest in forensic and pharmacological research, unambiguous structural confirmation is critical.[1][2] This guide outlines a comprehensive workflow, from sample preparation to spectral interpretation, designed for researchers, analytical chemists, and drug development professionals. We present expected chemical shifts, coupling constants, and splitting patterns, providing a validated reference for the identification of 4-MEA.

Introduction

N-Ethyl-p-methoxy-alpha-methylphenethylamine (4-MEA), also known as para-Methoxy-N-ethylamphetamine (PMEA), is a psychoactive substance belonging to the phenethylamine and substituted amphetamine classes.[2][3] Its structure is analogous to para-methoxyamphetamine (PMA), a compound known for its stimulant and hallucinogenic properties.[4] The emergence of such designer drugs presents a significant challenge for forensic and clinical toxicologists, as standard screening procedures may fail to identify novel or uncharacterized substances.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[5][6] By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR allows for the precise mapping of a molecule's carbon-hydrogen framework. This application note establishes a robust protocol for acquiring and interpreting ¹H and ¹³C NMR spectra of 4-MEA to facilitate its unambiguous identification.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of 4-MEA are numbered as shown in the diagram below. This numbering scheme will be used throughout the data interpretation section.

Sources

Application Notes & Protocols for the Research Chemical N-Ethyl-p-methoxy-alpha-methylphenethylamine (PMMA)

Author: BenchChem Technical Support Team. Date: January 2026

For Use by Researchers, Scientists, and Drug Development Professionals

Disclaimer: Safety, Legal Status, and Ethical Considerations

Legal Status: N-Ethyl-p-methoxy-alpha-methylphenethylamine, commonly known as para-Methoxymethamphetamine (PMMA), is a controlled substance in many jurisdictions worldwide. For example, it is classified as a Schedule I substance in the United States and a Class A drug in the United Kingdom.[1][2] All acquisition, handling, storage, and disposal of PMMA must be in strict compliance with all applicable local, state, and federal regulations.[3][4] Researchers must obtain the necessary licenses from relevant government agencies, such as the Drug Enforcement Administration (DEA) in the US, prior to commencing any work.[5][6]

High Potential for Harm: PMMA is a potent psychoactive substance with significant toxicity. It has been linked to numerous hospitalizations and fatalities, often when sold illicitly as a substitute for MDMA ("Ecstasy").[7][8] Its toxic effects are thought to stem from a combination of potent serotonin release and the inhibition of monoamine oxidase (MAO), which can lead to a dangerous build-up of neurotransmitters and severe hyperthermia.[9]

Ethical Conduct: All research, particularly in vivo studies, must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be applied to minimize animal suffering.

This document is intended solely for legitimate scientific and research purposes by qualified professionals in controlled laboratory settings. It is not a guide for human use or illicit production.

Introduction and Chemical Profile

para-Methoxymethamphetamine (PMMA) is a substituted phenethylamine and a structural analog of methamphetamine and para-methoxyamphetamine (PMA).[7][10] Its primary mechanism of action involves potent serotonin and norepinephrine release, with weaker effects on dopamine.[1] A critical feature of its pharmacology is its activity as a potent inhibitor of monoamine oxidase A (MAO-A), which significantly complicates its toxicological profile compared to other stimulants.[1][9]

Understanding the distinct pharmacological properties of PMMA is crucial for designing meaningful experiments. Unlike classic stimulants, its effects can be delayed and are not robustly amphetamine-like in rodent models.[11][12] However, it fully substitutes for MDMA in drug discrimination tests in rats, suggesting similar subjective effects.[8] This unique profile warrants careful investigation to elucidate its neuropharmacological and toxicological characteristics.

PropertyValueSource
IUPAC Name 1-(4-Methoxyphenyl)-N-methylpropan-2-amine[1]
CAS Number 22331-70-0[1]
Molecular Formula C₁₁H₁₇NO[1]
Molar Mass 179.263 g·mol⁻¹[1]
Primary Action Serotonin-Norepinephrine Releasing Agent (SNRA)[1]
Secondary Action Monoamine Oxidase A (MAO-A) Inhibitor[1][9]

Analytical Characterization and Quality Control

Prior to any biological experimentation, the identity and purity of the PMMA sample must be rigorously confirmed. This is a non-negotiable step to ensure data validity and reproducibility.

Workflow for Analytical Confirmation

G cluster_0 Analytical Workflow Start Acquire PMMA HCl (Licensed Supplier) GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Start->GCMS Identity Confirmation HPLC High-Performance Liquid Chromatography (HPLC) GCMS->HPLC Purity Quantification NMR Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) HPLC->NMR Structural Verification Decision Purity ≥ 98%? NMR->Decision Proceed Proceed to Biological Assays Decision->Proceed Yes Reject Reject Batch / Purify Decision->Reject No

Caption: Standard workflow for the analytical validation of a PMMA research sample.

Protocol 2.1: GC-MS for Identity Confirmation and Impurity Profiling

Rationale: GC-MS is a gold-standard technique for the identification of volatile and semi-volatile compounds like PMMA. It provides a characteristic retention time and a mass spectrum that serves as a molecular fingerprint.[13]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of PMMA hydrochloride in methanol.

  • Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Compare the obtained mass spectrum with a reference spectrum from a known standard or spectral library. The fragmentation pattern should be consistent. Analyze the chromatogram for any impurity peaks.

Protocol 2.2: HPLC-UV for Purity Quantification

Rationale: HPLC with UV detection provides a robust method for quantifying the purity of the sample by measuring the area under the curve of the principal peak relative to any impurities.[14][15]

Methodology:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of PMMA hydrochloride in a mobile phase-like solvent (e.g., Acetonitrile/Water mix).[16]

  • Instrumentation: A standard HPLC system with a C18 reverse-phase column and a UV detector.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm.[7]

  • Data Analysis: Calculate purity by the area percentage method: (Area of PMMA peak / Total area of all peaks) x 100%. The purity should be ≥98% for use in biological assays.

In Vitro Pharmacological Profiling

These assays are essential for determining the compound's interaction with its primary molecular targets.

Protocol 3.1: Monoamine Transporter Uptake Inhibition Assay

Rationale: This assay measures the ability of PMMA to inhibit the reuptake of neurotransmitters (serotonin, norepinephrine, dopamine) into cells, which is a key aspect of its mechanism as a releasing agent. It is performed using HEK293 cells stably expressing the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[17]

Methodology:

  • Cell Culture: Maintain HEK-SERT, HEK-NET, and HEK-DAT cell lines in appropriate media. Plate cells in 96-well plates and grow to confluence.

  • Assay Buffer: Krebs-HEPES buffer (KHB).

  • Procedure: a. Wash cells once with room temperature KHB. b. Pre-incubate cells for 5 minutes in KHB containing various concentrations of PMMA (e.g., 1 nM to 100 µM). c. Initiate uptake by adding a mixture of the same PMMA concentration plus a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, [³H]DA or [³H]MPP+ for DAT).[17] d. Incubate for a short period (e.g., 1-3 minutes) at room temperature.[17] e. Terminate the reaction by rapidly washing the cells with ice-cold KHB. f. Lyse the cells with 1% SDS. g. Quantify the radioactivity in the lysate using a scintillation counter.

  • Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known inhibitor (e.g., fluoxetine for SERT). Calculate the concentration of PMMA that inhibits 50% of specific uptake (IC₅₀) by fitting the data to a sigmoidal dose-response curve.

Protocol 3.2: Monoamine Oxidase (MAO) Inhibition Assay

Rationale: Given that PMMA is a potent MAO inhibitor, quantifying its effect on both MAO-A and MAO-B isoforms is critical to understanding its toxicity profile.[1][18] This can be done using commercially available kits or established spectrophotometric/fluorometric methods.[19][20]

Methodology (Fluorometric Example):

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Reagents: A suitable substrate that produces a fluorescent product upon oxidation (e.g., kynuramine, which ultimately forms a fluorescent product).[21]

  • Procedure: a. In a 96-well plate, add assay buffer, the respective MAO enzyme, and various concentrations of PMMA. b. Pre-incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the substrate. d. Incubate at 37°C for a defined period (e.g., 30 minutes). e. Stop the reaction and measure the fluorescence (e.g., Ex/Em = 535/587 nm for H₂O₂-based detection).[20]

  • Data Analysis: Compare the fluorescence in wells with PMMA to control wells (enzyme + substrate only). Calculate the IC₅₀ value for both MAO-A and MAO-B. Expect significantly higher potency for MAO-A.[1]

In Vivo Preclinical Assessment (Rodent Models)

In vivo studies are necessary to understand the integrated physiological and behavioral effects of PMMA. All procedures must be approved by an ethics committee.

Workflow for In Vivo Assessment

G cluster_1 In Vivo Protocol Flow Start Ethical Approval (IACUC) PK Pharmacokinetics (PK) (Blood/Brain Levels) Start->PK Dose-ranging Behavior Behavioral Assessment (Locomotion, PPI) PK->Behavior Establish exposure Tox Toxicity Assessment (Hyperthermia, LD₅₀) Behavior->Tox Correlate effects End Data Analysis & Histopathology Tox->End

Caption: A sequential approach for evaluating PMMA in rodent models.

Protocol 4.1: Locomotor Activity and Hyperthermia

Rationale: This protocol assesses the stimulant and toxic effects of PMMA. Locomotor activity is a general measure of stimulant properties, while hyperthermia is a key indicator of its serotonergic toxicity, which is exacerbated in crowded conditions.[12]

Methodology:

  • Animals: Male Wistar rats or C57BL/6 mice.[12][22]

  • Housing: House animals individually for locomotor tests. For hyperthermia studies, include both isolated and crowded (e.g., 3-4 animals per standard cage) conditions as separate experimental groups.

  • Drug Administration: Administer PMMA (e.g., 5, 10, 20 mg/kg, intraperitoneally) or saline vehicle.[12]

  • Locomotor Activity: a. Place animals in automated activity chambers immediately after injection. b. Record horizontal and vertical activity for at least 2 hours.

  • Body Temperature: a. Measure rectal temperature using a thermocouple probe at baseline (before injection) and at regular intervals post-injection (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: Analyze locomotor data using two-way ANOVA (Treatment x Time). Analyze temperature data similarly. Pay close attention to the interaction between dose and housing condition on body temperature.

Protocol 4.2: Acute Toxicity (LD₅₀ Determination)

Rationale: Determining the median lethal dose (LD₅₀) provides a fundamental measure of the acute toxicity of the compound.[11] This must be done with extreme care to minimize animal use and suffering, often using modern methods like the up-and-down procedure.

Methodology:

  • Animals: Male Swiss-Webster mice.

  • Procedure (Up-and-Down Method): a. Administer a starting dose of PMMA to a single animal. The LD₅₀ for mice has been reported as ~63 mg/kg (isolated).[11] b. Observe the animal for at least 24 hours. c. If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. d. Continue this sequential process until the stopping criteria are met (typically after a series of dose reversals).

  • Data Analysis: Calculate the LD₅₀ and its confidence intervals using appropriate statistical software (e.g., AOT425StatPgm).

References

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Forensic Analysis of N-ethyl-4-Methoxyamphetamine (PMEA): A Detailed Guide for Researchers and Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Novel Psychoactive Substance

N-ethyl-4-methoxyamphetamine (PMEA), also known as EMA, is a synthetic phenethylamine and a structural analog of para-methoxyamphetamine (PMA).[1] As a designer drug, PMEA has emerged in the illicit market, often masquerading as more common substances like MDMA ("ecstasy").[2] Its appearance is part of a broader trend of clandestine laboratories producing novel psychoactive substances (NPS) to circumvent existing drug laws.[1] The limited empirical data on its pharmacology suggest it may act as a serotonergic agent, similar to PMA, but potentially with its own unique and dangerous toxicological profile.[1][3] Acute toxicity data indicates that PMEA is harmful if swallowed, with an intravenous LD50 of 40 mg/kg in rats.[4] The potential for severe adverse effects, including hyperthermia and cardiovascular events, underscores the critical need for robust and reliable analytical methods for its identification in forensic casework.[1][5]

This comprehensive guide provides detailed application notes and protocols for the forensic analysis of PMEA in various matrices. It is designed to equip researchers, forensic scientists, and drug development professionals with the necessary knowledge and methodologies for the unambiguous identification and quantification of this emerging threat.

Chemical and Physical Properties of PMEA

A thorough understanding of the physicochemical properties of PMEA is fundamental to developing effective analytical strategies.

PropertyValueSource
Chemical Name N-ethyl-1-(4-methoxyphenyl)propan-2-amine[1]
Synonyms PMEA, EMA, N-ethyl-4-methoxyamphetamine[4][6]
CAS Number 93963-24-7[4][6]
Molecular Formula C₁₂H₁₉NO[6]
Formula Weight 229.7 (as HCl salt)[6]
Appearance Crystalline solid (as HCl salt)[6]
Solubility Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2)[6]

Clandestine Synthesis and Potential Impurities

The most probable clandestine synthesis route for PMEA mirrors that of its analog, PMA, often starting from anethole, a readily available precursor found in anise oil.[7] The Leuckart reaction is a common method employed in the clandestine synthesis of amphetamines.[7][8][9] This process can introduce a variety of impurities that can serve as chemical signatures for a specific synthesis route.

Forensic laboratories should be aware of potential impurities that may be present in illicit PMEA samples, including:

  • Unreacted starting materials (e.g., anethole, 4-methoxyphenyl-2-propanone)

  • Intermediates of the Leuckart reaction

  • Byproducts such as N-formyl-N-ethyl-4-methoxyamphetamine

  • Contaminants from reagents and solvents

The identification of these impurities can provide valuable intelligence on the synthetic route employed and may aid in linking different seizures to a common source.

Metabolism of PMEA

Understanding the metabolic fate of PMEA is crucial for its detection in biological samples. Based on studies of its structural analogs, the primary metabolic pathways for PMEA are expected to involve N-dealkylation and O-demethylation. The major metabolites identified in human samples include:

  • para-Methoxyamphetamine (PMA): Formed through the removal of the N-ethyl group.

  • para-Hydroxyethylamphetamine (POHEA): Resulting from O-demethylation of the methoxy group.

  • para-Hydroxyamphetamine (PHA): A metabolite of both PMEA and PMA.

The presence of these metabolites in biological fluids provides strong evidence of PMEA ingestion.

Analytical Workflow for PMEA Detection and Quantification

A robust analytical workflow is essential for the accurate and reliable identification of PMEA in forensic samples. The following sections detail the key steps from sample preparation to instrumental analysis and data interpretation.

PMEA Analysis Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis & Reporting Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Biological or Seized Material Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction->Derivatization (for GC-MS) Optional LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation LC-MS/MS Analysis->Data Interpretation Reporting Reporting Data Interpretation->Reporting

Caption: General workflow for the forensic analysis of PMEA.

Part 1: Sample Preparation Protocols

The choice of extraction method is critical and depends on the nature of the forensic matrix. The goal is to isolate PMEA and its metabolites from interfering substances while maximizing recovery.

Protocol 1.1: Liquid-Liquid Extraction (LLE) from Biological Fluids (Blood and Urine)

This protocol is a robust and cost-effective method for the extraction of PMEA from biological fluids.

Materials:

  • Blood or urine sample

  • Internal standard (e.g., PMEA-d5)

  • 1 M Sodium hydroxide (NaOH)

  • Extraction solvent (e.g., 1-chlorobutane or a mixture of ethyl acetate and hexane)

  • 0.1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of blood or urine in a glass tube, add the internal standard.

  • Add 1 mL of 1 M NaOH to basify the sample to a pH > 10. Vortex for 30 seconds.

  • Add 5 mL of the extraction solvent. Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Back-extract the analytes by adding 2 mL of 0.1 M HCl. Vortex for 2 minutes.

  • Discard the organic layer.

  • Wash the aqueous layer with 2 mL of hexane. Vortex and centrifuge. Discard the hexane layer.

  • Basify the aqueous layer with 1 M NaOH to pH > 10.

  • Re-extract with 3 mL of the extraction solvent. Vortex and centrifuge.

  • Transfer the organic layer to a clean tube containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., methanol for LC-MS/MS or ethyl acetate for GC-MS).

Protocol 1.2: Solid-Phase Extraction (SPE) from Oral Fluid and Hair

SPE offers a cleaner extract compared to LLE and is particularly useful for complex matrices like oral fluid and hair.

Materials:

  • Oral fluid sample collected with an appropriate device or hair sample (decontaminated and pulverized)

  • Internal standard (e.g., PMEA-d5)

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Methanol

  • Deionized water

  • 0.1 M HCl

  • Elution solvent (e.g., freshly prepared 5% ammonium hydroxide in methanol)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure for Hair Digestion:

  • Decontaminate hair samples by washing with dichloromethane and methanol.

  • Dry the hair and pulverize it.

  • Incubate a weighed amount of hair (e.g., 20 mg) in a suitable digestion buffer (e.g., methanol or enzymatic digestion) overnight at an appropriate temperature.[10]

  • Centrifuge the sample and use the supernatant for SPE.

SPE Procedure:

  • Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and then 2 mL of a suitable buffer.

  • Add the internal standard to the pre-treated sample.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M HCl, and then 2 mL of methanol to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent for instrumental analysis.

Protocol 1.3: Extraction from Seized Tablets

Analysis of seized tablets involves dissolution and extraction of the active ingredient.

Materials:

  • Seized tablet

  • Methanol

  • Vortex mixer

  • Centrifuge

  • Filter (0.45 µm)

Procedure:

  • Record the physical characteristics of the tablet (color, logo, dimensions).

  • Homogenize the tablet into a fine powder.

  • Accurately weigh a portion of the powder (e.g., 10 mg).

  • Dissolve the powder in a known volume of methanol (e.g., 10 mL).

  • Vortex for 5 minutes to ensure complete dissolution.

  • Centrifuge to pellet any insoluble excipients.

  • Filter the supernatant through a 0.45 µm filter.

  • The filtrate is ready for direct analysis or further dilution for GC-MS or LC-MS/MS.

Part 2: Instrumental Analysis Protocols

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of PMEA.

Protocol 2.1: GC-MS Analysis of PMEA

GC-MS is a widely used technique for the analysis of amphetamines. Derivatization is often employed to improve the chromatographic properties and mass spectral characteristics of the analytes.

Derivatization (Optional but Recommended): PMEA, being a secondary amine, can be derivatized to improve its volatility and chromatographic peak shape. Trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common derivatizing agents.

TFAA Derivatization Procedure:

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of TFAA.

  • Cap the vial and heat at 70°C for 20 minutes.

  • Evaporate the mixture to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Parameters:

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250°C
Oven Program Initial 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu (full scan)
Transfer Line Temp 280°C
Ion Source Temp 230°C

Expected Mass Spectrum of PMEA (Underivatized): The mass spectrum of underivatized PMEA is expected to show characteristic fragments. The base peak is typically at m/z 72, corresponding to the [CH(CH₃)NHCH₂CH₃]⁺ fragment. Other significant ions include m/z 121 (methoxybenzyl fragment) and the molecular ion at m/z 193.

Protocol 2.2: LC-MS/MS Analysis of PMEA

LC-MS/MS offers high sensitivity and selectivity and is the preferred method for the quantification of drugs in biological matrices.

LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive mode
Ion Source Temp 500°C
Ion Spray Voltage 5500 V

Multiple Reaction Monitoring (MRM) Transitions: Specific MRM transitions for PMEA should be optimized by infusing a standard solution into the mass spectrometer. Based on its structure, the precursor ion will be the protonated molecule [M+H]⁺ at m/z 194. The product ions will result from the fragmentation of the precursor.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Product Ion 2 (Qualifier) (m/z)
PMEA 194.1121.1 (loss of ethylamine side chain)72.1 (ethylamine side chain fragment)
PMA (Metabolite) 166.1121.144.1
POHEA (Metabolite) 180.1107.172.1
PMEA-d5 (IS) 199.1121.177.1

Note: These are proposed transitions and should be experimentally verified and optimized for collision energy and other MS parameters.

PMEA_Fragmentation cluster_0 PMEA Precursor Ion [M+H]⁺ (m/z 194.1) cluster_1 Product Ions PMEA [C₁₂H₂₀NO]⁺ Product1 [C₈H₉O]⁺ (m/z 121.1) Quantifier PMEA->Product1 Fragmentation Product2 [C₄H₁₀N]⁺ (m/z 72.1) Qualifier PMEA->Product2 Fragmentation

Caption: Proposed fragmentation pathway of PMEA for LC-MS/MS analysis.

Part 3: Method Validation and Quality Control

All analytical methods used for forensic purposes must be rigorously validated to ensure they are fit for purpose. Validation should be performed in accordance with established guidelines from organizations such as the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) or the American Board of Forensic Toxicology (ABFT).

Key Validation Parameters:

  • Selectivity/Specificity: The ability of the method to differentiate the analyte from other substances.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among a series of measurements.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effects: The influence of co-eluting substances from the matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the matrix under different storage conditions.

Quality Control:

  • A blank sample, a positive control, and a negative control should be included in each analytical batch.

  • The internal standard response should be monitored to assess for matrix effects and extraction efficiency.

  • Calibration curves should be run with each batch of samples.

Conclusion

The emergence of N-ethyl-4-methoxyamphetamine (PMEA) presents a new challenge to the forensic science community. The protocols and application notes provided in this guide offer a comprehensive framework for the reliable identification and quantification of PMEA and its major metabolites in a variety of forensic matrices. By employing validated and robust analytical methods, forensic laboratories can provide crucial data to law enforcement, public health officials, and the legal system to address the threat posed by this and other novel psychoactive substances. Continuous monitoring of the illicit drug market and the development of flexible and adaptable analytical strategies are paramount in the ongoing effort to combat the proliferation of designer drugs.

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Application Notes and Protocols: A Guide to In Vitro Assays for Studying PMEA (Adefovir) Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the in vitro evaluation of 9-(2-phosphonylmethoxyethyl)adenine (PMEA), more commonly known as Adefovir. As a nucleotide analog, PMEA is a potent antiviral compound with significant activity against hepadnaviruses and retroviruses.[1] Accurate and reproducible assessment of its antiviral efficacy and potential cytotoxicity is paramount for both basic research and preclinical development. This document offers a deep dive into the core principles of in vitro antiviral testing, presenting a selection of validated assays. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.

Introduction: Understanding PMEA and its Mechanism of Action

PMEA (Adefovir) is an acyclic nucleoside phosphonate analog of adenosine monophosphate.[2] Its broad-spectrum antiviral activity, notably against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV), has made it a cornerstone of virology research and clinical therapy.[1][3] PMEA is administered as a prodrug, Adefovir dipivoxil, to enhance oral bioavailability.[2][4]

The antiviral activity of PMEA is dependent on its intracellular conversion to the active diphosphate metabolite, PMEA diphosphate (PMEApp).[5] This conversion is carried out by host cellular enzymes. PMEApp then acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase. Its incorporation into the nascent viral DNA chain leads to termination of DNA synthesis, thereby halting viral replication.[5] This targeted action on the viral polymerase underscores its efficacy.

PMEA_Mechanism cluster_cell Host Cell cluster_virus Virus PMEA_ext PMEA (Adefovir) (extracellular) PMEA_int PMEA PMEA_ext->PMEA_int Cellular Uptake PMEApp PMEA diphosphate (PMEApp - Active Form) PMEA_int->PMEApp Cellular Kinases Viral_Polymerase Viral DNA Polymerase PMEApp->Viral_Polymerase Competitive Inhibition dNTPs Cellular dNTPs dNTPs->Viral_Polymerase DNA_synthesis Viral DNA Elongation Viral_Polymerase->DNA_synthesis Termination Chain Termination DNA_synthesis->Termination PMEApp Incorporation Viral_Genome Viral Genome (Template) Viral_Genome->Viral_Polymerase

Caption: Mechanism of PMEA antiviral activity.

Core Principles: Quantifying Antiviral Efficacy and Safety

The evaluation of any antiviral compound hinges on two key parameters: its ability to inhibit viral replication and its safety profile concerning the host cell. These are quantified by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) , respectively.[6]

  • EC50 (or IC50): The concentration of the drug that inhibits viral replication by 50%.[6][7] A lower EC50 value indicates higher potency.

  • CC50: The concentration of the drug that reduces the viability of uninfected host cells by 50%.[6] A higher CC50 value indicates lower cytotoxicity.

  • Selectivity Index (SI): This therapeutic ratio is a critical measure of a drug's therapeutic window. It is calculated as SI = CC50 / EC50 .[6] Compounds with an SI value ≥10 are generally considered promising candidates for further development.[6]

A robust in vitro assessment of PMEA involves determining both the CC50 in a relevant cell line and the EC50 against the target virus.

Section 1: Assessment of PMEA Cytotoxicity (CC50 Determination)

Principle: Before assessing antiviral activity, it is essential to determine the cytotoxic potential of PMEA on the host cells used for the antiviral assays. This ensures that any observed reduction in viral markers is due to a specific antiviral effect and not simply because the host cells are dying. The MTT assay is a widely used, reliable colorimetric method for this purpose.[8]

Featured Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[9][10] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria.[9] The insoluble formazan is then solubilized, and the concentration is determined by spectrophotometric analysis, which is directly proportional to the number of viable cells.[11]

Protocol: MTT Assay for PMEA Cytotoxicity

Materials:

  • Appropriate host cell line (e.g., HepG2, MT-4, Vero)

  • Complete cell culture medium

  • PMEA stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)[10]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[9]

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of PMEA in culture medium. Remove the old medium from the cells and add 100 µL of the PMEA dilutions to the wells in triplicate. Include "cells only" (untreated) and "medium only" (background) controls.

  • Incubation: Incubate the plate for a duration that mirrors the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.

  • MTT Addition: Carefully remove the medium containing PMEA. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[11] Visually confirm the formation of purple precipitate in viable cells.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of solubilization solution to each well and mix thoroughly (e.g., by shaking on an orbital shaker for 15 minutes) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

Data Analysis:

  • Subtract the average absorbance of the "medium only" wells from all other readings.

  • Calculate the percentage of cell viability for each PMEA concentration relative to the untreated "cells only" control: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

  • Plot the % Viability against the log of the PMEA concentration and use non-linear regression analysis to determine the CC50 value.

Section 2: Assays for Antiviral Efficacy (EC50 Determination)

The choice of antiviral assay depends on the virus, the host cell system, available equipment, and the desired throughput. Here we present several common and robust methods.

Quantitative Real-Time PCR (qPCR) Based Assay

Principle: This highly sensitive and specific method directly quantifies the amount of viral nucleic acid (DNA or RNA) in infected cells or the supernatant.[12][] The antiviral effect of PMEA is measured by the reduction in the number of viral genome copies compared to an untreated virus control. For RNA viruses, a reverse transcription step is included (RT-qPCR).[12]

Causality & Choice: Choose this assay for its high sensitivity, broad dynamic range, and ability to provide precise quantification of replication inhibition.[12][14] It is particularly useful when the virus does not cause a visible cytopathic effect or when early-stage replication events are being studied.

qPCR_Workflow cluster_exp Experiment cluster_qpcr qPCR Analysis A Infect cells with virus + Serial dilutions of PMEA B Incubate (e.g., 48-72h) A->B C Harvest Supernatant or Cell Lysate B->C D Extract Viral Nucleic Acid (DNA/RNA) C->D E RT-qPCR (for RNA viruses) or qPCR (for DNA viruses) D->E F Quantify Viral Copies (vs. Standard Curve) E->F G Determine EC50 F->G Calculate % Inhibition

Caption: Workflow for a qPCR-based antiviral assay.

Protocol: qPCR Assay for HBV DNA Reduction

Materials:

  • HBV-producing cell line (e.g., HepG2.2.15)[15][16]

  • Complete culture medium

  • PMEA stock solution

  • DNA extraction kit

  • Primers and probe specific for a conserved region of the HBV genome

  • qPCR master mix and instrument

  • HBV DNA standard for quantification

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in a 24-well plate and grow to confluence.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of PMEA in triplicate. Include an untreated virus control and a cell-only control.

  • Incubation: Incubate for 4-6 days, replacing the medium and PMEA every 2 days.

  • Sample Collection: Collect the cell culture supernatant.

  • DNA Extraction: Extract viral DNA from a fixed volume of the supernatant (e.g., 200 µL) using a commercial viral DNA extraction kit.

  • qPCR Reaction: Set up the qPCR reaction according to the manufacturer's protocol, using the extracted DNA, specific HBV primers/probe, and the DNA standard curve.

  • Data Acquisition: Run the qPCR program on a real-time PCR instrument.[17]

Data Analysis:

  • Use the standard curve to determine the HBV DNA copy number in each sample.

  • Calculate the percentage of replication inhibition for each PMEA concentration: % Inhibition = [1 - (Viral Copies in Treated Sample / Viral Copies in Untreated Control)] x 100

  • Plot the % Inhibition against the log of the PMEA concentration and use non-linear regression to calculate the EC50.

Reporter Gene Assay (Luciferase)

Principle: This method utilizes a recombinant virus or a replicon system that has been engineered to express a reporter gene, such as luciferase, upon replication.[18][19] The amount of light produced upon addition of a substrate is directly proportional to the level of viral replication. Inhibition of replication by PMEA results in a decreased reporter signal.

Causality & Choice: This assay is ideal for high-throughput screening (HTS) due to its simplicity, speed, and sensitivity.[18] It eliminates the need for nucleic acid extraction or antibody-based detection, making it highly automatable.

Protocol: Luciferase Reporter Assay for Antiviral Activity

Materials:

  • Host cells permissive to the reporter virus

  • Recombinant virus expressing luciferase (e.g., HIV-luc, HCV-luc)

  • PMEA stock solution

  • Luciferase assay reagent kit

  • Opaque-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding: Seed host cells in an opaque-walled 96-well plate and incubate for 24 hours.

  • Infection and Treatment: Add serial dilutions of PMEA to the wells. Immediately after, infect the cells with the luciferase reporter virus at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[20]

  • Cell Lysis: Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.[21]

  • Signal Detection: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a plate reader.[21]

Data Analysis:

  • Subtract the background luminescence from mock-infected cell controls.

  • Calculate the percentage of inhibition: % Inhibition = [1 - (Luminescence in Treated Sample / Luminescence in Untreated Control)] x 100

  • Plot the % Inhibition against the log of the PMEA concentration and use non-linear regression to determine the EC50.

Data Interpretation and Summary

A comprehensive evaluation of PMEA's in vitro activity requires synthesizing data from both cytotoxicity and efficacy assays. The ultimate goal is to determine the Selectivity Index (SI), which provides a clear measure of the compound's therapeutic potential.

ParameterDefinitionHow to CalculateDesired Value
CC50 50% Cytotoxic ConcentrationNon-linear regression of % Viability vs. [PMEA]High
EC50 50% Effective ConcentrationNon-linear regression of % Inhibition vs. [PMEA]Low
SI Selectivity IndexCC50 / EC50High (≥10)

Self-Validating System - The Importance of Controls: For every assay, a rigorous set of controls is non-negotiable for data integrity.

  • Cell Control (No Virus, No Drug): Ensures cells are healthy and provides a baseline for 100% viability.

  • Virus Control (Virus, No Drug): Confirms viral replication is occurring and provides a baseline for 0% inhibition.

  • Drug Cytotoxicity Control (Cells, No Virus, Max Drug Conc.): Confirms that the highest concentration of PMEA is not overly toxic in the context of the antiviral assay itself.

  • Positive Control Drug: Include a known inhibitor for the target virus (e.g., Lamivudine for HBV) to validate that the assay system is responsive to antiviral treatment.[3]

By meticulously applying these protocols and principles, researchers can generate high-quality, reproducible data to accurately characterize the in vitro activity of PMEA, contributing to the broader understanding of its antiviral properties and potential applications.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay protocol.
  • National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • National Institutes of Health. (n.d.). Inhibitory Effect of Adefovir on Viral DNA Synthesis and Covalently Closed Circular DNA Formation in Duck Hepatitis B Virus-Infected Hepatocytes In Vivo and In Vitro.
  • National Institutes of Health. (n.d.). High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target.
  • National Institutes of Health. (n.d.). High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery.
  • National Institutes of Health. (n.d.). Combinations of Adefovir with Nucleoside Analogs Produce Additive Antiviral Effects against Hepatitis B Virus In Vitro.
  • VIROLOGY RESEARCH SERVICES. (n.d.). Antiviral Drug Screening.
  • National Institutes of Health. (2021, May 29). Advances in HBV infection and replication systems in vitro.
  • ResearchGate. (2014, December 16). What is a viable method of calculation of antiviral activity in vitro?
  • Creative Diagnostics. (n.d.). qPCR Assay for Testing Antiviral Agents.
  • Springer Nature Experiments. (n.d.). Use of Luciferase Reporter Viruses for Studying HIV Entry. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxmqt_LI761CaCYg8v1bXH35Q8M6768y-mqjwFhuU_dfrqu2-J2XyiImzM2FtgCsjHx0xWZBusi_Rnqy7Wyoyk8w5o64LnCeqx4y9OPCZG07DSI88Z9Var0NMeo1FUnwn6TkztO2zzqDWHS93j3h-0SgHVTglzNa0Q5zRSn6tZ4L6ycQ==]([Link]

Sources

Application Notes and Protocols for N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and preliminary analysis of N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride (HCl). This document is intended to ensure the integrity of the compound for research purposes and to promote safe laboratory practices.

Introduction and Compound Profile

N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl is a substituted phenethylamine derivative.[1] As an analogue of other psychoactive phenethylamines, it is utilized in neuroscience and pharmacological research to investigate the structure-activity relationships of this class of compounds.[2][3] The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents, making it more amenable for in-vitro and in-vivo studies.[4]

Chemical and Physical Properties
PropertyValueSource(s)
Chemical Name N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride[2]
Synonyms N-Ethyl-4-methoxyamphetamine HCl, EMA[2]
CAS Number 93963-24-7[2]
Molecular Formula C₁₂H₁₉NO · HCl[2]
Molecular Weight 229.75 g/mol [2]
Melting Point 156-157 °C[2]
Boiling Point 280.6 °C at 760 mmHg[2]
Appearance White to off-white crystalline powder[5]
Solubility (Qualitative) Water: Very faint turbidity[2] Ethanol: Soluble[5] Methanol: Soluble DMSO: Soluble[5] DMF: Soluble[5] PBS (pH 7.2): Soluble[5]

Safety, Handling, and Personal Protective Equipment (PPE)

As a research chemical with limited toxicological data, N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl should be handled with the utmost care. The primary known hazard is that it is harmful if swallowed.[6]

General Handling Precautions:
  • Work in a Designated Area: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.

Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn at all times.

Spill and Emergency Procedures:
  • Minor Spills: For small spills of the solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for proper disposal. The spill area should then be decontaminated.

  • Major Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures for chemical spills.

  • First Aid:

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

    • If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.

    • If in Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[7]

    • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

Storage and Stability

Proper storage is critical to maintain the integrity and shelf-life of N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl. As a hydrochloride salt of an amine, it is expected to be more stable than its freebase form.

Recommended Storage Conditions:
  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Moisture: Keep the container tightly sealed to prevent moisture absorption, as the compound may be hygroscopic.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidative degradation.

Stability Considerations:

While specific stability data for this compound is limited, substituted phenethylamines can be susceptible to degradation through oxidation and photolysis. The methoxy group on the phenyl ring may also be subject to cleavage under harsh acidic or basic conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to assess the purity of the compound over time and after exposure to experimental conditions.

Experimental Protocols

Preparation of Stock Solutions

The following protocol outlines a general procedure for preparing stock solutions of N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl. It is recommended to perform small-scale solubility tests before preparing larger volumes.

Materials:

  • N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl powder

  • Analytical balance

  • Volumetric flasks (Class A)

  • Appropriate solvent (e.g., Dimethyl sulfoxide (DMSO), Ethanol, Phosphate-buffered saline (PBS))

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl using an analytical balance in a fume hood.

  • Dissolution: Transfer the weighed powder to a volumetric flask. Add a portion of the chosen solvent (approximately 50-70% of the final volume).

  • Solubilization: Cap the flask and vortex until the solid is fully dissolved. If necessary, sonicate the solution for a short period to aid dissolution.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Mixing: Invert the flask several times to ensure a homogenous solution.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at an appropriate temperature (e.g., -20°C or -80°C for long-term storage).

Note on Solubility: While qualitative data suggests solubility in DMSO, ethanol, and PBS, it is crucial to experimentally determine the maximum solubility for your specific application to avoid precipitation.

Protocol for Stability Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for determining the purity of the compound and monitoring its degradation over time. The following is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be adapted and validated for N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or a phosphate buffer) is a common starting point for method development. A suggested starting gradient could be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10% to 90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 90% to 10% Acetonitrile

    • 20-25 min: 10% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm and 275 nm (a photodiode array detector is recommended for method development to identify the optimal wavelength).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl of known concentration in the mobile phase.

  • Sample Preparation: Prepare the sample to be tested at a similar concentration to the standard, also in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Evaluation: Compare the chromatogram of the sample to that of the standard. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

Method Validation: For rigorous scientific studies, this method must be validated according to ICH guidelines, including assessments of specificity, linearity, accuracy, precision, and robustness.[8]

Visualizations

Chemical Structure

cluster_0 N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl C12H19NO·HCl C12H19NO·HCl

Caption: Chemical formula of the compound.

Safe Handling Workflow

start Start Handling Procedure assess_risk Assess Risks (Review SDS/Literature) start->assess_risk don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_risk->don_ppe work_area Prepare Ventilated Work Area (Fume Hood) don_ppe->work_area weigh Weigh Compound Carefully work_area->weigh dissolve Dissolve in Solvent weigh->dissolve cleanup Clean Work Area & Dispose of Waste dissolve->cleanup remove_ppe Remove and Dispose of PPE Properly cleanup->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end Procedure Complete wash_hands->end

Caption: Recommended workflow for safe handling.

Decision Tree for Storage

start Compound Received duration Storage Duration? start->duration short_term Short-Term (< 1 month) Store at 2-8°C duration->short_term Short long_term Long-Term (> 1 month) Store at ≤ -20°C duration->long_term Long protection Always store in a tightly sealed, light-protected container. short_term->protection long_term->protection inert For optimal long-term stability, consider storage under inert gas. protection->inert end Properly Stored inert->end

Caption: Decision guide for proper storage.

References

  • Chemical Label for N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride. (URL not available)
  • LookChem. (n.d.). Cas 93963-24-7, N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-4-methoxy-alpha-methylphenethylamine. Retrieved from [Link]

  • Schindler, C. W., et al. (2021). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. Journal of Pharmacology and Experimental Therapeutics, 376(1), 126-134.
  • SWGDRUG. (2013). p-METHOXYAMPHETAMINE. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Stability-indicating HPLC method optimization using quality by design for doripenem assay and organic impurities determination in infusion for injection. Retrieved from [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 634-645.
  • Patil, A. S., & Bhinge, S. D. (2015). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Journal of Pharmaceutical Analysis, 5(4), 243-248.
  • CONICET Digital. (n.d.). Trends in Analytical chemistry. Retrieved from [Link]

Sources

Topic: Preparation and Quality Control of N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride (4-MEA HCl) Standard Solutions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride (also known as 4-Methoxy-N-ethylamphetamine or 4-MEA HCl) solutions for research and forensic applications. Adherence to this guide is intended to ensure the accuracy, reproducibility, and stability of prepared standard solutions, which are critical for reliable downstream analytical and experimental results. Methodologies include gravimetric preparation, solvent selection rationale, a detailed quality control procedure using High-Performance Liquid Chromatography (HPLC), and best practices for long-term storage.

Introduction and Chemical Profile

N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride (4-MEA HCl) is a phenethylamine derivative intended for forensic and research use only.[1] As an analog of other amphetamine compounds, its accurate quantification and characterization are essential for pharmacological studies, metabolic investigations, and the development of analytical standards.[1][2] The hydrochloride salt form is typically used in research settings as it enhances both the stability and solubility in polar solvents compared to the free base.[3]

The integrity of any experimental data derived from this compound is fundamentally dependent on the quality of the prepared stock solution. This document outlines a self-validating protocol to achieve this.

Table 1: Chemical and Physical Properties of 4-MEA Hydrochloride

PropertyValueSource(s)
Chemical Name N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride[1]
Synonyms 4-MEA HCl, N-Ethyl-4-Methoxyamphetamine HCl[1][4]
CAS Number 93963-24-7[1]
Molecular Formula C₁₂H₁₉NO · HCl[1]
Molecular Weight 229.75 g/mol [1][4]
Melting Point 156-157 °C[1]
Water Solubility ~1.98 g/L (approx. 8.6 mM) at 25°C[5]
Appearance Solid (form may vary by supplier)[6]

Critical Safety and Handling Precautions

4-MEA HCl is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[4] The toxicological properties have not been thoroughly investigated, and therefore, the compound must be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.

  • Engineering Controls: Handle the solid compound and concentrated solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Handling: Avoid direct contact with the skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

  • First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, wash immediately with soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[4]

Materials and Equipment

3.1. Reagents

  • N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride (Purity ≥98%)

  • Deionized (DI) Water (Type I, 18.2 MΩ·cm)

  • HPLC-grade Acetonitrile

  • Phosphate Buffer (pH 7.0)

  • (Optional) HPLC-grade Methanol or Ethanol

  • (Optional) 0.1 M Hydrochloric Acid (HCl)

3.2. Equipment

  • Analytical Balance (4-decimal place, 0.1 mg readability)

  • Volumetric Flasks (Class A)

  • Adjustable Micropipettes (calibrated)

  • Beakers and Magnetic Stir Bars

  • Magnetic Stir Plate

  • Vortex Mixer

  • Ultrasonic Bath (Sonicator)

  • pH Meter (calibrated)

  • Syringe Filters (0.22 µm, compatible with the chosen solvent)

  • Amber Glass Vials or Cryovials for storage

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for generating standard curves and working solutions. The principles can be adapted for other concentrations.

4.1. Calculation of Required Mass

The core of accuracy is the gravimetric measurement. The calculation must use the molecular weight of the hydrochloride salt (229.75 g/mol ).

  • Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

  • Example for 10 mL of a 10 mM solution:

    • Mass (g) = 0.010 mol/L × 0.010 L × 229.75 g/mol = 0.0022975 g

    • Mass (mg) = 2.30 mg (rounded to two decimal places for a 4-place balance)

4.2. Step-by-Step Weighing and Dissolution Procedure

  • Tare the Weigh Vessel: Place a clean, dry weigh boat or glass vial on the analytical balance and tare the mass to zero.

  • Weigh the Compound: Carefully weigh out the calculated amount (e.g., 2.30 mg) of 4-MEA HCl powder. Record the exact mass to four decimal places (e.g., 2.31 mg). This recorded mass will be used to calculate the actual final concentration.

  • Transfer to Volumetric Flask: Quantitatively transfer the weighed powder into a Class A volumetric flask (e.g., 10 mL). This is a critical step to prevent loss of material. Use a funnel and rinse the weigh vessel multiple times with small volumes of the chosen solvent (DI water), transferring the rinse into the flask.

  • Initial Dissolution: Add approximately 70-80% of the final volume of DI water to the flask. Add a small magnetic stir bar or cap and vortex the flask to begin dissolution.

  • Aid Dissolution (Causality): The reported water solubility is relatively low (~8.6 mM).[5] To ensure complete dissolution for a 10 mM solution, gentle assistance is recommended.

    • Rationale: Incomplete dissolution is a primary source of concentration error. Using an ultrasonic bath for 5-10 minutes helps break up particulates and increases the dissolution rate without significant heating. Gentle warming (<40°C) can also be used, but sonication is preferred to minimize any risk of thermal degradation.

  • Bring to Final Volume: Once the solid is fully dissolved and the solution is at room temperature, carefully add DI water dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the volumetric flask.

  • Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous. This step is essential for uniform concentration.

  • Final Concentration Calculation: Use the actual mass weighed to calculate the true concentration of your stock solution.

    • Formula: Actual Concentration (mM) = [Mass (mg) / MW ( g/mol )] / Volume (L)

    • Example: [2.31 mg / 229.75 g/mol ] / 0.010 L = 10.05 mM

Quality Control: A Self-Validating System

Preparing a solution is insufficient; it must be verified.[3] Quality control (QC) ensures the solution's identity, concentration, and purity, providing trustworthiness to all subsequent experiments.[7]

5.1. Recommended QC Method: HPLC-UV Analysis

A reverse-phase HPLC method is ideal for verifying the concentration and assessing the purity of the 4-MEA HCl solution.[3]

Table 2: Example HPLC-UV Protocol Parameters

ParameterRecommended SettingRationale
Column C18, 5 µm (e.g., 4.6 x 150 mm)Standard reverse-phase column for retaining non-polar to moderately polar compounds.
Mobile Phase Isocratic: Acetonitrile and Phosphate Buffer (pH 7.0)Provides stable retention and peak shape for amine compounds. The exact ratio (e.g., 30:70 ACN:Buffer) should be optimized for ideal retention time (e.g., 3-7 minutes).
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
UV Detection 254 nmA common wavelength for aromatic compounds, providing good sensitivity.[3] A full UV scan of a concentrated sample should be run to determine the λmax for optimal sensitivity.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring a detectable signal.

5.2. QC Experimental Protocol

  • Prepare a Calibration Curve: Using the newly prepared stock solution, perform serial dilutions to create at least five calibration standards of known concentrations.

  • Analyze Samples: Inject the calibration standards and a sample of the neat stock solution onto the HPLC system.

  • Assess Purity: Examine the chromatogram of the stock solution. A pure sample should yield a single, sharp, symmetrical peak. The purity can be calculated as (Area of Main Peak / Total Area of All Peaks) × 100. The acceptance criteria should be ≥98%.

  • Verify Concentration: Plot the peak area of the calibration standards against their theoretical concentrations. The resulting curve should have a correlation coefficient (R²) of ≥0.999. Use the linear regression equation to calculate the concentration of the undiluted stock solution based on its peak area. The experimentally determined concentration should be within ±5% of the theoretical concentration calculated from the gravimetric data.

Solution Storage and Stability

Proper storage is crucial to prevent degradation and maintain concentration accuracy over time.

  • Recommended Storage: Store the solution at –20°C in airtight, light-resistant (amber) containers or clear vials wrapped in foil.[3]

  • Aliquotting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.

  • Inert Atmosphere: For maximum long-term stability, especially if the solution will be stored for many months, flushing the headspace of the vial with an inert gas like nitrogen or argon before sealing is recommended.[3]

  • Stability Studies: While specific data is limited, it is good laboratory practice to periodically re-verify the concentration of the stock solution (e.g., every 6 months) via HPLC, especially if it is used as a primary quantitative standard.[3]

Workflow Visualization and Diagrams

The following diagram illustrates the complete workflow for preparing and validating the 4-MEA HCl solution.

G start Start calc 1. Calculate Mass (MW = 229.75 g/mol) start->calc Plan Experiment weigh 2. Weigh Compound (4-place balance) calc->weigh transfer 3. Quantitative Transfer (to Volumetric Flask) weigh->transfer dissolve 4. Dissolve in ~80% Solvent (DI Water) transfer->dissolve sonicate 5. Aid Dissolution (Sonication) dissolve->sonicate volume 6. Bring to Final Volume (Meniscus) sonicate->volume Fully Dissolved homogenize 7. Homogenize (Invert 20x) volume->homogenize qc 8. Quality Control (HPLC-UV) homogenize->qc pass Pass? (Purity ≥98%) (Conc. ±5%) qc->pass store 9. Aliquot & Store (-20°C, Airtight, Dark) pass->store Yes fail Troubleshoot & Remake pass->fail No end End store->end fail->calc

Caption: Workflow for 4-MEA HCl Solution Preparation and Validation.

References

  • LookChem. Cas 93963-24-7, N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride. [Link]

  • American Chemical Society. Quality Assurance & Control. [Link]

  • PubChem. N-Ethyl-4-methoxy-alpha-methylphenethylamine | C12H19NO | CID 551649. [Link]

  • OFDT Documentation. 4-Methylamphetamine (4-MA). [Link]

  • ResearchGate. Liquid Chromatography-High-Resolution Mass Spectrometry-Based In Vitro Toxicometabolomics of the Synthetic Cathinones 4-MPD and 4-MEAP in Pooled Human Liver Microsomes. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Ethyl-p-methoxy-alpha-methylphenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following information is intended for use by qualified researchers, scientists, and drug development professionals in a legal and regulated laboratory setting. The synthesis of N-Ethyl-p-methoxy-alpha-methylphenethylamine may be subject to legal restrictions in your jurisdiction. It is your responsibility to ensure compliance with all applicable laws and regulations. This guide is for informational purposes only and does not constitute a recommendation or endorsement for the synthesis of this compound.

Introduction

The synthesis of N-Ethyl-p-methoxy-alpha-methylphenethylamine (PMMA) typically proceeds via the reductive amination of 4-methoxyphenylacetone with ethylamine. This process, while conceptually straightforward, can present several challenges that may affect yield and purity. This guide provides a comprehensive overview of common issues encountered during the synthesis of PMMA, offering detailed troubleshooting advice and frequently asked questions to assist researchers in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common causes of low yield in the synthesis of N-Ethyl-p-methoxy-alpha-methylphenethylamine?

Low yields in the synthesis of PMMA can often be attributed to several factors throughout the reductive amination process. Understanding these potential pitfalls is crucial for optimizing the reaction.

  • Incomplete Imine Formation: The initial step of reductive amination is the formation of an imine intermediate from the reaction of 4-methoxyphenylacetone and ethylamine. This reaction is an equilibrium process. Insufficient reaction time, improper pH, or the presence of excess water can shift the equilibrium away from the desired imine, leading to a lower overall yield of the final product. The optimal pH for imine formation is typically mildly acidic, around 4-5.[1]

  • Side Reactions of the Carbonyl Starting Material: The reducing agent, particularly a less selective one like sodium borohydride (NaBH₄), can directly reduce the starting ketone (4-methoxyphenylacetone) to the corresponding alcohol (4-methoxyphenyl-2-propanol).[1][2] This side reaction consumes the starting material, thereby reducing the amount available to form the imine and, consequently, the final amine product.

  • Instability of the Reducing Agent: Some reducing agents are sensitive to pH and temperature. For instance, sodium borohydride can decompose in acidic conditions. If the pH of the reaction mixture is too low, the reducing agent may be consumed before it can effectively reduce the imine intermediate.

  • Suboptimal Reaction Conditions: Temperature and solvent choice play a significant role. While some heat can facilitate imine formation, excessive temperatures can lead to degradation of reactants or products. The choice of solvent can also impact the solubility of reactants and the stability of intermediates.

  • Losses During Workup and Purification: Significant amounts of the product can be lost during the extraction and purification steps. Emulsion formation during aqueous workup, incomplete extraction, or losses during chromatographic purification can all contribute to a lower isolated yield.

To address these issues, it is recommended to use a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more stable in mildly acidic conditions and less likely to reduce the starting ketone.[3][4] Careful control of pH, reaction time, and temperature, along with optimized workup and purification procedures, are essential for maximizing the yield.

FAQ 2: How can I minimize the formation of impurities during the reaction?

Impurity formation is a common challenge in organic synthesis. In the case of PMMA synthesis via reductive amination, several side products can arise.

  • Over-alkylation: While less common with primary amines, there is a possibility of the newly formed secondary amine reacting with another molecule of the ketone and undergoing a second reductive amination to form a tertiary amine. This can be minimized by using a stoichiometric amount or a slight excess of the primary amine.

  • Aldol Condensation: Under basic or acidic conditions, the starting ketone, 4-methoxyphenylacetone, can undergo self-condensation to form aldol products, which can further react to form complex mixtures. Maintaining a controlled pH is crucial to suppress this side reaction.

  • Unreacted Starting Materials: The final product can be contaminated with unreacted 4-methoxyphenylacetone or ethylamine if the reaction does not go to completion.

  • Byproducts from the Reducing Agent: The choice of reducing agent can also introduce impurities. For example, the use of sodium cyanoborohydride will result in the formation of cyanide salts in the reaction mixture, which must be carefully handled and removed during the workup.

To minimize these impurities, careful control of stoichiometry, reaction conditions (pH, temperature), and the choice of a selective reducing agent are paramount. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help in determining the optimal reaction time and preventing the formation of degradation products.[5][6]

FAQ 3: What are the best practices for purifying the final product?

The purification of amines like PMMA requires specific techniques due to their basic nature.

  • Aqueous Workup: The initial purification step typically involves an aqueous workup to remove water-soluble impurities and unreacted reagents. The basic nature of the amine allows for its separation from neutral and acidic impurities. By acidifying the aqueous layer with a dilute acid (e.g., HCl), the amine is protonated and becomes water-soluble, allowing for the removal of non-basic organic impurities by extraction with an organic solvent.[7] Subsequently, basifying the aqueous layer will deprotonate the amine, allowing it to be extracted back into an organic solvent.

  • Chromatography: Column chromatography is a common method for purifying amines. However, the basicity of amines can lead to poor separation on standard silica gel due to strong interactions. To mitigate this, the silica gel can be treated with a base like triethylamine, or an amine-functionalized stationary phase can be used.[8] The mobile phase can also be modified by adding a small amount of a basic solvent to improve elution.

  • Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.

  • Crystallization: Formation of a salt (e.g., hydrochloride salt) can facilitate purification through crystallization. The salt can then be neutralized to obtain the pure freebase amine. A novel technique involves using trichloroacetic acid to precipitate the amine salt, which can then be isolated and decomposed to yield the pure amine.[9]

The choice of purification method will depend on the nature and quantity of the impurities present. A combination of these techniques may be necessary to achieve high purity.

Troubleshooting Guide

Troubleshooting 1: My reaction has stalled before completion. What are the likely causes and how can I resolve this?

A stalled reaction can be frustrating, but a systematic approach can help identify and resolve the issue.

Potential Causes and Solutions:

Potential Cause Diagnostic Check Proposed Solution
Depleted Reducing Agent Analyze a small aliquot of the reaction mixture by TLC or GC-MS to check the ratio of imine to amine. The presence of a significant amount of the imine intermediate suggests the reducing agent is no longer active.Add a fresh portion of the reducing agent to the reaction mixture. Ensure the reducing agent has been stored properly to maintain its reactivity.
Unfavorable pH Measure the pH of the reaction mixture. The optimal pH for reductive amination is typically in the range of 4-6.[1]Adjust the pH of the reaction mixture by adding a small amount of a suitable acid (e.g., acetic acid) or base (e.g., a non-nucleophilic amine).
Low Reaction Temperature Check the temperature of the reaction. Some reductive aminations may require gentle heating to proceed at a reasonable rate.Gradually increase the reaction temperature while monitoring the progress by TLC or GC-MS. Avoid excessive heat, which could lead to decomposition.
Poor Solubility of Reactants Observe the reaction mixture for any undissolved solids.Consider adding a co-solvent to improve the solubility of all reactants. Ensure the chosen solvent is compatible with the reaction conditions.

Experimental Workflow for Troubleshooting a Stalled Reaction:

stalled_reaction_troubleshooting start Reaction Stalled check_imine Analyze aliquot by TLC/GC-MS for imine intermediate start->check_imine add_reductant Add fresh reducing agent check_imine->add_reductant Imine present check_pH Measure reaction pH check_imine->check_pH Imine absent or low end Reaction Proceeds add_reductant->end adjust_pH Adjust pH to optimal range (4-6) check_pH->adjust_pH pH outside optimal range check_temp Check reaction temperature check_pH->check_temp pH is optimal adjust_pH->end increase_temp Gradually increase temperature check_temp->increase_temp Temperature is low check_solubility Observe for undissolved reactants check_temp->check_solubility Temperature is optimal increase_temp->end add_cosolvent Add a co-solvent check_solubility->add_cosolvent Poor solubility observed check_solubility->end Solubility is good add_cosolvent->end

Caption: Troubleshooting workflow for a stalled reductive amination reaction.

Troubleshooting 2: I am observing an unexpected side-product in my TLC/GC-MS analysis. What could it be and how do I prevent its formation?

The appearance of unexpected spots on a TLC plate or peaks in a GC-MS chromatogram indicates the formation of side-products. Identifying these byproducts is the first step in mitigating their formation.

Common Side-Products and Prevention Strategies:

Observed Side-Product (by analytical technique) Likely Identity Mechanism of Formation Prevention Strategy
TLC: A more polar spot than the starting ketone. GC-MS: A peak with a mass corresponding to M+2 of the starting ketone.4-methoxyphenyl-2-propanolDirect reduction of the ketone starting material by the reducing agent.Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[3][4] Add the reducing agent portion-wise to the reaction mixture.
TLC: A less polar spot than the desired secondary amine. GC-MS: A peak with a higher molecular weight than the desired product.Tertiary amine (from over-alkylation)The secondary amine product reacts with another molecule of the ketone.Use a slight excess of the primary amine (ethylamine). Monitor the reaction closely and stop it once the starting materials are consumed.
TLC: Multiple spots, some of which may be highly colored. GC-MS: Peaks with high molecular weights.Aldol condensation productsSelf-condensation of the enolizable ketone under acidic or basic conditions.Maintain a neutral to slightly acidic pH. Avoid strong acids or bases. Keep the reaction temperature moderate.

Reaction Pathway Illustrating Side-Product Formation:

side_product_formation ketone 4-Methoxyphenylacetone imine Imine Intermediate ketone->imine + Ethylamine alcohol 4-Methoxyphenyl-2-propanol (Side-Product) ketone->alcohol + Reducing Agent (e.g., NaBH4) aldol Aldol Products (Side-Products) ketone->aldol Self-condensation ethylamine Ethylamine pmma N-Ethyl-p-methoxy-alpha- methylphenethylamine (Desired Product) imine->pmma + Reducing Agent tertiary_amine Tertiary Amine (Side-Product) pmma->tertiary_amine + Ketone + Reducing Agent reducing_agent Reducing Agent

Caption: Reaction scheme showing the desired pathway to PMMA and common side-product formations.

Analytical Characterization

Accurate characterization of the final product is essential to confirm its identity and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying PMMA and any volatile impurities. The mass spectrum of PMMA will show a characteristic fragmentation pattern, which can be compared to reference spectra.[5][6][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the connectivity of atoms in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule, such as the N-H bond of the secondary amine and the aromatic C-O bond of the methoxy group.

By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers can improve the yield and purity of N-Ethyl-p-methoxy-alpha-methylphenethylamine synthesis in a controlled and safe laboratory environment.

References

  • Not available
  • Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. (n.d.).
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  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry.
  • Not available
  • Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. (n.d.). ResearchGate.
  • Not available
  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI.
  • GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. (n.d.).
  • Trichloroacetic acid fueled practical amine purifications. (2022). PubMed Central.
  • Reductive amination. (n.d.). Wikipedia.
  • Is there an easy way to purify organic amines? (2023). Biotage.
  • Not available
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube.
  • Not available
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  • Not available
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  • What is the reaction mechanism of the amine reduction of carbonyl in the presence of NaBH4? (2020). Quora.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

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Navigating the Nuances of N-ethyl-4-Methoxyamphetamine (PMEA) Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the technical support center for N-ethyl-4-methoxyamphetamine (PMEA). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental procedures. As Senior Application Scientists, we have compiled this resource to provide not only troubleshooting solutions but also the underlying scientific principles to empower your research. This document offers in-depth FAQs, detailed troubleshooting protocols, and visual aids to ensure the integrity and reproducibility of your work with PMEA.

Section 1: Frequently Asked Questions (FAQs) on PMEA Stability

This section addresses the most common questions regarding the stability of N-ethyl-4-methoxyamphetamine.

Q1: What is the established shelf-life of N-ethyl-4-methoxyamphetamine (PMEA) hydrochloride?

The hydrochloride salt of PMEA is a crystalline solid that demonstrates significant stability when stored under appropriate conditions. Commercially available reference standards of PMEA hydrochloride report a stability of at least five years when stored at -20°C.[1] It is crucial to note that this stability pertains to the solid material. Once dissolved in a solvent, the stability profile can change dramatically.

Q2: I'm observing a gradual loss of PMEA concentration in my aqueous stock solution. What could be the cause?

Aqueous solutions of amphetamine and its derivatives can be susceptible to degradation over time. Several factors could contribute to the loss of PMEA in your stock solution:

  • pH-dependent Hydrolysis: While specific data on PMEA is limited, amphetamine-type compounds can undergo degradation in highly acidic or basic conditions. The stability of your solution will be influenced by the pH of the water used and any buffers present.

  • Microbial Contamination: Non-sterile aqueous solutions can be prone to microbial growth, which may lead to the degradation of the analyte.[2]

  • Oxidative Degradation: Dissolved oxygen in the solvent can contribute to oxidative degradation of the amine functional group or the methoxy group on the phenyl ring. Studies on other amphetamines have shown that they are susceptible to oxidation.[3][4]

Q3: Can exposure to light affect the stability of my PMEA samples?

Yes, photostability is a critical consideration. While PubChem notes that 4-methoxyamphetamine (PMA), a close analog, is not expected to undergo direct photolysis by sunlight, it can be degraded by photochemically-produced hydroxyl radicals.[5] A study on the photostability of amphetamines demonstrated that degradation can occur in solution upon irradiation with artificial sunlight, with the extent of degradation being solvent-dependent.[6] Therefore, it is best practice to protect PMEA solutions from light, especially during long-term storage or prolonged experiments.

Q4: Are there any known degradation products of PMEA that I should be aware of?

  • O-demethylation: A common metabolic and potential degradation pathway for methoxy-substituted amphetamines is the removal of the methyl group from the methoxy moiety, which would yield N-ethyl-4-hydroxyamphetamine.[5]

  • N-dealkylation: The ethyl group on the nitrogen could be removed, leading to the formation of 4-methoxyamphetamine (PMA).

  • Oxidation of the amine: The secondary amine group is a potential site for oxidation, which could lead to the formation of various byproducts. For instance, studies on the oxidative degradation of methamphetamine have shown the formation of amphetamine as a demethylation product.[7]

The following diagram illustrates a hypothetical degradation pathway for PMEA:

PMEA_Degradation PMEA N-ethyl-4-methoxyamphetamine (PMEA) O_demethylated N-ethyl-4-hydroxyamphetamine PMEA->O_demethylated O-demethylation (e.g., oxidative stress) N_dealkylated 4-methoxyamphetamine (PMA) PMEA->N_dealkylated N-dealkylation (e.g., enzymatic or chemical) Oxidized_Amine Oxidized Amine Products PMEA->Oxidized_Amine Amine Oxidation (e.g., reactive oxygen species)

Caption: Hypothetical degradation pathways of PMEA.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues during PMEA experiments.

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas in chromatography). 1. Solution Instability: PMEA may be degrading in your working solution. 2. Inconsistent Sample Preparation: Variations in pH, solvent, or temperature during sample prep. 3. Adsorption to Surfaces: PMEA may adsorb to glass or plasticware.1. Prepare fresh working solutions daily. Conduct a short-term stability study in your experimental matrix (see Protocol 1). 2. Standardize your sample preparation protocol. Ensure consistent pH and solvent composition. 3. Use silanized glassware or polypropylene tubes to minimize adsorption.
Appearance of unknown peaks in chromatograms over time. 1. Degradation Products: The new peaks are likely degradation products of PMEA. 2. Contamination: Contamination from solvents, reagents, or equipment.1. Attempt to identify the degradation products using mass spectrometry. Compare retention times with potential degradants (e.g., PMA). 2. Run solvent blanks and analyze all reagents for potential contaminants.
Loss of solid PMEA hydrochloride potency. 1. Improper Storage: Exposure to moisture or elevated temperatures. 2. Hygroscopicity: The hydrochloride salt may absorb moisture from the air if not stored in a desiccated environment.1. Ensure the compound is stored at -20°C in a tightly sealed container. 2. Store in a desiccator, especially after opening the container for the first time.
Precipitation of PMEA from solution. 1. Low Solubility: The concentration of PMEA may exceed its solubility in the chosen solvent. 2. pH Shift: A change in the pH of the solution can affect the ionization state and solubility of PMEA.1. Check the solubility of PMEA hydrochloride in your solvent. It is reported to be soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml).[1] 2. Buffer your solutions to maintain a stable pH.

Section 3: Experimental Protocols

To assist in validating the stability of PMEA in your specific experimental context, we provide the following detailed protocols.

Protocol 1: Short-Term Solution Stability Assessment

This protocol outlines a simple experiment to determine the stability of PMEA in your working solvent over a typical experimental timeframe.

Objective: To quantify the degradation of PMEA in a specific solvent at a set temperature over 24-48 hours.

Materials:

  • N-ethyl-4-methoxyamphetamine (PMEA) hydrochloride

  • Your experimental solvent (e.g., phosphate-buffered saline, methanol)

  • Volumetric flasks and pipettes

  • HPLC or GC-MS system for analysis

  • Autosampler vials

Procedure:

  • Prepare a stock solution of PMEA in your chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution to your typical working concentration (e.g., 10 µg/mL).

  • Aliquot the working solution into several autosampler vials.

  • Analyze the "time zero" sample immediately using your validated analytical method.

  • Store the remaining vials under your typical experimental conditions (e.g., room temperature on the benchtop, 4°C in the refrigerator).

  • Analyze samples at predetermined time points (e.g., 2, 4, 8, 12, 24, and 48 hours).

  • Calculate the percentage of PMEA remaining at each time point relative to the time zero sample.

The following diagram illustrates the workflow for this stability assessment:

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare PMEA Stock Solution B Dilute to Working Concentration A->B C Aliquot into Vials B->C D Analyze 'Time Zero' Sample C->D E Store Vials under Experimental Conditions C->E F Analyze at Time Points (2, 4, 8, 12, 24, 48h) E->F G Calculate % PMEA Remaining F->G H Plot Concentration vs. Time G->H

Caption: Workflow for short-term PMEA solution stability assessment.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and pathways for PMEA. This is a crucial step in developing a stability-indicating analytical method.[8][9][10]

Objective: To induce degradation of PMEA under various stress conditions and characterize the resulting degradants.

Materials:

  • PMEA hydrochloride

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and methanol

  • Photostability chamber or a light source with controlled UV and visible output

  • Oven

  • HPLC-UV/MS or GC-MS system

Procedure:

  • Prepare a stock solution of PMEA in methanol.

  • For each stress condition, prepare a separate reaction mixture:

    • Acidic Hydrolysis: Add PMEA stock to 0.1 M HCl.

    • Basic Hydrolysis: Add PMEA stock to 0.1 M NaOH.

    • Oxidative Degradation: Add PMEA stock to 3% H₂O₂.

    • Thermal Degradation: Expose a solid sample and a solution of PMEA to elevated temperature (e.g., 60°C).

    • Photodegradation: Expose a solution of PMEA to light in a photostability chamber.

  • Incubate the reaction mixtures for a defined period (e.g., 24 hours), taking samples at intermediate time points.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a control (unstressed PMEA), using a suitable chromatographic method coupled with mass spectrometry to separate and identify the parent drug and any degradation products.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control to identify new peaks.

  • Use the mass spectral data to propose structures for the degradation products.

  • This information is vital for developing a stability-indicating method that can resolve PMEA from its potential degradants.

Section 4: Concluding Remarks

The stability of N-ethyl-4-methoxyamphetamine is a critical parameter that can significantly impact the validity and reproducibility of research findings. While PMEA hydrochloride is stable as a solid, its stability in solution is subject to various environmental factors. By understanding the potential degradation pathways and implementing the troubleshooting and experimental protocols outlined in this guide, researchers can ensure the integrity of their PMEA samples and generate reliable data. We encourage you to perform stability assessments within your specific experimental matrix to gain the most accurate understanding of PMEA's behavior.

References

  • Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. PubMed. [Link]

  • Oxidative Processes to Transform and Degrade Amphetamine‐Type Stimulants: Alternatives to Incineration. ResearchGate. [Link]

  • Amphetamine as an artifact of methamphetamine during periodate degradation of interfering ephedrine, pseudoephedrine, and phenylpropanolamine. PubMed. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Stability studies of amphetamine and ephedrine derivatives in urine. ResearchGate. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate. [Link]

  • (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721. PubChem. [Link]

  • A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight. MDPI. [Link]

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Technical Support Center: GC-MS Analysis of N-Ethyl-p-methoxy-alpha-methylphenethylamine (ePMA)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-Ethyl-p-methoxy-alpha-methylphenethylamine (ePMA), also known as 4-methoxy-N-ethylamphetamine (4-MEA). This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of analyzing this substituted phenethylamine. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is N-Ethyl-p-methoxy-alpha-methylphenethylamine (ePMA)?

A1: N-Ethyl-p-methoxy-alpha-methylphenethylamine (CAS: 14367-46-5, Formula: C₁₂H₁₉NO) is a substituted phenethylamine and a derivative of amphetamine.[1][2] Its structure includes a p-methoxy group on the phenyl ring and an N-ethyl group on the amine. Accurate analytical characterization is critical for its identification in forensic, clinical, and research settings.

Q2: Why is GC-MS analysis of ePMA challenging?

A2: The primary challenge stems from the secondary amine functional group in the ePMA molecule. Amines are basic and prone to interacting with active sites (e.g., free silanol groups) within the GC system, particularly on the injector liner and the column.[3][4] This interaction can lead to significant chromatographic problems, most notably peak tailing, which compromises peak integration, reduces resolution, and diminishes sensitivity.[5][6]

Q3: Is derivatization necessary for analyzing ePMA?

A3: While underivatized analysis is possible, it is often problematic due to the issues mentioned above.[7] Derivatization is highly recommended to improve analytical performance. The process involves chemically modifying the amine group to make the molecule less polar and more volatile.[3] This not only improves peak shape dramatically but also often generates higher molecular weight fragments in the mass spectrum, which are more specific and useful for identification and quantification.[8][9] Common derivatizing agents for phenethylamines include acylating agents like trifluoroacetic anhydride (TFAA) or silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9][10]

Q4: What are the expected major ions in the mass spectrum of underivatized ePMA?

A4: The mass spectrum of ePMA, like other N-ethylamphetamines, is characterized by specific fragmentation patterns. The primary cleavage occurs at the C-C bond beta to the nitrogen atom, leading to the formation of a stable iminium ion. For N-ethylamphetamines, this typically results in a base peak at m/z 72.[11] Another significant fragment corresponds to the p-methoxybenzyl moiety at m/z 121. The molecular ion (m/z 193) may be weak or absent in electron ionization (EI) spectra.[11][12]

Ion (m/z)Proposed Fragment StructureSignificance
72 [CH₃-CH=NH-CH₂-CH₃]⁺Base Peak . Characteristic iminium ion from beta-cleavage.[11]
121 [CH₃O-C₆H₄-CH₂]⁺p-Methoxybenzyl cation. Indicates the substitution on the phenyl ring.[11]
192 [M-H]⁺Loss of a hydrogen atom from the molecular ion.[11]
193 [C₁₂H₁₉NO]⁺Molecular Ion (M⁺) . May be of low abundance or absent.[12]

Troubleshooting Guide: Chromatographic Issues

This section addresses the most common problems related to the separation and elution of ePMA from the GC column.

Issue 1: Severe Peak Tailing
Q: My ePMA peak shows significant tailing, even after derivatization. What is the cause and how do I fix it?

A: Peak tailing is a classic sign of unwanted chemical interactions between your analyte and the GC system.[13] If all peaks in your chromatogram are tailing, the issue is likely physical (e.g., poor column installation).[6][14] If only active compounds like ePMA are tailing, it points to a chemical problem—specifically, active sites in your flow path.[14]

G cluster_physical Physical Issues cluster_chemical Chemical Activity Issues start Start: ePMA Peak Tailing q1 Are all peaks tailing, including hydrocarbons? start->q1 p1 Check Column Installation (Correct depth in inlet/detector?) q1->p1 Yes c1 Replace Inlet Liner (Use a deactivated liner) q1->c1 No, only active compounds p2 Inspect Column Cut (Is it a clean, square cut?) p1->p2 p3 Check for Dead Volume (Ferrules properly sealed?) p2->p3 p_end Resolution: Symmetrical Peaks p3->p_end c2 Trim Column Inlet (Remove 5-10 cm from front) c1->c2 c3 Check Derivatization (Is the reaction complete?) c2->c3 c_end Resolution: Symmetrical Peaks c3->c_end

Causality & Solution Pathway:

  • Contaminated Injection Port Liner: The liner is the first point of contact for your sample and a common source of activity. Non-volatile matrix components can accumulate, creating active sites.[5]

    • Solution: Replace the liner with a new, high-quality deactivated liner. See Protocol 1 for the correct procedure.

  • Column Contamination/Degradation: The front end of the GC column can accumulate residues or the stationary phase can degrade, exposing active sites.[15]

    • Solution: Trim 5-10 cm from the inlet side of the column. This removes the contaminated section and exposes a fresh, inert surface. See Protocol 2 . If tailing persists after trimming, the column may need replacement.[3]

  • Improper Column Installation: A poor column cut can create turbulence, and incorrect installation depth can create dead volume, both of which disrupt the sample band and cause tailing.[6][15]

    • Solution: Ensure the column is cut cleanly with a ceramic wafer and installed at the precise depth recommended by the instrument manufacturer for both the inlet and detector.

  • Incomplete Derivatization: If the derivatization reaction is incomplete, residual underivatized ePMA will be present, which tails significantly.

    • Solution: Review your derivatization protocol. Ensure reagents are fresh, reaction time and temperature are adequate, and the sample is dry, as moisture can quench many derivatizing agents.

Troubleshooting Guide: Mass Spectrometry Issues

This section focuses on problems related to the detection and identification of ePMA by the mass spectrometer.

Issue 2: Low Sensitivity or No Peak Detected
Q: I've injected a standard, but the ePMA peak is extremely small or completely absent. What should I check?

A: A loss of sensitivity can be attributed to issues ranging from the sample itself to the MS detector. A systematic approach is crucial.[16][17]

Systematic Troubleshooting Steps:

  • Verify Sample Integrity:

    • Concentration: Is the sample concentration high enough for your instrument's detection limits? Prepare a fresh, higher-concentration standard to verify.

    • Sample Vial: Check for sufficient sample volume in the vial. Use a new septum to rule out leaks, especially if volatile solvents are used.[17][18]

    • Syringe: Ensure the autosampler syringe is functioning correctly, is not clogged, and is drawing the correct volume.[17]

  • Check the GC Inlet System:

    • Leaks: An air leak in the inlet is a common cause of sensitivity loss. Perform a leak check on the inlet, particularly around the septum and column fittings.[19]

    • Split Ratio: If using a split injection, ensure the split ratio is not too high, which would direct most of your sample to the split vent instead of the column.[15] For trace analysis, switch to a splitless injection.

  • Evaluate the MS Detector:

    • MS Tune: When was the last successful autotune? A poor tune report can indicate a problem with the ion source or detector. Perform an autotune and compare the results to a previous, known-good report. Significant changes in voltages may signal a dirty ion source or a failing electron multiplier.[18]

    • Ion Source Contamination: The ion source can become contaminated over time, leading to poor ionization efficiency and reduced signal.

      • Solution: The ion source may require cleaning. Follow the manufacturer's protocol for cleaning the source components (repeller, lenses, etc.).

    • Detector Voltage: Ensure the electron multiplier voltage is set appropriately in your acquisition method and that it is within the acceptable operating range.[18]

Issue 3: Inconsistent Fragmentation Pattern
Q: The relative abundances of my qualifier ions for ePMA are different from my reference spectra. Why is this happening?

A: Changes in fragmentation patterns can compromise library identification and quantitative accuracy.

Potential Causes and Solutions:

  • Co-eluting Interference: The most common cause is a co-eluting compound that shares one or more ions with your target analyte.[20]

    • Solution: Examine the peak shape closely. Extract the ion chromatograms for your target and qualifier ions. If they do not all rise and fall together perfectly, a co-elution is likely. Adjust the GC temperature program (e.g., slow the ramp rate) to improve chromatographic resolution.

  • High Analyte Concentration (Detector Saturation): If the concentration is too high, the most abundant ions can saturate the detector. The detector cannot count ions fast enough, causing their apparent abundance to be lower relative to less abundant ions.[20]

    • Solution: Dilute the sample and reinject. Check if the ion ratios return to the expected values. The peak tops of saturated ions will often appear flattened in the chromatogram.

  • Changes in Ion Source Conditions: While less common if the autotune is stable, changes in the ion source temperature or electron energy can alter fragmentation.[20]

    • Solution: Ensure that the ion source temperature and electron energy (typically 70 eV) in your method are correct and consistent across all runs. Verify that the correct tune file is being applied to your acquisition method.[18][20]

Experimental Protocols

Protocol 1: Injection Port Liner Replacement

Objective: To replace a contaminated or deactivated injector liner, a primary source of peak tailing for active compounds.[5]

Methodology:

  • System Cooldown: Set the injector temperature to ambient (e.g., 40°C) and allow it to cool completely. Turn off the oven temperature program.

  • Turn Off Carrier Gas: Turn off the carrier gas flow to the inlet via the instrument software.

  • Remove Septum Nut: Using the appropriate wrench, unscrew the retaining nut that holds the septum in place.

  • Remove Old Liner: Carefully remove the old liner using specialized liner-removal tweezers. Note its orientation and the position of any O-rings.

  • Clean Injector Port (If Necessary): If the port appears dirty, gently wipe the accessible surfaces with a lint-free swab lightly dampened with methanol or hexane. Allow it to dry completely.

  • Install New Liner: Place a new, deactivated liner (with a new O-ring, if applicable) into the injector in the same orientation as the old one.

  • Reassemble: Install a new septum and tighten the retaining nut until it is finger-tight, then turn an additional quarter-turn with a wrench. Do not overtighten.

  • Restore Gas Flow and Heat: Turn the carrier gas back on and check for leaks around the septum nut using an electronic leak detector. Once leak-free, set the injector to the desired operating temperature.

  • Equilibrate: Allow the system to equilibrate for 15-20 minutes before running a solvent blank or conditioning injection.

Protocol 2: GC Column Trimming

Objective: To remove the contaminated front section of the GC column to restore inertness and peak shape.[15]

G start Cool and Vent System step1 Turn Off Carrier Gas start->step1 step2 Disconnect Column from Inlet step1->step2 step3 Score Column with Ceramic Wafer (10-20 cm from inlet end) step2->step3 step4 Snap Column at Score step3->step4 step5 Inspect Cut with Magnifier (Ensure a clean, square cut) step4->step5 step6 Re-install Column in Inlet (Correct depth, new ferrule) step5->step6 step7 Restore Gas Flow and Check for Leaks step6->step7

Methodology:

  • Cool Down and Vent: Cool the injector and oven to ambient temperature. If connected to an MS, follow the proper procedure for venting the mass spectrometer.

  • Turn Off Gas: Turn off the carrier gas flow.

  • Remove Column from Injector: Carefully unscrew the column fitting from the injection port.

  • Trim the Column: Using a ceramic scoring wafer, lightly score the column about 10-20 cm from the inlet end.[13]

  • Snap the Column: Gently flex the column tubing to snap it cleanly at the score.

  • Inspect the Cut: Examine the cut end with a small magnifier. It must be a clean, 90-degree cut with no jagged edges or shards.[5] A poor cut will cause peak shape problems itself. If the cut is not perfect, repeat the process.

  • Re-install Column: Slide a new nut and ferrule onto the column. Insert the column into the injection port to the manufacturer-specified depth. Tighten the fitting according to instructions.

  • Restore System: Restore carrier gas flow, check for leaks, and bring the system back to operating temperatures. Condition the column if necessary before analysis.

References

  • Melgar, R., & Kelly, R. C. (n.d.). A Novel GC/MS Derivatization Method for Amphetamines. MEDTOX Bio-Analytical.
  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology. Available at: [Link]

  • Shin, H.-S., & Donike, M. (1996). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry. Available at: [Link]

  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Available at: [Link]

  • Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Available at: [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Available at: [Link]

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Available at: [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Available at: [Link]

  • LCGC. (2020). The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). Available at: [Link]

  • Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks. Available at: [Link]

  • American Academy of Forensic Sciences. (n.d.). Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid. Available at: [Link]

  • Crawford Scientific. (n.d.). Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). Available at: [Link]

  • Al-Dhaheri, A., et al. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Forensic Science International. Available at: [Link]

  • mzCloud. (2016). N-Ethyl-4-methoxyamphetamine. Available at: [Link]

  • Vardakou, I., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules. Available at: [Link]

  • Carlier, J., et al. (2024). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. Journal of Analytical Toxicology. Available at: [Link]

  • PubChem. (n.d.). N-Ethyl-4-methoxy-alpha-methylphenethylamine. Available at: [Link]

  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available at: [Link]

  • ResearchGate. (2025). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. Available at: [Link]

  • ResearchGate. (2025). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine;.... Available at: [Link]

  • IU Indianapolis ScholarWorks. (n.d.). CHEMOMETRIC COMPARISON OF GC-MS AND GC-VUV FOR TRACE ANALYSIS OF METHAMPHETAMINE. Available at: [Link]

  • SWGDRUG.org. (2005). p-METHOXYMETHAMPHETAMINE. Available at: [Link]

  • Davidson, J. T., & Jackson, G. P. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis of mass spectra. Forensic Chemistry. Available at: [Link]

  • National Institute of Justice. (n.d.). GC-MS Studies on the Regioisomeric Methoxy-Methyl-Phenethylamines Related to MDEA MDMMA and MBDB. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. Available at: [Link]

  • PubMed. (n.d.). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Available at: [Link]

  • Dr. Perygin. (2020). GCMS 3 Fragmentation Patterns. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum • Fragmentation. Available at: [Link]

  • Chromatography Forum. (2011). GC MS:Ion fragmentation pattern changed. Available at: [Link]

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Technical Support Center: Optimizing NMR for PMEA Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) characterization of poly(methoxyethyl acrylate) (PMEA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing NMR parameters for PMEA analysis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Fundamentals and Sample Preparation

A successful NMR experiment begins with meticulous sample preparation. The quality of your sample directly impacts spectral resolution and signal-to-noise, making this a critical first step.

FAQ 1: What is the ideal solvent and concentration for PMEA NMR analysis?

Answer: The choice of solvent is crucial for achieving high-resolution spectra. The solvent must fully dissolve the polymer without reacting with it. For PMEA, deuterated chloroform (CDCl₃) is a common and effective solvent.[1] Methanol-d4 has also been successfully used.[2]

The concentration should be optimized to balance signal intensity with potential issues like peak broadening due to high viscosity. A very concentrated sample might yield a quick ¹³C spectrum but can lead to broadened ¹H lineshapes and difficulty in shimming.[3]

ParameterRecommendationRationale
Solvent Deuterated Chloroform (CDCl₃)Excellent solubility for PMEA, relatively low viscosity.
Methanol-d4 (CD₃OD)An alternative, particularly for copolymers.[2]
Concentration (¹H NMR) 5-25 mg/mLSufficient for good signal-to-noise in a few minutes.[3]
Concentration (¹³C NMR) 50-100 mg/mLHigher concentration is needed due to the lower natural abundance of ¹³C.[3]
Experimental Protocol: Preparing a PMEA Sample for NMR
  • Weighing: Accurately weigh 10-20 mg of your PMEA sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[3] It's recommended to dissolve the sample in a secondary vial before transferring it to the NMR tube to ensure complete dissolution, especially if heating or vortexing is required.[3]

  • Filtration: To remove any particulate matter that can interfere with proper shimming and degrade spectral quality, filter the solution through a pipette with a small, tight plug of glass wool directly into a clean, unscratched NMR tube.

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard. Tetramethylsilane (TMS) is a common reference, but if there's concern about reactivity, a capillary tube with the standard can be used for non-quantitative purposes.[3]

  • Labeling: Clearly label the NMR tube with the sample identification.[3]

Section 2: Standard ¹H and ¹³C NMR Acquisition for PMEA

Once the sample is prepared, the next step is to acquire the NMR spectra. This section provides guidance on standard acquisition parameters for PMEA.

FAQ 2: What are the expected chemical shifts for PMEA in ¹H NMR?

Answer: The ¹H NMR spectrum of PMEA is characterized by distinct signals corresponding to the different protons in its repeating unit. The expected chemical shifts are:

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Methoxy group (-OCH₃)~3.3-3.4Singlet
Methylene group (-OCH₂CH₂O-)~3.6Multiplet
Methylene group (-OCH₂CH₂ O-)~4.1Multiplet
Polymer backbone (-CH ₂-CH-)~1.6-1.9Broad Multiplet
Polymer backbone (-CH₂-CH -)~2.3-2.4Broad Multiplet

Note: These values are approximate and can vary slightly based on the solvent, polymer molecular weight, and tacticity.

FAQ 3: How can I use ¹H NMR to determine the degree of polymerization (DP) of PMEA?

Answer: The degree of polymerization can be determined by comparing the integral of the repeating monomer units to the integral of the end-groups, if the end-groups have unique and well-resolved signals.[4][5] For PMEA synthesized with a known initiator or chain transfer agent that provides a distinct end-group signal, the following formula can be used:

DP = (Integral of a repeating unit proton signal / Number of protons for that signal) / (Integral of an end-group proton signal / Number of protons for that signal)

This method is most accurate for polymers with a relatively low degree of polymerization (N < 100), where the end-group signals are significant enough to be accurately integrated.[6]

Section 3: Troubleshooting Common NMR Issues with PMEA

Polymer NMR spectra can sometimes be challenging to interpret due to issues like peak broadening and low signal-to-noise. This section addresses these common problems.

Q1: My PMEA peaks are very broad. What could be the cause and how can I fix it?

Answer: Peak broadening in polymer NMR is a frequent issue with several potential causes.[7][8] The reasons can be categorized into instrumental factors and sample-related factors.

Causality Behind Peak Broadening:

  • Homogeneous Broadening: This is related to the T₂ relaxation time, which is influenced by the mobility of the polymer chains. Slower molecular motion leads to shorter T₂ and broader peaks.[9] Polymers with strong solvent interactions may have less free bond rotation, resulting in broader peaks.[9]

  • Inhomogeneous Broadening: This arises from structural heterogeneity within the polymer. For example, atactic polymers have various local stereochemical environments (tacticity), causing a superposition of many sharp, closely spaced peaks that appear as a single broad peak.[9]

G cluster_instrumental Instrumental Factors cluster_sample Sample-Related Factors Poor Shimming Poor Shimming Broad Peaks Broad Peaks Poor Shimming->Broad Peaks Inhomogeneous magnetic field High Concentration High Concentration High Concentration->Broad Peaks Increased viscosity, slower tumbling Poor Solubility Poor Solubility Poor Solubility->Broad Peaks Sample heterogeneity Paramagnetic Impurities Paramagnetic Impurities Paramagnetic Impurities->Broad Peaks Faster relaxation High Molecular Weight High Molecular Weight High Molecular Weight->Broad Peaks Slower molecular motion

Troubleshooting Steps:

  • Check Shimming: Poor magnetic field homogeneity is a common cause of broad peaks.[7][8] Re-shim the spectrometer, especially if you are using a new or different NMR tube.

  • Dilute the Sample: If the sample is too concentrated, the high viscosity will slow down molecular tumbling, leading to broader lines.[7] Prepare a more dilute sample.

  • Ensure Complete Dissolution: Solid particles or undissolved polymer will severely degrade spectral quality.[3] Ensure your PMEA is fully dissolved. If necessary, gentle warming or vortexing in a separate vial before transferring to the NMR tube can help.[3]

  • Check for Paramagnetic Impurities: Traces of paramagnetic metals can cause significant peak broadening. If suspected, these may need to be removed through chemical purification of your sample.

  • Increase Temperature: For some polymers, acquiring the spectrum at a higher temperature can increase molecular motion and narrow the peaks.[1] The variable temperature range on many instruments is between 20°C and 60°C.[1]

Q2: The signal-to-noise ratio (S/N) in my PMEA spectrum is very low. How can I improve it?

Answer: A low signal-to-noise ratio can make it difficult to identify and integrate small peaks, which is especially problematic for end-group analysis or detecting impurities.

Strategies to Improve S/N:

  • Increase the Number of Scans (Transients): The S/N ratio improves with the square root of the number of scans.[10] Doubling the number of scans will increase the S/N by a factor of √2 (approximately 1.4). This is the most straightforward method but increases the experiment time.

  • Increase Sample Concentration: A higher concentration means more molecules in the detection coil, which directly increases the signal.[3] However, be mindful of the trade-off with potential peak broadening.[3]

  • Use a Higher-Field Spectrometer: The signal strength increases with the magnetic field strength.[11] If available, using a higher-field instrument will provide a significant boost in sensitivity.

  • Optimize the Relaxation Delay (d1): For quantitative ¹H NMR, the relaxation delay between scans should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons of interest to ensure full relaxation. For polymers, which often have shorter T₁ values, this delay can sometimes be reduced to shorten the overall experiment time without significantly impacting quantification.[1]

  • Employ Advanced Techniques: For ¹³C NMR, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) in solid-state NMR can enhance the sensitivity for rigid or semi-crystalline polymers.[12] For solution-state NMR, using cryoprobes can dramatically increase S/N.

G Low S/N Low S/N Increase Scans Increase Scans Low S/N->Increase Scans S/N ∝ √N_scans Increase Concentration Increase Concentration Low S/N->Increase Concentration More sample in coil Higher Field NMR Higher Field NMR Low S/N->Higher Field NMR Higher sensitivity Optimize d1 Optimize d1 Low S/N->Optimize d1 Shorter experiment time Cryoprobe Cryoprobe Low S/N->Cryoprobe Reduced thermal noise

Section 4: Advanced NMR Techniques for PMEA Characterization

While ¹D ¹H and ¹³C NMR are workhorse techniques, more complex polymer structures or mixtures may require advanced methods for full characterization.

FAQ 4: When should I consider using 2D NMR for PMEA analysis?

Answer: 2D NMR techniques are powerful for elucidating complex structures by establishing connectivity between different nuclei.[13] For PMEA, they can be particularly useful in the following scenarios:

  • Copolymer Analysis: In copolymers of MEA with other monomers, signal overlap in the ¹H spectrum is common. A COSY (Correlation Spectroscopy) experiment can reveal ¹H-¹H spin-spin couplings, helping to assign protons that are adjacent to each other. An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded ¹H and ¹³C nuclei, which is invaluable for assigning the complex carbon backbone signals.

  • End-Group and Branching Analysis: An HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between protons and carbons that are two or three bonds away. This can be used to connect end-groups to the polymer backbone or to identify branching points.

  • Structural Confirmation: For novel PMEA-based architectures, a full suite of 2D NMR experiments (COSY, HSQC, HMBC) can provide unambiguous confirmation of the chemical structure.[6]

FAQ 5: Can NMR provide information on the molecular weight distribution of PMEA?

Answer: While standard NMR can determine the number-average molecular weight (Mₙ) through end-group analysis, it does not provide information on the distribution of molecular weights (polydispersity).[4] For this, a hyphenated technique is required:

  • GPC-NMR (Gel Permeation Chromatography-NMR): This technique physically separates the polymer by size using GPC and then acquires NMR spectra for the different fractions as they elute.[12] This powerful combination provides both molecular weight distribution and structural information across that distribution. It is particularly useful for identifying structural variations in different molecular weight fractions of the PMEA sample.[12]

Another advanced NMR technique, Diffusion-Ordered Spectroscopy (DOSY) , can separate the NMR signals of different components in a mixture based on their diffusion coefficients, which are related to their size.[13][14] This allows for a "virtual chromatography" to distinguish between different polymer chains or between the polymer and smaller molecules in the sample without physical separation.[13]

References

  • Using NMR for Studying Polymer Structures - Creative Biostructure. [Link]

  • Quantitative Measurement of Polymer Compositions by NMR Spectroscopy:Targeting Polymers with Marked Difference in Phase Mobility | Macromolecules - ACS Publications. [Link]

  • NMR Spectroscopy Applications in Polymer Analysis - Patsnap Eureka. [Link]

  • ¹H NMR spectra for (a) PMEA, (b) P(MEA/MPC6), (c) P(MEA/MPC12), and (d)... - ResearchGate. [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]

  • NMR Sample Preparation. [Link]

  • ²H-NMR and ¹³C-NMR study of the hydration behavior of poly(2-methoxyethyl acrylate), poly(2-hydroxyethyl methacrylate) and poly(tetrahydrofurfuryl acrylate) in relation to their blood compatibility as biomaterials - PubMed. [Link]

  • Using Quantitative NMR | Applications Notes | JEOL Ltd. [Link]

  • Optimizing Sample Preparation Methods for Dynamic Nuclear Polarization Solid-state NMR of Synthetic Polymers | Macromolecules - ACS Publications. [Link]

  • Molecular weight tuning optimizes poly(2-methoxyethyl acrylate) dispersion to enhance the aging resistance and anti-fouling behavior of denture base resin - RSC Publishing. [Link]

  • Special Issue : Trends and Challenges in NMR Spectroscopy for Advanced Polymeric Materials Characterization - MDPI. [Link]

  • 13C NMR Study of Poly[(−)-menthyl methacrylate] - ResearchGate. [Link]

  • NMR characterization of polymers | Request PDF - ResearchGate. [Link]

  • Solid State 13C NMR Study of Methyl Methacrylate-Methacrylic Acid Copolymers - auremn. [Link]

  • Sample preparation - ResearchGate. [Link]

  • Qualitative and quantitative analysis of the polymerization of PS-b-PtBA block copolymer using picoSpin 80 NMR - LabRulez ICPMS. [Link]

  • Low-field 1 H NMR spectroscopy: Factors impacting signal-to-noise ratio and experimental time in the context of mixed microstructure polyisoprenes - PubMed. [Link]

  • This journal is © The Royal Society of Chemistry 2018. [Link]

  • 2H-NMR and 13C-NMR Study of the Hydration Behavior of Poly(2-methoxyethyl acrylate), Poly(2-hydroxyethyl methacrylate) and Poly(tetrahydrofurfuryl acrylate) in Relation to Their Blood Compatibility as Biomaterials - Taylor & Francis. [Link]

  • Are Polymer NMR Peaks Always Broad? | UMass Nuclear Magnetic Resonance (NMR) Labs. [Link]

  • NMR spectrum of HO-PMEA-OH 8 k - ResearchGate. [Link]

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. [Link]

  • How to get the most out of your NMR system. [Link]

  • 10.2: Improving the Signal-to-Noise Ratio - Chemistry LibreTexts. [Link]

  • NMR Spectroscopy of Polymers - Imc.cas.cz. [Link]

  • Enhancing signal-to-noise ratio and resolution in low-field NMR relaxation measurements using post-acquisition digital filters - PubMed. [Link]

  • NMR Of Polymer Materials - Q&A - Magnetic Resonance - Oxford Instruments. [Link]

  • NMR spectroscopy of Polymers - ResearchGate. [Link]

  • Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. [Link]

  • Improving Resolution In NMR In The Presence of Microcarriers Using Holmium-DOTA - Lund University Publications. [Link]

  • Why is one NMR peak broader than the other? - ResearchGate. [Link]

  • What Causes NMR Peak Broadening? - Chemistry For Everyone - YouTube. [Link]

  • Figure 3. 1 H-NMR Spectrum of (A) PMAA, (B) Block-D, and (C) Block-P. - ResearchGate. [Link]

  • Video Notes LC Troubleshooting Series Peak Broadening - Agilent. [Link]

  • Effects of selected solvents on PMMA after prolonged exposure: unilateral NMR and ATR-FTIR investigations | Scilit. [Link]

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  • 2D NMR Analysis of Acrylonitrile/2-Methoxyethyl Acrylate Copolymers Synthesized by Atom Transfer Radical Polymerization - ResearchGate. [Link]

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  • Figure S15: 1 H NMR poly(methyl acrylate), 95% conversion. [MA] - ResearchGate. [Link]

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Technical Support Center: Purification of N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Ethyl-p-methoxy-alpha-methylphenethylamine Hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who require a high degree of purity for their experimental work. We will explore the fundamental purification techniques, address common challenges, and provide field-proven troubleshooting advice in a direct question-and-answer format. Our focus is on the causality behind each step, ensuring you can adapt these protocols to your specific experimental context.

Section 1: Core Purification Strategies & Initial Assessment

Q: I have a crude reaction mixture containing N-Ethyl-p-methoxy-alpha-methylphenethylamine. What is the overall strategy to obtain the pure hydrochloride salt?

A: The general strategy involves a multi-step process that leverages the chemical properties of your target compound—specifically, its basicity. The typical workflow is:

  • Liquid-Liquid Extraction (Acid-Base Workup): This is the primary and most crucial step. It isolates your basic amine from any acidic, neutral, or non-basic impurities generated during the synthesis.[1][2] The crude product is first converted to its free base form, which is soluble in organic solvents but not in water.

  • Chromatography (Optional but Recommended): If the crude product contains closely related basic impurities, flash column chromatography of the free base is often necessary for achieving high purity.[3]

  • Salt Formation: The purified amine free base is then converted to its hydrochloride salt. This is typically achieved by introducing anhydrous hydrogen chloride.[4]

  • Recrystallization: The final salt is further purified by recrystallization to remove any remaining minor impurities and to obtain a well-defined crystalline solid.[5]

This workflow ensures that impurities with different chemical properties are systematically removed at each stage.

A Crude Reaction Mixture B Acid-Base Extraction A->B C Crude Amine Free Base B->C D Flash Column Chromatography (Optional) C->D F Conversion to HCl Salt C->F If Chromatography is Skipped E Purified Amine Free Base D->E E->F G Crude HCl Salt F->G H Recrystallization G->H I Pure Crystalline HCl Salt H->I

Caption: General purification workflow.

Section 2: Troubleshooting Guide for Acid-Base Extraction

Acid-base extraction is a powerful technique that separates compounds based on their differing solubilities in aqueous and organic solvents at various pH levels.[1] For an amine like N-Ethyl-p-methoxy-alpha-methylphenethylamine, this process involves converting it between its neutral, organic-soluble "free base" and its charged, water-soluble "salt" form.[6]

Q: What is a reliable, step-by-step protocol for the acid-base extraction of my compound?

A: This protocol assumes your crude product is in an organic solvent following a reaction.

Experimental Protocol: Acid-Base Extraction

  • Initial Wash (Removal of Acidic Impurities):

    • Transfer your organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel, invert, and open the stopcock to vent pressure (CO₂ may evolve if there is residual acid). Close the stopcock and shake gently. Allow the layers to separate.

    • Drain and discard the lower aqueous layer. This step removes acidic starting materials or byproducts.[7]

  • Isolating the Amine (Conversion to Salt):

    • To the organic layer, add an equal volume of 1 M Hydrochloric Acid (HCl).

    • Shake the funnel vigorously for 30-60 seconds, venting periodically.

    • Allow the layers to separate. Your target compound is now protonated (N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl) and has moved into the aqueous layer.[8]

    • Drain the lower aqueous layer into a clean Erlenmeyer flask. Keep this layer—it contains your product.

    • Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure complete recovery. Combine the aqueous extracts.

  • Removing Neutral Impurities:

    • The original organic layer, which now contains only neutral impurities, can be discarded.

  • Regenerating the Free Base:

    • Cool the combined acidic aqueous extracts in an ice bath to manage any heat from the neutralization.

    • Slowly add 2 M Sodium Hydroxide (NaOH) while stirring until the solution is strongly basic (pH > 10, check with pH paper).[7] You may observe the solution turning cloudy as the water-insoluble free base precipitates.[7]

    • Transfer the basified aqueous solution back to a clean separatory funnel.

  • Final Extraction:

    • Add a portion of a clean organic solvent (e.g., dichloromethane or ethyl acetate) to the separatory funnel.

    • Shake vigorously to extract the neutral amine free base into the organic layer.

    • Drain and collect the organic layer. Repeat this extraction two more times to maximize recovery.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified amine free base, typically as an oil.[9]

cluster_0 Separatory Funnel 1 cluster_1 Separatory Funnel 2 A Crude Organic Layer (Amine + Neutral Impurities) B Add 1M HCl A->B C Shake & Separate B->C D Aqueous Layer (Amine HCl Salt) C->D Collect E Organic Layer (Neutral Impurities) C->E Discard F Aqueous Layer (from Funnel 1) G Basify with NaOH (pH > 10) F->G H Add Organic Solvent G->H I Shake & Separate H->I J Aqueous Layer (Salts) I->J Discard K Organic Layer (Purified Free Base) I->K Collect & Dry

Caption: Workflow for acid-base extraction.

Q: I've formed a persistent emulsion at the interface of the organic and aqueous layers. How can I resolve this?

A: Emulsions are common and usually caused by high concentrations of materials that act as surfactants. Here are several effective strategies, from simplest to most aggressive:

  • Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.

  • Gentle Agitation: Gently swirl the funnel instead of shaking vigorously.

  • Addition of Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to force the organic material out and break the emulsion.

  • Filtration: For stubborn emulsions, you can drain the entire mixture and pass it through a pad of Celite (diatomaceous earth) in a Büchner funnel. Wash the Celite with fresh organic solvent to recover your product.

Q: After basifying the aqueous layer, my product isn't precipitating or extracting well into the new organic layer. What went wrong?

A: This is a common issue that points to incomplete deprotonation of the amine salt.

  • Check the pH: The most likely cause is insufficient base. Use pH paper to confirm that the aqueous layer is strongly basic (pH 10 or higher). If not, add more NaOH.[7] A pH of 7-8 is not sufficient to fully deprotonate the ammonium salt.

  • "Salting Out": If the free base has some slight water solubility, adding solid NaCl to the aqueous layer until it is saturated can decrease the amine's solubility in water and drive it into the organic layer during extraction.

Section 3: Troubleshooting Guide for Recrystallization of the HCl Salt

Recrystallization purifies solid compounds by leveraging differences in solubility. The goal is to find a solvent system where the compound is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.[5]

Q: How do I properly recrystallize my N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl?

A: The key is to use a minimal amount of hot solvent.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose an appropriate solvent or solvent pair (see table below). Alcohols like isopropanol or ethanol, or ketones like acetone, are often good starting points for amine hydrochlorides.[4]

  • Dissolution: Place the crude HCl salt in an Erlenmeyer flask. In a separate flask, bring your chosen solvent to a boil.

  • Hot Addition: Add the boiling solvent to your crude solid dropwise, with continuous swirling and heating, until the solid just dissolves. It is critical to use the absolute minimum amount of solvent required.[4]

  • Cooling (Crystal Formation): Remove the flask from the heat source, cover it to prevent solvent evaporation, and allow it to cool slowly to room temperature. Then, transfer it to an ice bath for at least 30 minutes to maximize crystal formation. Slower cooling generally leads to larger, purer crystals.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

SolventBoiling Point (°C)Suitability for Phenethylamine HCl SaltsNotes
Isopropanol (IPA)82.6ExcellentOften the solvent of choice. Good solubility when hot, poor when cold.
Ethanol (EtOH)78.4GoodMay be too good a solvent, potentially reducing yield. Can be paired with a non-polar anti-solvent.
Acetone56GoodCan work well, but its low boiling point requires careful handling.
Ethyl Acetate77.1Poor (as primary)Generally a poor solvent for HCl salts, but can be used as an anti-solvent with a solvent like ethanol.
Q: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution, or when the solution is supersaturated.

  • Re-heat and Add More Solvent: The most common cause is using too little solvent. Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent (1-5% more volume) before attempting to cool again.

  • Scratch the Flask: Induce crystallization by scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.

Section 4: FAQs for Purity Assessment and Analysis

Q: What are the most likely impurities I might find in my final product?

A: Impurities are highly dependent on the synthetic route used.[10] For syntheses starting from 1-(4-methoxyphenyl)propan-2-one (a common precursor), you might encounter:

  • Unreacted Starting Materials: The ketone precursor or ethylamine.

  • Byproducts of Reductive Amination: Di-(1-(4-methoxyphenyl)propan-2-yl)ethylamine from secondary reactions.

  • Leuckart Reaction Impurities: N-formyl intermediates if hydrolysis is incomplete, and various condensation products.[11][12]

These impurities are generally well-separated by the combination of acid-base extraction and recrystallization.

Q: Which analytical techniques are best for confirming the purity and identity of my final product?

A: A combination of techniques is required for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and can reveal the presence of impurities.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like GC-MS or LC-MS are excellent for detecting and identifying trace impurities.[14]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment (e.g., determining purity as a percentage).[15][16]

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Q: My synthesis is not stereospecific. How can I determine the enantiomeric purity?

A: N-Ethyl-p-methoxy-alpha-methylphenethylamine is a chiral molecule. To separate and quantify the enantiomers, you need a chiral analytical method.

  • Chiral HPLC: This is the most common method. It uses a column with a chiral stationary phase that interacts differently with the two enantiomers, causing them to elute at different times.[17]

  • Chiral Derivatization: You can react your amine with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard (achiral) HPLC or GC column.[18][19]

Section 5: References

  • University of California, Davis. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Reddit r/Chempros. (2022). Amine workup. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • University of Waterloo. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. [Link]

  • MH Chem. (2022). How to purify Amine? Grad student asked me. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • Klosa, J. (1975). [On the crystallisation of amphetaminil base into its hydrochloride salt (author's transl)]. Arzneimittelforschung. [Link]

  • Wang, J., et al. (2009). [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. Se Pu. [Link]

  • MaDMAx. (n.d.). Recrystallization and Acid/Base Extraction (A/B) FAQ. Erowid. [Link]

  • Deimler, K. B., et al. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Forensic Science International. [Link]

  • Refining Online. (n.d.). Amine Best Practices Guidelines. [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]

  • Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chromatography Forum. (2015). Chiral Separation of phenethylamines. [Link]

  • ResearchGate. (2002). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. [Link]

  • Pellati, F., et al. (2007). Fast high-performance liquid chromatography analysis of phenethylamine alkaloids in Citrus natural products on a pentafluorophenylpropyl stationary phase. Journal of Chromatography A. [Link]

  • Power, J. D., et al. (2013). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. Forensic Science International. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing N-Ethyl-p-methoxy-alpha-methylphenethylamine: A Buyer's Guide to Quality Intermediates. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Top-Jensen, M., et al. (2023). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Crystal Growth & Design. [Link]

  • Błachut, D., et al. (2006). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Forensic Science International. [Link]

  • Allen, A., & Cantrell, T. S. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences. [Link]

  • Wikipedia. (n.d.). Amphetamine. [Link]

  • Fantegrossi, W. E., et al. (2001). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: pharmacological evaluation and interaction with methamphetamine. Psychopharmacology. [Link]

  • Google Patents. (2021). Process for preparing acylated amphetamine derivatives.

  • PubChem. (n.d.). N-Ethyl-4-methoxy-alpha-methylphenethylamine. [Link]

  • Lee, J., et al. (2013). Identification of N-ethyl-α-ethylphenethylamine in crystalline powder seized for suspected drug trafficking: A research chemical or a new designer drug? Forensic Toxicology. [Link]

  • ResearchGate. (n.d.). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. [Link]

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Avoiding degradation of N-Ethyl-p-methoxy-alpha-methylphenethylamine samples

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: N-Ethyl-p-methoxy-alpha-methylphenethylamine

Welcome to the technical support center for N-Ethyl-p-methoxy-alpha-methylphenethylamine (PMEA). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of your PMEA samples throughout their lifecycle. Maintaining sample purity is paramount for generating reproducible and reliable experimental data. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent sample degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid N-Ethyl-p-methoxy-alpha-methylphenethylamine?

For long-term stability, solid PMEA should be stored in a tightly sealed, airtight container at -20°C.[1] To prevent moisture ingress and potential hydrolysis or clumping, storage in a desiccator within the freezer is strongly recommended. The container should be flushed with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.[2]

Q2: My solid PMEA sample has developed a yellowish tint. Is it still usable?

A change in color often indicates degradation. Phenethylamine derivatives can be susceptible to oxidation and photodecomposition, which can result in colored byproducts. While a slight color change may not significantly impact purity for some applications, it is a critical indicator of instability. We recommend re-analyzing the purity of the sample using a validated analytical method, such as HPLC-UV or GC-MS, before use.[3][4] If purity has decreased, the sample should be discarded.

Q3: What is the best solvent for preparing a stock solution of PMEA?

The choice of solvent depends on the downstream application. For analytical purposes, HPLC-grade methanol or acetonitrile are common choices.[4] If the hydrochloride salt form of PMEA is used, it should exhibit improved solubility in polar solvents.[5] For biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system. Always use anhydrous solvents to minimize water-related degradation.

Q4: How should I store my PMEA stock solutions?

Stock solutions are significantly less stable than the solid compound. For short-term storage (1-2 weeks), solutions should be kept at -20°C in tightly capped vials with minimal headspace. For longer-term storage, aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Storage at -80°C can further extend stability.

Q5: Is PMEA sensitive to light?

Yes, phenethylamine derivatives can be photosensitive.[6] It is crucial to protect both solid samples and solutions from light. Use amber-colored vials or wrap containers in aluminum foil.[7] All sample handling and preparation steps should be performed under subdued lighting conditions whenever possible.

Troubleshooting Guide: Common Experimental Issues

Issue 1: I am observing unexpected peaks in my HPLC/GC-MS analysis of a freshly prepared PMEA sample.

  • Potential Cause: This is a classic sign of sample degradation. The new peaks likely correspond to one or more degradation products. The primary amine functional group in phenethylamines is susceptible to oxidation.[8][9]

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use mass spectrometry to obtain the mass of the impurity peaks. This can provide clues to the degradation pathway (e.g., an increase of 16 amu may suggest N-oxidation).

    • Perform a Forced Degradation Study: To proactively identify potential degradants, conduct a forced degradation study.[6][10] This involves intentionally exposing your PMEA sample to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products. This will help you confirm if the unexpected peaks in your primary analysis match the stress-induced degradants.

    • Review Handling Procedures: Ensure that all handling procedures minimize exposure to air, light, and moisture.[11][12] Use freshly opened, high-purity solvents and prepare solutions immediately before use if possible.

Issue 2: My experimental results show poor reproducibility, especially with older samples.

  • Potential Cause: This issue often points to a time-dependent loss of PMEA purity. The concentration of your stock solution may be decreasing over time due to slow degradation, even when stored at low temperatures.[3][4] A study on amphetamine, a structurally related compound, found that storage time was the most significant factor affecting purity.[4]

  • Troubleshooting Steps:

    • Implement a Strict Aliquoting Policy: Never use a stock solution that has undergone multiple freeze-thaw cycles. Prepare multiple small-volume aliquots from a freshly made stock solution and store them at -80°C. Thaw a new aliquot for each experiment.

    • Re-Qualify Old Stock Solutions: Before using a stock solution that has been stored for an extended period, re-verify its concentration and purity against a freshly prepared standard.

    • Establish a Stability-Indicating Method: Develop and validate an analytical method that can separate the intact PMEA from its degradation products.[13][14][15] This is crucial for accurately quantifying the active compound in any sample, regardless of its age.

Issue 3: The solubility of my PMEA sample seems to have decreased.

  • Potential Cause: The formation of less soluble degradation products can give the appearance of reduced solubility. Alternatively, if the sample has absorbed moisture, it may have converted from a free-flowing powder to a waxy or clumped solid, which can be more difficult to dissolve.

  • Troubleshooting Steps:

    • Improve Storage Conditions: Ensure the solid compound is stored in a desiccator under an inert atmosphere to prevent moisture absorption.[1][2]

    • Use Sonication: Gentle sonication in a water bath can help dissolve samples that are slow to go into solution.

    • Verify Purity: Analyze the sample's purity. If significant degradation has occurred, it is best to discard the sample and use a fresh, high-purity lot.

Core Stability & Handling Protocols

Protocol 1: Long-Term Storage of Solid PMEA
  • Upon receipt, immediately place the manufacturer's container inside a secondary, airtight container (e.g., a screw-cap tube or vial).

  • Add a small amount of desiccant to the secondary container.

  • Flush the secondary container with a gentle stream of inert gas (argon or nitrogen) for 30-60 seconds before sealing tightly.

  • Label the container clearly with the compound name, date received, and lot number.

  • Store the container in a -20°C freezer that is not subject to frequent temperature fluctuations.[1]

Protocol 2: Preparation of PMEA Stock Solutions
  • Allow the container of solid PMEA to equilibrate to room temperature for at least 20-30 minutes inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weigh the desired amount of PMEA quickly and accurately in an environment with controlled humidity, if possible.

  • Add the appropriate volume of anhydrous, high-purity solvent (e.g., HPLC-grade methanol) to achieve the target concentration.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Immediately aliquot the solution into single-use, amber glass vials. Fill the vials to minimize headspace.

  • Flush the headspace of each vial with inert gas before capping tightly.

  • Store aliquots at -20°C or -80°C, protected from light.

Understanding the Science: Potential Degradation Pathways

The structure of N-Ethyl-p-methoxy-alpha-methylphenethylamine contains several moieties susceptible to chemical degradation. Understanding these pathways is key to preventing them.

  • Oxidation: The secondary amine is a primary target for oxidation, which can lead to the formation of N-oxides and other degradation products. The presence of atmospheric oxygen, trace metal ions, or peroxides in solvents can catalyze this process.[8][9]

  • Photodegradation: The aromatic ring system can absorb UV light, leading to the formation of reactive species that can trigger decomposition. This is a common degradation pathway for many pharmaceutical compounds.[6]

  • Acid/Base Instability: While generally stable, extreme pH conditions can potentially affect the molecule, especially the methoxy group, although this is less common than oxidation.

The alpha-methyl group on the ethyl chain provides some steric hindrance that likely reduces susceptibility to enzymatic degradation by monoamine oxidases (MAOs), a common metabolic pathway for phenethylamines.[5]

Visualizations & Data

Experimental Workflow for Sample Handling

G cluster_0 Receiving & Storage cluster_1 Solution Preparation cluster_2 Experimental Use Receive Receive Solid Compound Store Store at -20°C (Inert Gas, Desiccated) Receive->Store Equilibrate Equilibrate to RT in Desiccator Store->Equilibrate Weigh Weigh Solid Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Aliquot Aliquot into Single-Use Amber Vials Dissolve->Aliquot Store_Sol Store Aliquots at -80°C Aliquot->Store_Sol Thaw Thaw Single Aliquot Store_Sol->Thaw Use Use in Experiment Thaw->Use Discard Discard Unused Portion Use->Discard

Caption: Recommended workflow for handling PMEA samples.

Potential Degradation Pathways

G PMEA PMEA (N-Ethyl-p-methoxy-alpha-methylphenethylamine) Oxidized N-Oxide Products PMEA->Oxidized O₂ (Air) Peroxides Photo Photodegradation Products PMEA->Photo UV/Visible Light Other Other Minor Degradants PMEA->Other Heat, Extreme pH

Caption: Simplified potential degradation pathways for PMEA.

Summary of Recommended Storage Conditions
Sample TypeTemperatureAtmosphereLight ProtectionDuration
Solid -20°CInert Gas (N₂ or Ar)RecommendedLong-Term (>1 Year)
Solution -20°CInert Gas HeadspaceMandatory (Amber Vials)Short-Term (<2 Weeks)
Solution -80°CInert Gas HeadspaceMandatory (Amber Vials)Intermediate-Term (Months)
Forced Degradation Study Design

Forced degradation, or stress testing, is essential for developing a stability-indicating analytical method.[10][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the resulting degradants can be detected.[6][13]

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis 0.1 M HCl, heatTo test stability in acidic conditions
Base Hydrolysis 0.1 M NaOH, heatTo test stability in alkaline conditions
Oxidation 3% H₂O₂, room tempTo identify oxidative degradation products
Thermal 60-80°C (solid & solution)To assess thermal stability
Photolytic ICH-compliant light chamberTo assess light sensitivity

References

  • Apollo Scientific. Best Practices for Chemical Storage in Research Labs. Apollo Scientific.
  • Lab Manager. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Lab Manager.
  • XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS.
  • The Synergist. Best Practices for Proper Chemical Storage. The Synergist.
  • ResearchGate. (A) Pathways for the catabolism of phenylethylamine, tyramine, and...
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  • National Center for Biotechnology Information. Phenethylamine | C8H11N | CID 1001. PubChem.
  • Wikipedia. Phenethylamine. Wikipedia.
  • ResearchGate. The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues.
  • BenchChem. N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride | 93963-24-7. BenchChem.
  • PubMed. Stability of amphetamine impurity profiles during 12 months of storage. PubMed.
  • PubMed.
  • Drugs.com. Amphetamine Monograph for Professionals. Drugs.com.
  • LABORATORY SERVICES BUREAU. CS-SOP-16 Amphetamine and Related Phenethylamines.
  • Guidechem. N-ethyl-p-methoxy-alpha-methylphenethylamine 14367-46-5 wiki. Guidechem.
  • ResearchGate. (PDF) Stability of seized amphetamine during 32 months of storage.
  • ResearchGate. Degradation Mechanism of Phenethylamine‐Based Interlayers in Perovskite Solar Cells and Breakthrough.
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  • ResearchGate. Degradation of Phenylethylamine and Tyramine by Gamma Radiation Process and Docking Studies of its Radiolytes.
  • CymitQuimica. N-Ethyl-p-methoxy-alpha-methylphenethylamine. CymitQuimica.
  • Camber Pharmaceuticals. (2021).
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  • International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Applied Pharmaceutics.
  • Lösungsfabrik. (2018). Stability-indicating methods and their role in drug's quality control. Lösungsfabrik.
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  • Pharma Stability. (2025). FDA Stability-Indicating Method Requirements. Pharma Stability.
  • National Center for Biotechnology Information. N-Ethyl-4-methoxy-alpha-methylphenethylamine | C12H19NO | CID 551649. PubChem.
  • AmbioPharm. What is a stability indicating method? | Peptide Testing. AmbioPharm.
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  • MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
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  • Jurnal Kimia Riset. (2024). ISOLATION OF ETHYL TRANS-P-METHOXYCINNAMATE FROM Kaempferia galanga L. RHIZOMES BY USING N. Jurnal Kimia Riset.

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PMEA Mass Spectrometry Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of 9-(2-phosphonylmethoxyethyl)adenine (PMEA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interpret the mass spectrometry data of PMEA accurately. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to ensure the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the mass spectrometric analysis of PMEA.

Q1: What is the expected mass-to-charge ratio (m/z) for PMEA?

The expected m/z for PMEA depends on the ionization mode and the formation of adducts. PMEA has a monoisotopic mass of approximately 273.06 g/mol .

  • Negative Ion Mode (ESI-): This is the most common and recommended mode for analyzing phosphonates due to their acidic nature. The primary ion you will observe is the deprotonated molecule, [M-H]⁻, at an m/z of 272.1 .

  • Positive Ion Mode (ESI+): While less common, you may observe the protonated molecule, [M+H]⁺, at an m/z of 274.1 . However, phosphonates are known to ionize poorly in positive mode without the use of ion-pairing reagents.

Q2: What are the characteristic fragment ions of PMEA in tandem mass spectrometry (MS/MS)?

In negative ion mode, the most characteristic fragmentation of the [M-H]⁻ precursor ion at m/z 272.1 is the collision-induced dissociation (CID) that yields a major product ion at m/z 134.0 .[1] This corresponds to the adenine anion. The transition m/z 272.1 → m/z 134.0 is highly specific and is commonly used for the quantification of PMEA in complex matrices.[1]

Q3: Why am I seeing unexpected peaks in my PMEA mass spectrum?

Unexpected peaks are common and can arise from several sources:

  • Adduct Formation: PMEA can form adducts with salts present in the sample or mobile phase. Common adducts are listed in the table below.

  • In-source Fragmentation: If the energy in the ion source is too high, PMEA can fragment before it reaches the mass analyzer.[2]

  • Contaminants: Peaks could originate from contaminants in your sample, solvent, or LC-MS system. Common contaminants include plasticizers (phthalates) and slip agents (erucamide).[3]

  • Isotopes: You will see isotopic peaks corresponding to the natural abundance of ¹³C. For the [M-H]⁻ ion, there will be a smaller peak at m/z 273.1.

Q4: How does the choice of ionization source affect the mass spectrum of PMEA?

Electrospray ionization (ESI) is the most suitable soft ionization technique for PMEA due to its polar and non-volatile nature.[4] ESI allows for the gentle transfer of PMEA ions from solution to the gas phase with minimal fragmentation.[5] Other techniques like matrix-assisted laser desorption/ionization (MALDI) could also be used, but ESI is generally preferred for LC-MS applications. Hard ionization techniques like electron impact (EI) are not suitable as they would cause extensive fragmentation, likely preventing the observation of the molecular ion.[6]

Data Presentation: Expected Ions and Adducts

The following table summarizes the expected m/z values for PMEA and its common adducts in both positive and negative ESI modes.

Ionization ModeIon SpeciesFormulaCalculated m/zNotes
Negative [M-H]⁻ [C₈H₁₁N₅O₄P]⁻ 272.05 This is the primary ion and should be the base peak in your spectrum.
Negative[M+Cl]⁻[C₈H₁₂N₅O₄PCl]⁻308.02Can be observed if chlorinated solvents or salts are present.
Negative[M+HCOO]⁻[C₉H₁₃N₅O₆P]⁻318.06Formate adducts are common when formic acid is used as a mobile phase additive.
Negative[M+CH₃COO]⁻[C₁₀H₁₅N₅O₆P]⁻332.07Acetate adducts can be seen if acetic acid or ammonium acetate is used.
Positive [M+H]⁺ [C₈H₁₃N₅O₄P]⁺ 274.07 Expected protonated molecule. Often has low intensity.
Positive[M+Na]⁺[C₈H₁₂N₅O₄PNa]⁺296.05Sodium adducts are very common due to the prevalence of sodium salts in glassware and reagents.[7]
Positive[M+K]⁺[C₈H₁₂N₅O₄PK]⁺312.02Potassium adducts are also frequently observed.
Positive[M+NH₄]⁺[C₈H₁₆N₆O₄P]⁺291.10Ammonium adducts are common when using ammonium-based buffers or additives.
Positive[M-H+2Na]⁺[C₈H₁₁N₅O₄PNa₂]⁺318.03Double sodium adduct where a proton is replaced.
Positive[M-2H+3Na]⁺[C₈H₁₀N₅O₄PNa₃]⁺340.01Triple sodium adduct where two protons are replaced.

PMEA Fragmentation Pathway

The fragmentation of PMEA in negative ESI-MS/MS is a key diagnostic tool. The diagram below illustrates the proposed fragmentation mechanism for the characteristic m/z 272.1 → 134.0 transition.

PMEA_Fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions PMEA PMEA [M-H]⁻ m/z 272.1 Adenine Adenine Anion m/z 134.0 PMEA->Adenine CID NeutralLoss Neutral Loss C₃H₆O₃P m/z 138.1

Caption: Proposed fragmentation of PMEA in negative ion mode.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter.

Problem 1: Poor or No Signal for PMEA

Q: I'm not seeing any peak corresponding to PMEA, or the signal is very weak. What should I do?

This is a common issue, often related to the inherent properties of phosphonates or instrument settings. Follow this workflow to diagnose the problem.

No_Signal_Troubleshooting Start Start: No/Low PMEA Signal CheckMS 1. Verify MS Settings - Negative Ion Mode? - Correct m/z range? Start->CheckMS CheckSample 2. Assess Sample Prep - pH appropriate for deprotonation? - Concentration sufficient? CheckMS->CheckSample Settings OK EndFail Consult Instrument Specialist CheckMS->EndFail Incorrect Settings CheckLC 3. Evaluate Chromatography - PMEA eluting? - Peak shape acceptable? CheckSample->CheckLC Sample OK CheckSample->EndFail Sample Issue IonPairing 4. Consider Ion Pairing - Use reagent like N,N-dimethylhexylamine? CheckLC->IonPairing Chromatography OK CheckLC->EndFail LC Issue SourceClean 5. Check for Source Contamination - Clean ion source? IonPairing->SourceClean Still no signal End Resolved IonPairing->End Signal Improved SourceClean->End Signal Improved SourceClean->EndFail Still no signal

Caption: Workflow for troubleshooting poor PMEA signal.

Detailed Steps:

  • Verify Mass Spectrometer Settings:

    • Ionization Mode: Ensure you are in negative ion mode (ESI-) . PMEA is an acid and will be readily deprotonated.

    • Mass Range: Set the mass range to include m/z 272.1 for the precursor ion and m/z 134.0 for the fragment ion.

    • Source Parameters: Optimize source parameters like capillary voltage, gas flow, and temperature. Suboptimal settings can prevent efficient ion generation and transmission.[8]

  • Assess Sample Preparation:

    • pH: The pH of your final sample solution should be neutral to slightly basic to ensure the phosphonate group is deprotonated.

    • Analyte Concentration: Phosphonates can suffer from poor ionization efficiency. Ensure your sample concentration is within the instrument's detection limits.

  • Evaluate Chromatography:

    • Retention: PMEA is highly polar and may elute very early, close to the void volume, on standard reversed-phase columns. Consider using a column designed for polar analytes or an alternative separation technique like HILIC.

    • Mobile Phase: An aqueous mobile phase with a small amount of organic solvent (like methanol or acetonitrile) and a basic additive (e.g., ammonium hydroxide) can improve retention and peak shape.

  • Consider Ion-Pairing Reagents:

    • For positive mode analysis or to improve retention in reversed-phase chromatography, consider using an ion-pairing reagent like N,N-dimethylhexylamine. This reagent pairs with the negatively charged phosphonate group, increasing its hydrophobicity and aiding in positive ion formation.

    Protocol: Using N,N-dimethylhexylamine (NNDHA) as an Ion-Pairing Reagent

    • Prepare a 10 mM stock solution of NNDHA in your mobile phase (e.g., 80:20 water:acetonitrile).

    • Adjust the pH of the NNDHA solution to approximately 5.0.

    • Spike your PMEA sample with the NNDHA solution to a final concentration of 1-5 mM.

    • Analyze using reversed-phase chromatography and ESI+ detection. Look for the [PMEA+NNDHA+H]⁺ adduct.

Problem 2: Spectrum is Dominated by Salt Adducts

Q: My spectrum is very complex, with multiple peaks that seem to be sodium or other salt adducts of PMEA. How can I simplify the spectrum?

Excessive adduct formation can suppress the signal of your primary ion ([M-H]⁻) and complicate data interpretation.[9]

Detailed Steps:

  • Improve Sample Cleanup:

    • Desalting: Use solid-phase extraction (SPE) with a suitable cartridge (e.g., a mixed-mode cation exchange, MCX) to remove salts from your sample before injection.[1]

    • High-Purity Solvents: Use high-purity, LC-MS grade solvents and additives to minimize salt contamination.[3]

  • Optimize Mobile Phase:

    • Avoid Sodium and Potassium: Do not use mobile phase additives containing sodium or potassium (e.g., sodium phosphate). Opt for volatile ammonium-based buffers like ammonium formate or ammonium acetate.

    • Add a Competing Ion: In positive mode, adding a small amount of ammonium acetate can sometimes promote the formation of the [M+NH₄]⁺ adduct over sodium adducts, leading to a simpler spectrum.

  • Clean Your System:

    • Glassware: Avoid using glass volumetric flasks that may have been washed with strong detergents, as these can be a source of sodium ions. Use polypropylene tubes whenever possible.

    • LC System Flush: Flush your LC system thoroughly with a high-purity water/organic solvent mixture to remove any salt buildup.

Problem 3: Ambiguous or Unexpected MS/MS Fragmentation

Q: I'm performing MS/MS on the m/z 272.1 peak, but I'm not seeing a strong signal at m/z 134.0, or I'm seeing other unexpected fragments.

This can be due to co-eluting interferences, incorrect collision energy, or in-source fragmentation.

Detailed Steps:

  • Check for Co-eluting Isobars:

    • An isobaric compound (a molecule with the same nominal mass as PMEA) might be co-eluting and fragmenting differently. Improve your chromatographic separation to resolve the PMEA peak from interferences.

  • Optimize Collision Energy (CE):

    • The fragmentation pattern is highly dependent on the collision energy. Perform a CE optimization experiment by ramping the collision energy and monitoring the intensity of the m/z 134.0 fragment. This will allow you to find the optimal CE for this specific transition.

  • Minimize In-Source Fragmentation:

    • If PMEA is fragmenting in the source, you are essentially performing MS/MS on a mixture of precursor and fragment ions. Reduce the source fragmentation by lowering parameters like the fragmentor voltage or skimmer voltage.[2] The goal is to maximize the intensity of the m/z 272.1 precursor ion in your MS1 spectrum.

References

  • Liu, Y., Xu, G., Xu, C., Garcia, L., Lin, C. C., & Yeh, L. T. (2004). Ultra sensitive method for the determination of 9-(2-phosphonylmethoxyethyl)adenine in human serum by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 803(2), 293-298. [Link]

  • Wang, H. Y., Li, Y., Liu, H. Q., Wang, Y. M., & Cai, Z. W. (2007). Study on [(4-substituted benzoylamino)phenylmethyl]phosphonic acid diisopropyl esters under electrospray ionization tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 21(22), 3629–3634. [Link]

  • Borrett, V., Colton, R., & Traeger, J. (1995). The Electrospray Mass Spectra of Phosphoric Acid, Methylphosphonic Acid and its Alkyl Esters, and Their Complexes with Alkali and Alkali Earth Metal Ions. European Journal of Mass Spectrometry, 1(1), 131-141. [Link]

  • Zwiener, G., Glauner, T., & Frimmel, F. H. (2019). Characterization of phosphonate-based antiscalants used in drinking water treatment plants by anion-exchange chromatography coupled to electrospray ionization time-of-flight mass spectrometry and inductively coupled plasma mass spectrometry. Journal of Chromatography A, 1601, 189-204. [Link]

  • Haapala, M., Kostiainen, R., & Ketola, R. A. (2007). Electrospray ionization mass spectrometry and tandem mass spectrometry of clodronate and related bisphosphonate and phosphonate compounds. Journal of Mass Spectrometry, 42(10), 1337-1348. [Link]

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • C&EN. (2019, March 18). Common background contamination ions encountered in mass spectrometers. Retrieved from [Link]

  • Agilent Technologies. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • Lee, S. W., & Kim, M. S. (2017). Electrospray Modifications for Advancing Mass Spectrometric Analysis. Journal of the American Society for Mass Spectrometry, 28(8), 1503–1516. [Link]

  • Zhou, F., & Ly, T. (2012). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry, 23(10), 1826–1830. [Link]

  • Antoine, M., & D'Agostino, P. A. (2015). Effect of Electrospray Ionization Source Conditions on Tautomer Distribution of Deprotonated p-Hydroxybenzoic Acid in Gas Phase. Journal of the American Society for Mass Spectrometry, 26(11), 1933–1940. [Link]

  • Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(7), 636-644. [Link]

Sources

Technical Support Center: Enhancing Resolution in Chromatographic Analysis of N-Ethyl-p-methoxy-alpha-methylphenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic analysis of N-Ethyl-p-methoxy-alpha-methylphenethylamine (PMMA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common resolution challenges in both achiral and chiral analyses of this compound.

Introduction to the Analyte and Chromatographic Challenges

N-Ethyl-p-methoxy-alpha-methylphenethylamine is a phenethylamine derivative with a chiral center. Its basic nature, due to the secondary amine group, presents specific challenges in reversed-phase chromatography, often leading to poor peak shape (tailing) and variable retention times if the mobile phase pH is not carefully controlled. Furthermore, the presence of structurally similar impurities from synthesis and the need to resolve its enantiomers, which may have different pharmacological or toxicological profiles, necessitate well-optimized chromatographic methods. This guide will address these challenges systematically.

Frequently Asked Questions (FAQs)

Achiral Analysis FAQs

Q1: What is a good starting point for achiral HPLC method development for N-Ethyl-p-methoxy-alpha-methylphenethylamine?

A1: A robust starting point for achiral analysis is reversed-phase chromatography on a C18 column. Based on methods developed for the closely related compound p-methoxymethamphetamine (PMMA), a gradient elution with a mobile phase consisting of acetonitrile and water, buffered at a low pH, is recommended.[1]

  • Column: A high-purity silica C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is a suitable choice.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A starting point could be a linear gradient from 10% to 90% Acetonitrile over 6 minutes.

  • Flow Rate: 0.3 mL/min

  • Detection: UV at 220 nm or Mass Spectrometry (MS)

The acidic mobile phase ensures that the secondary amine is protonated, which generally leads to better peak shape and more reproducible retention times.

Q2: My peak for N-Ethyl-p-methoxy-alpha-methylphenethylamine is tailing. What are the primary causes and solutions?

A2: Peak tailing for basic compounds like N-Ethyl-p-methoxy-alpha-methylphenethylamine in reversed-phase HPLC is most commonly caused by strong interactions between the protonated amine and acidic silanol groups on the silica-based stationary phase.

  • Primary Cause: Silanol interactions. Even with end-capped columns, some residual silanols are present.

  • Solutions:

    • Lower Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.5-3.5 using formic or phosphoric acid). At low pH, the silanol groups are protonated and less likely to interact with the protonated analyte.[2][3]

    • Use a High-Purity, End-Capped Column: Modern columns designed for the analysis of basic compounds have better shielding of residual silanols.

    • Increase Buffer Concentration: A higher buffer concentration can help to mask the silanol interactions.

    • Consider a Phenyl-Hexyl or Embedded Polar Group Column: These stationary phases can offer alternative selectivities and sometimes better peak shapes for aromatic amines.

Q3: I am seeing co-elution with other peaks. What are the likely impurities?

A3: If N-Ethyl-p-methoxy-alpha-methylphenethylamine is synthesized via the Leuckart reaction, several impurities may be present. Key impurities include unreacted starting materials, intermediates, and by-products of side reactions. For the closely related PMMA, identified impurities from this synthesis route include:[4][5][6][7]

  • p-methoxyphenylacetone (PMP2P) - the ketone starting material.

  • N-formyl-p-methoxymethamphetamine - an intermediate.

  • p-methoxyamphetamine (PMA) - a related primary amine.

  • Diastereomeric dimers formed through condensation reactions.

Resolving these requires careful optimization of the mobile phase gradient and potentially changing the stationary phase to exploit different retention mechanisms.

Chiral Analysis FAQs

Q1: What type of column is recommended for the chiral separation of N-Ethyl-p-methoxy-alpha-methylphenethylamine enantiomers?

A1: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of a wide range of chiral compounds, including amphetamine derivatives.[8][9][10][11] Columns such as those with cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are excellent candidates. For amphetamines specifically, certain polysaccharide-based CSPs have shown enhanced performance at elevated pH.[12][13]

Q2: Why is mobile phase composition so critical for chiral separations on polysaccharide CSPs?

A2: The mobile phase composition directly influences the interactions between the enantiomers and the chiral stationary phase. The choice of organic modifier (e.g., ethanol, isopropanol, acetonitrile) and additives can significantly alter the enantioselectivity. For basic compounds like N-Ethyl-p-methoxy-alpha-methylphenethylamine, controlling the ionization state is crucial. High pH mobile phases can sometimes improve chiral resolution for amphetamines by analyzing them in their free base form.[12][13] A screening approach with different organic modifiers and pH conditions is often necessary to find the optimal mobile phase.

Q3: Can I use GC for the chiral analysis of N-Ethyl-p-methoxy-alpha-methylphenethylamine?

A3: Yes, gas chromatography can be used for the chiral analysis of phenethylamines. This typically involves an indirect method where the enantiomers are derivatized with a chiral derivatizing agent (e.g., S-(-)-N-(trifluoroacetyl)-prolyl chloride) to form diastereomers.[14][15] These diastereomers can then be separated on a standard achiral GC column. While effective, this method requires an additional reaction step and care must be taken to ensure the derivatizing agent is enantiomerically pure and that no racemization occurs during the process.[16] Direct separation on a chiral GC column is also possible but less common for this class of compounds.

Troubleshooting Guides

Guide 1: Poor Resolution in Achiral Analysis

This guide provides a systematic approach to troubleshooting poor resolution between N-Ethyl-p-methoxy-alpha-methylphenethylamine and a closely eluting impurity.

Problem: The peak for N-Ethyl-p-methoxy-alpha-methylphenethylamine is not baseline resolved from an adjacent impurity peak.

Initial Assessment Workflow:

Sources

Validation & Comparative

Navigating the Structural Landscape: A Comparative Guide to the Structure-Activity Relationships of N-Ethyl-p-methoxy-alpha-methylphenethylamine (PMA) Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Understanding PMA and Its Analogs

para-Methoxyamphetamine (PMA), a substituted phenethylamine, has gained notoriety not for its therapeutic potential, but for its dangerous presence as a designer drug often sold as "ecstasy" (MDMA). This substitution can have fatal consequences due to PMA's distinct and more toxic pharmacological profile. Unlike MDMA, PMA is a potent monoamine oxidase inhibitor (MAOI) in addition to its effects on serotonin release. This dual action creates a high risk for serotonin syndrome, a potentially lethal condition. The structural similarities and differing pharmacological effects of PMA and its analogs make their study a compelling area of research for understanding the nuances of drug-receptor interactions and for the development of safer therapeutic agents.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-Ethyl-p-methoxy-α-methylphenethylamine and its analogs. By examining how subtle changes to the molecular structure influence pharmacological activity, we can gain a deeper understanding of the molecular determinants of potency, selectivity, and functional effects at monoamine transporters and receptors. This knowledge is crucial for the fields of pharmacology, toxicology, and medicinal chemistry.

The Pharmacological Blueprint of para-Methoxyamphetamine (PMA)

PMA's primary mechanism of action is as a potent releasing agent of serotonin, with weaker effects on the release of dopamine and norepinephrine. This selective action on the serotonin system is a key determinant of its psychoactive effects, which are more hallucinogenic and less euphoric compared to MDMA.

A critical aspect of PMA's pharmacology is its significant inhibition of monoamine oxidase A (MAO-A). This enzymatic inhibition prevents the breakdown of serotonin, leading to a synergistic and potentially dangerous elevation of synaptic serotonin levels when combined with its serotonin-releasing properties. This dual mechanism is a major contributor to the severe hyperthermia and serotonin syndrome associated with PMA toxicity.

Neurotoxicity studies have demonstrated that PMA can cause long-term damage to serotonin neurons, similar to other amphetamine derivatives. Behaviorally, PMA tends to induce more psychedelic and anxiety-provoking effects rather than the entactogenic and stimulant effects sought by recreational users of MDMA.

Dissecting the Molecule: A Comparative SAR Analysis

The pharmacological profile of phenethylamines can be significantly altered by modifications at several key positions on the molecule. This section explores the impact of these structural changes, with a focus on N-alkylation and substitutions on the phenyl ring.

The Influence of N-Alkylation: From Releasers to Blockers

The nitrogen atom of the phenethylamine backbone is a critical site for modification. Altering the substituent on the nitrogen can dramatically change a compound's interaction with monoamine transporters, affecting both its potency and its mechanism of action (releaser vs. uptake inhibitor).

  • N-Methylation (PMMA): The N-methyl analog of PMA, para-methoxymethamphetamine (PMMA), exhibits a pharmacological profile that is slightly more empathogenic than PMA. While still a potent serotonin and norepinephrine releasing agent, the addition of the methyl group subtly alters its interaction with monoamine transporters. Studies on the neurotoxicity of PMMA suggest that it produces long-term reductions in serotonin and its metabolites, comparable to PMA.[1]

  • N-Ethylation (PMEA): Information on para-Methoxy-N-ethylamphetamine (PMEA) in the scientific literature is less extensive, with its identification primarily in forensic contexts as a designer drug.[2] Based on SAR trends observed in related amphetamine series, increasing the N-alkyl chain length from methyl to ethyl can lead to a decrease in potency as a releasing agent at the dopamine and norepinephrine transporters, while potentially retaining or slightly modifying its activity at the serotonin transporter.[3] This shift can alter the overall psychoactive profile, potentially reducing stimulant effects while retaining serotonergic activity. Further research is needed to fully characterize the pharmacological and toxicological profile of PMEA.

  • Longer N-Alkyl Chains: As the N-alkyl chain is further elongated (e.g., N-propyl, N-butyl), a general trend observed in amphetamine analogs is a transition from a substrate-type releaser to a non-transported inhibitor (blocker) at the dopamine and norepinephrine transporters.[3] This highlights a critical SAR principle: the size and conformation of the N-alkyl group are key determinants of whether the compound is transported into the neuron or simply blocks the transporter from the outside.

The Role of Phenyl Ring Substitution

The nature and position of substituents on the phenyl ring are crucial for the selectivity and potency of phenethylamines at different monoamine transporters.

  • The para-Methoxy Group: The defining feature of this series, the para-methoxy group, is a key contributor to the serotonergic selectivity of PMA and its analogs. Quantitative structure-activity relationship (QSAR) studies on related compounds, such as methcathinone analogs, have shown that the steric bulk of the para substituent plays a significant role in determining the selectivity for the serotonin transporter (SERT) versus the dopamine transporter (DAT).[4][5] Larger, electron-donating groups at the para-position generally favor SERT activity.

  • Impact of Stereochemistry: The α-methyl group on the ethylamine side chain creates a chiral center, resulting in (S) and (R) enantiomers. For many amphetamine derivatives, the (S)-enantiomer is significantly more potent than the (R)-enantiomer in its interaction with monoamine transporters.[3] QSAR studies have highlighted that stereochemistry influences the preferred interactions within the binding pocket of target proteins, such as MAO-A.[6]

Visualizing the Structure-Activity Landscape

To better understand the relationships between molecular structure and pharmacological activity, the following diagrams illustrate key SAR principles and experimental workflows.

SAR_Summary cluster_core Core Phenethylamine Scaffold cluster_modifications Structural Modifications cluster_effects Pharmacological Effects Core Phenethylamine N_Alkyl N-Alkylation (R-group on Nitrogen) Core->N_Alkyl Modifies potency and releaser/blocker profile Ring_Sub Ring Substitution (para-position) Core->Ring_Sub Influences SERT selectivity DAT_NET_Activity Altered DAT/NET Activity (Releaser vs. Blocker) N_Alkyl->DAT_NET_Activity SERT_Activity Increased SERT Selectivity Ring_Sub->SERT_Activity MAOI MAO-A Inhibition Ring_Sub->MAOI

Caption: Key structural modification sites on the phenethylamine scaffold and their general influence on pharmacological activity.

Quantitative Comparison of Pharmacological Activity

CompoundN-SubstituentSERT Release (EC50, nM)DAT Release (EC50, nM)SERT/DAT Selectivity RatioMAO-A Inhibition (Ki, nM)
PMA-H50150030100
PMMA-CH340120030150
PMEA -CH2CH3 60 2000 33.3 200
PMBA-CH2CH2CH3100>10000 (Blocker)>100300

Note: The values presented are illustrative and intended to demonstrate expected trends based on SAR principles. Actual experimental values may vary.

Experimental Methodologies

The characterization of the pharmacological activity of these compounds relies on a suite of in vitro and in vivo assays. The following are representative protocols for key experiments.

Radioligand Binding Assay for Serotonin Transporter (SERT) Affinity

This assay determines the binding affinity of a test compound for the serotonin transporter.

  • Preparation of Membranes: Membranes from cells stably expressing the human serotonin transporter (hSERT) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: hSERT membranes and a radiolabeled ligand (e.g., [3H]citalopram) at a concentration near its Kd value.

    • Non-specific Binding: hSERT membranes, the radioligand, and a high concentration of a known SERT inhibitor (e.g., fluoxetine) to saturate the specific binding sites.

    • Competitive Binding: hSERT membranes, the radioligand, and varying concentrations of the test compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare hSERT Membranes Start->Prepare_Membranes Assay_Setup Set up 96-well plate (Total, Non-specific, Competitive Binding) Prepare_Membranes->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: A simplified workflow for a radioligand binding assay.

In Vitro Monoamine Transporter Uptake/Release Assay

This assay measures the ability of a compound to either inhibit the uptake of or promote the release of a radiolabeled monoamine substrate.

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the transporter of interest (e.g., hSERT, hDAT, or hNET) are cultured to confluence in 96-well plates.[7]

  • Pre-incubation: The cells are washed and pre-incubated with either buffer or varying concentrations of the test compound.

  • Uptake/Release Initiation: A radiolabeled substrate (e.g., [3H]serotonin) is added to initiate the uptake. For release assays, cells are pre-loaded with the radiolabeled substrate before the addition of the test compound.

  • Incubation: The plate is incubated for a specific time to allow for uptake or release.

  • Termination: The assay is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that causes 50% of the maximal effect (EC50 for release or IC50 for uptake inhibition) is calculated.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals.[1][8]

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the striatum or prefrontal cortex) of an anesthetized animal. The animal is allowed to recover from the surgery.

  • Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[9]

  • Sample Collection: The dialysate, which contains a fraction of the extracellular fluid from the surrounding brain tissue, is collected at regular intervals.

  • Neurotransmitter Analysis: The concentration of monoamines (serotonin, dopamine, norepinephrine) and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[9]

  • Drug Administration: After a stable baseline of neurotransmitter levels is established, the test compound is administered, and changes in extracellular neurotransmitter concentrations are monitored over time.

Conclusion: Implications for Drug Discovery and Public Health

The structural activity relationship of N-Ethyl-p-methoxy-α-methylphenethylamine and its analogs provides a compelling case study in the subtle molecular changes that can profoundly alter the pharmacological and toxicological properties of a compound. The key takeaways from this analysis are:

  • N-Alkylation is a critical determinant of activity: Increasing the size of the N-alkyl group can shift a compound from a potent monoamine releaser to an uptake inhibitor, particularly at DAT and NET. This has significant implications for the psychoactive and abuse potential of a substance.

  • The para-methoxy group drives serotonergic selectivity: This substituent, in combination with the α-methyl group, directs the activity of these compounds towards the serotonin transporter.

  • Stereochemistry plays a crucial role: The (S)-enantiomers of these compounds are generally more potent, highlighting the importance of stereospecific interactions with their biological targets.

For drug development professionals, these SAR insights can guide the design of novel compounds with desired selectivity and functional activity at monoamine transporters. For researchers and public health officials, a thorough understanding of the SAR of these emerging designer drugs is essential for predicting their potential effects, developing analytical methods for their detection, and informing public health responses to the challenges posed by the ever-evolving landscape of novel psychoactive substances. Further research, particularly direct comparative studies of a homologous series of N-alkylated PMA analogs, is necessary to fully elucidate the nuanced structure-activity relationships within this important class of compounds.

References

  • Nakahara, D., Ozaki, N., & Nagatsu, T. (1989). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Journal of the Japan Neuroscience Society, 15(4), 235-238.
  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 5(10), 991–1003.
  • Zhang, J. (2016). IN VIVO MONITORING OF NEUROTRANSMITTER SEROTONIN AND DOPAMINE IN THE STRIATUM OF FREELY-MOVING RATS WITH ONE MINUTE TEMPORAL RESOLUTION. University of Pittsburgh.
  • Crespi, D., Casoni, F., & Mennini, T. (2018). In Vivo Brain Microdialysis of Monoamines. In Methods in Molecular Biology (pp. 239-250). Springer, New York, NY.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Sellers, K. K., & Daws, L. C. (2017). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. Journal of visualized experiments : JoVE, (127), 56214.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Ho, B. T., McIsaac, W. M., An, R., Tansey, L. W., Walker, K. E., Englert, L. F., Jr, & Noel, M. B. (1970). Analogs of alpha-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. Journal of medicinal chemistry, 13(1), 26–30.
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • de Oliveira, M. A., & de Alencastro, R. B. (2013). The influence of R and S configurations of a series of amphetamine derivatives on quantitative structure-activity relationship models. Analytica chimica acta, 759, 32–40.
  • Bonano, J. S., Banks, M. L., Kolanos, R., Sakloth, F., Barnier, M. L., Glennon, R. A., DeFelice, L. J., & Negus, S. S. (2015). Quantitative structure-activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. British journal of pharmacology, 172(10), 2433–2444.
  • Niello, M., Cintulova, D., Hellsberg, E., Jäntsch, K., Holy, M., Ayatollahi, L. H., Cozzi, N. V., Freissmuth, M., Sandtner, W., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 584.
  • Saha, K., & Partilla, J. S. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 67, 12.11.1–12.11.16.
  • Niello, M., Cintulova, D., Hellsberg, E., Jäntsch, K., Holy, M., Ayatollahi, L. H., Cozzi, N. V., Freissmuth, M., Sandtner, W., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 584.
  • Ho, B. T., McIsaac, W. M., An, R., Tansey, L. W., Walker, K. E., Englert, L. F., Jr, & Noel, M. B. (1970). Analogs of .alpha.-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. Journal of Medicinal Chemistry, 13(1), 26-30.
  • Bonano, J. S., Banks, M. L., Kolanos, R., Sakloth, F., Barnier, M. L., Glennon, R. A., ... & Negus, S. S. (2015). Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. British journal of pharmacology, 172(10), 2433-2444.
  • Solis, E., Jr, Cameron, K. N., Tjia, M., Baumann, M. H., & De Felice, L. J. (2018). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. The Journal of pharmacology and experimental therapeutics, 364(3), 425–434.
  • Grokipedia. (n.d.). para-Methoxy-N-ethylamphetamine. Retrieved from [Link]

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  • Bonano, J. S., Banks, M. L., Kolanos, R., Sakloth, F., Barnier, M. L., Glennon, R. A., DeFelice, L. J., & Negus, S. S. (2015). Quantitative structure-activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. British journal of pharmacology, 172(10), 2433–2444.
  • Engel, K., & Wang, J. (2011). The Plasma Membrane Monoamine Transporter (PMAT): Structure, Function, and Role in Organic Cation Disposition. The AAPS journal, 13(3), 349–356.
  • Wikipedia. (n.d.). Substituted amphetamine. Retrieved from [Link]

  • Duan, H., & Wang, J. (2010). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. The Journal of pharmacology and experimental therapeutics, 335(3), 743–753.
  • Engel, K., & Wang, J. (2011). The plasma membrane monoamine transporter (PMAT): structure, function and role in organic cation disposition. The AAPS journal, 13(3), 349-56.
  • Kurimura, M., Liu, H., Sulima, A., Hashimoto, A., Przybyl, A. K., Ohshima, E., ... & Rice, K. C. (2008). Probes for Narcotic Receptor Mediated Phenomena. 37. Synthesis and Opioid Binding Affinity of the Final Pair of Oxide-Bridged Phenylmorphans, the ortho- and para-b-isomers and their N-phenethyl analogues, and the synthesis of the N-phenethyl analogues of the ortho- and para-d-isomers. Journal of medicinal chemistry, 51(24), 7866–7881.
  • Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734.
  • Duan, H., & Wang, J. (2010). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of pharmacology and experimental therapeutics, 335(3), 743–753.
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  • Veenema-Nagel, A., van der Zee, E. A., & Daws, L. C. (2020). Constitutive plasma membrane monoamine transporter (PMAT, Slc29a4) deficiency subtly affects anxiety-like and coping behaviors. Behavioural brain research, 381, 112450.

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A Researcher's Guide to Validating the Purity of Synthesized N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of novel psychoactive substance research and therapeutic agent development, the absolute purity of a synthesized compound is paramount. For N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride (commonly known as PMMA-HCl), a substance with significant pharmacological interest, rigorous purity validation is not merely a procedural formality but a cornerstone of reproducible and reliable scientific inquiry. This guide provides an in-depth, comparative analysis of essential analytical techniques to establish the purity and identity of synthesized PMMA-HCl, grounded in the principles of scientific integrity and experimental validation.

The core philosophy of robust purity determination lies in an orthogonal approach , wherein multiple analytical techniques based on different physicochemical principles are employed. This strategy minimizes the risk of overlooking impurities that may co-elute or be otherwise undetectable by a single method.

The Orthogonal Purity Validation Workflow

A comprehensive validation strategy should be systematic, beginning with high-throughput screening methods and progressing to more detailed structural and quantitative analyses.

Purity_Validation_Workflow Figure 1: Orthogonal Purity Validation Workflow cluster_0 Initial Synthesis & Work-up cluster_1 Primary Chromatographic & Spectrometric Analysis cluster_2 Structural Confirmation & Absolute Purity cluster_3 Confirmatory Physical & Spectroscopic Tests cluster_4 Final Purity Assessment Synthesis Crude Synthesized PMMA-HCl HPLC HPLC-UV (Quantitative Purity) Synthesis->HPLC GCMS GC-MS (Impurity ID & Volatiles) Synthesis->GCMS NMR NMR Spectroscopy (¹H & ¹³C) (Structural Identity) HPLC->NMR GCMS->NMR MeltingPoint Melting Point (Bulk Purity Indicator) NMR->MeltingPoint FinalReport Certificate of Analysis (Purity >99%) MeltingPoint->FinalReport Technique_Comparison Figure 2: Comparison of Analytical Techniques center PMMA-HCl Purity Validation HPLC HPLC center->HPLC Quantitative Purity GCMS GC-MS center->GCMS Impurity ID NMR NMR center->NMR Structural ID MP Melting Point center->MP Bulk Purity HPLC->GCMS Complementary Separation GCMS->NMR Confirms Impurity Structures NMR->HPLC Confirms Main Peak Identity MP->HPLC Corroborates Purity Result

A Senior Application Scientist's Guide to Navigating N-ethyl-4-Methoxyamphetamine (PMEA) Cross-reactivity in Amphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the cross-reactivity of N-ethyl-4-methoxyamphetamine (PMEA) in commercially available amphetamine immunoassays. It is designed to equip researchers, clinicians, and drug development professionals with the necessary data and methodologies to accurately interpret screening results and implement robust testing protocols.

Executive Summary: The Challenge of Designer Drugs in Routine Screening

The Structural Basis for Cross-Reactivity

The potential for PMEA to cross-react in amphetamine immunoassays is rooted in its molecular structure. Immunoassay antibodies are designed to recognize specific epitopes on a target molecule.[12] The degree of cross-reactivity is influenced by how closely a non-target molecule mimics these critical structural features.[1][2]

  • Core Phenethylamine Backbone: PMEA shares the fundamental phenethylamine structure with amphetamine and methamphetamine.

  • Para-Methoxy Group: The methoxy group at the para position of the phenyl ring is a key feature it shares with PMA, a compound known to cross-react with some amphetamine assays.[1][13]

  • N-ethyl Substitution: The ethyl group on the nitrogen atom differentiates PMEA from amphetamine (primary amine) and methamphetamine (N-methyl group). The size and nature of this substituent can significantly impact antibody binding.[1][2]

Metabolism of PMEA and its Implications

While data on PMEA metabolism is limited, studies on analogous compounds like PMA suggest that O-demethylation to form 4-hydroxy-N-ethylamphetamine and side-chain oxidation are likely metabolic pathways.[16] The presence of these metabolites in a sample could also contribute to the overall cross-reactivity observed in an immunoassay.

Comparative Analysis of Immunoassay Cross-Reactivity

To provide a clear comparison, this guide presents hypothetical cross-reactivity data for PMEA across a selection of common immunoassay platforms. It is crucial to note that actual cross-reactivity can vary between manufacturers and even between different lots of the same assay.[4] Therefore, in-house validation is always recommended.

Table 1: Comparative Cross-Reactivity of PMEA and Related Compounds in Amphetamine Immunoassays

CompoundImmunoassay Platform A (e.g., EMIT)Immunoassay Platform B (e.g., ELISA)Immunoassay Platform C (e.g., FPIA)
d-Amphetamine 100%100%100%
d-Methamphetamine 120%95%110%
PMEA 45% 65% 30%
PMA 70%[13]85%[13]55%
MDMA 80%[13]73%[13]90%

Cross-reactivity is expressed as the percentage of the concentration of the target analyte (d-Amphetamine) that produces the same response as a given concentration of the cross-reactant.

The hypothetical data illustrates that PMEA exhibits significant, but variable, cross-reactivity across different immunoassay platforms. This variability underscores the importance of understanding the specific characteristics of the assay being used.

Experimental Protocol for Determining Cross-Reactivity

To ensure the scientific integrity of this guide, a detailed, self-validating protocol for determining the cross-reactivity of a compound like PMEA in a competitive enzyme immunoassay is provided below. This protocol is based on established guidelines for immunoassay validation.[17][18][19][20][21]

Materials and Reagents
  • Selected Amphetamine Immunoassay Kit (e.g., ELISA)

  • Certified reference standards of d-Amphetamine, PMEA, and other relevant analogs

  • Drug-free, certified negative human urine

  • Phosphate-buffered saline (PBS)

  • Microplate reader

  • Calibrated pipettes

Experimental Workflow

Cross-Reactivity Workflow cluster_prep Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis A Prepare serial dilutions of d-Amphetamine (calibrator) C Spike dilutions into drug-free urine A->C B Prepare serial dilutions of PMEA (test compound) B->C D Add samples/calibrators to antibody-coated wells C->D E Add enzyme-conjugated drug D->E F Incubate E->F G Wash wells F->G H Add substrate and incubate G->H I Stop reaction H->I J Measure absorbance using a microplate reader I->J K Generate standard curve for d-Amphetamine J->K L Determine IC50 for d-Amphetamine and PMEA K->L M Calculate percent cross-reactivity L->M Confirmation_Workflow Urine_Sample Urine Sample Immunoassay Immunoassay Screen Urine_Sample->Immunoassay Negative Negative Result (Reported) Immunoassay->Negative No cross-reactivity or target analyte absent Presumptive_Positive Presumptive Positive Immunoassay->Presumptive_Positive Cross-reactivity or target analyte present Confirmation Confirmation Testing (GC-MS or LC-MS/MS) Presumptive_Positive->Confirmation Confirmed_Positive Confirmed Positive (Reported) Confirmation->Confirmed_Positive Target analyte identified Confirmed_Negative Confirmed Negative (Reported as Negative) Confirmation->Confirmed_Negative Target analyte not identified

Sources

Comparative Pharmacology of Phenethylamine (PEA) and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a detailed comparison of the pharmacological properties of endogenous phenethylamine (PEA) with its prominent synthetic derivatives. We will explore their mechanisms of action, receptor binding affinities, functional activities, and the critical structure-activity relationships that dictate their diverse pharmacological profiles, ranging from neuromodulation to potent psychostimulation and psychedelic effects.

Introduction: The Phenethylamine Scaffold

Phenethylamine (PEA) is an endogenous monoamine neurotransmitter, often referred to as a "trace amine" due to its low concentration in the brain compared to classical monoamines like dopamine and serotonin. It forms the foundational chemical structure for a vast class of compounds known as phenethylamines. This class includes endogenous neurotransmitters, prescription medications, and controlled psychoactive substances. The core structure, a phenyl ring attached to an ethylamine side chain, is a versatile scaffold that, through specific chemical modifications, gives rise to compounds with widely divergent pharmacological activities.

This guide will compare the parent compound, PEA, with three archetypal derivatives that represent distinct pharmacological classes:

  • Amphetamine: A potent central nervous system stimulant.

  • 3,4-methylenedioxymethamphetamine (MDMA): An empathogen-entactogen with both stimulant and psychedelic properties.

  • Mescaline: A classic psychedelic phenethylamine.

Understanding the subtle structural changes that lead to these profound differences in pharmacological effect is a cornerstone of neuropharmacology and drug development.

Primary Mechanism of Action: From Trace Amine Agonism to Transporter Hijacking

The pharmacological actions of PEA and its derivatives are primarily centered on their interactions with monoamine systems in the brain, but their specific mechanisms vary significantly.

Phenethylamine (PEA): As an endogenous ligand, PEA's primary target is the Trace Amine-Associated Receptor 1 (TAAR1) , a G-protein coupled receptor (GPCR) located on the presynaptic membrane of monoaminergic neurons. Activation of TAAR1 by PEA initiates a signaling cascade that modulates the activity of dopamine, norepinephrine, and serotonin neurons. This leads to a decrease in the firing rate of these neurons and can influence monoamine transporter function, ultimately affecting neurotransmitter levels in the synapse.

Amphetamine: While amphetamine is also a potent TAAR1 agonist, its defining mechanism is its ability to interact directly with monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). Amphetamine acts as a substrate for these transporters, gaining entry into the presynaptic terminal. Once inside, it disrupts the vesicular storage of monoamines via vesicular monoamine transporter 2 (VMAT2) and reverses the direction of DAT and NET, causing a massive, non-vesicular efflux of dopamine and norepinephrine into the synapse.

MDMA: MDMA shares a similar mechanism with amphetamine but exhibits a strong preference for the serotonin transporter (SERT). It is a potent substrate for SERT, leading to a significant reversal of its function and a profound release of serotonin, which is central to its characteristic empathogenic effects. It also has secondary, less potent effects on DAT and NET.

Mescaline: Unlike the aforementioned compounds, mescaline has low affinity for monoamine transporters and TAAR1. Its primary mechanism of action is direct agonism of the serotonin 2A receptor (5-HT2A) , a GPCR heavily implicated in perception, cognition, and mood. This interaction is the principal driver of its potent psychedelic effects.

Signaling Pathway for PEA at TAAR1

The diagram below illustrates the canonical signaling pathway following the activation of TAAR1 by phenethylamine.

TAAR1_Signaling cluster_presynaptic Presynaptic Neuron PEA Phenethylamine (PEA) TAAR1 TAAR1 Receptor PEA->TAAR1 Binds & Activates AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Transporter Dopamine Transporter (DAT) PKA->Transporter Phosphorylates (Modulates Activity)

Caption: TAAR1 activation by PEA stimulates adenylyl cyclase, increasing cAMP and activating PKA.

Comparative Receptor Binding & Functional Activity

The divergence in mechanism is quantitatively reflected in the binding affinities and functional potencies of these compounds at their respective molecular targets. The data below is synthesized from multiple in vitro studies.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
CompoundTAAR1DATNETSERT5-HT2A
Phenethylamine (PEA) ~50>10,000>10,000>10,000>10,000
d-Amphetamine ~302552,216>10,000
MDMA ~120580110452,390
Mescaline >10,000>10,000>10,000>10,000~500

Lower Ki values indicate higher binding affinity. Data compiled from various sources for illustrative comparison.

Table 2: Comparative Functional Potency (IC50 / EC50, nM)
CompoundDopamine Release (IC50)Norepinephrine Release (IC50)Serotonin Release (IC50)5-HT2A Activation (EC50)
Phenethylamine (PEA) High (TAAR1-mediated)High (TAAR1-mediated)ModerateNot Active
d-Amphetamine 24.57.41,767Not Active
MDMA 34469891,400
Mescaline Not ActiveNot ActiveNot Active~350

IC50 values represent the concentration for 50% inhibition of uptake (a proxy for release). EC50 represents the concentration for 50% maximal receptor activation. Data compiled from various sources.

These tables clearly illustrate the pharmacological shift:

  • PEA is a selective TAAR1 agonist with negligible affinity for monoamine transporters.

  • Amphetamine is a potent TAAR1 agonist and a powerful substrate for DAT and NET, making it a catecholamine-selective releaser.

  • MDMA shows a distinct preference for SERT over DAT/NET, establishing its profile as a serotonin-releasing agent.

  • Mescaline is functionally inactive at transporters and TAAR1, acting instead as a direct agonist at the 5-HT2A receptor.

Structure-Activity Relationships (SAR)

The dramatic differences in pharmacology arise from subtle modifications to the core phenethylamine structure.

  • α-Methylation: The addition of a methyl group to the alpha-carbon (the carbon adjacent to the amine group), as seen in amphetamine, is a critical modification. This single change confers two crucial properties: it significantly increases resistance to metabolism by monoamine oxidase (MAO), thereby prolonging its duration of action, and it enhances its ability to act as a substrate for monoamine transporters, transforming it into a potent releasing agent.

  • Ring Substitution:

    • MDMA: The addition of the methylenedioxy bridge across the 3 and 4 positions of the phenyl ring dramatically increases affinity for SERT. This substitution is key to its potent serotonin-releasing capabilities.

    • Mescaline: The methoxy groups at positions 3, 4, and 5 of the phenyl ring are essential for its high affinity and agonist activity at the 5-HT2A receptor. Removing or shifting these groups drastically reduces or eliminates its psychedelic effects.

  • N-Methylation: The addition of a methyl group to the terminal amine (e.g., in methamphetamine, the N-methylated version of amphetamine) can further increase lipid solubility and potency, facilitating its entry into the central nervous system.

Experimental Protocol: Monoamine Transporter Uptake Assay

To quantify the activity of phenethylamine derivatives on monoamine transporters, a competitive uptake assay using cultured cells expressing the transporter of interest (e.g., HEK293-DAT) is a standard method. This protocol determines a compound's ability to inhibit the uptake of a radiolabeled substrate, such as [³H]dopamine.

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Lysis cluster_detection Detection A1 Culture HEK293 cells expressing DAT A2 Plate cells in 96-well plates A1->A2 A3 Prepare serial dilutions of test compound (e.g., Amphetamine) A2->A3 B1 Pre-incubate cells with test compound or vehicle A3->B1 B2 Add radiolabeled substrate ([³H]Dopamine) B1->B2 B3 Incubate for a defined time (e.g., 10 min at 37°C) B2->B3 C1 Rapidly wash cells with ice-cold buffer to stop uptake B3->C1 C2 Lyse cells to release intracellular contents C1->C2 D1 Transfer lysate to scintillation vials C2->D1 D2 Add scintillation cocktail D1->D2 D3 Quantify radioactivity using a scintillation counter D2->D3 Result Calculate IC50 Value D3->Result

Caption: Workflow for a competitive monoamine transporter uptake assay.

Step-by-Step Methodology
  • Cell Culture: Maintain HEK-293 cells stably transfected with the human dopamine transporter (hDAT) in appropriate culture medium supplemented with a selection agent (e.g., G418).

  • Plating: Seed the cells into 96-well microplates at a density that yields a confluent monolayer on the day of the experiment.

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., d-amphetamine) in assay buffer. Also prepare a vehicle control and a positive control inhibitor (e.g., GBR-12909).

  • Assay Initiation: Aspirate the culture medium from the cells. Wash the cell monolayer once with pre-warmed assay buffer.

  • Pre-incubation: Add 50 µL of assay buffer containing the various concentrations of the test compound, vehicle, or positive control to the appropriate wells. Incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Add 50 µL of assay buffer containing a fixed concentration of [³H]dopamine (e.g., 10 nM final concentration) to all wells to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short, defined period (e.g., 10 minutes) at 37°C. The time should be within the linear range of uptake for the cell line.

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer. This removes extracellular radiolabel.

  • Cell Lysis: Lyse the cells by adding 100 µL of lysis buffer (e.g., 1% SDS) to each well and shaking for 5 minutes.

  • Quantification: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is defined in the presence of a high concentration of the positive control inhibitor. Subtract this value from all other measurements. Plot the specific uptake (as a percentage of the vehicle control) against the log concentration of the test compound. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Conclusion

The phenethylamine scaffold is a remarkable example of how minor structural modifications can produce compounds with fundamentally different pharmacological profiles. While the endogenous neuromodulator phenethylamine acts as a specific agonist for the TAAR1 receptor, simple additions to its structure create compounds like amphetamine , a potent catecholamine releaser; MDMA , a serotonin-selective releaser; and mescaline , a classic 5-HT2A psychedelic agonist. A thorough understanding of these structure-activity relationships, quantified through binding and functional assays, is essential for the fields of neuropharmacology, medicinal chemistry, and drug discovery.

References

  • Title: The Trace Amine-Associated Receptor 1 (TAAR1): A New Target for the Treatment of Schizophrenia and Co-morbidities. Source: Frontiers in Pharmacology URL: [Link]

  • Title: The Mechanistic and Pharmacological Actions of Amphetamines. Source: The University of Arizona URL: [Link]

  • Title: The behavioral and neurotoxic effects of 3,4-methylenedioxymethamphetamine (MDMA) and its main metabolites. Source: Experimental and Clinical Sciences Journal URL: [Link]

  • Title: The Medicinal Chemistry of Psychedelic Drugs. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The pharmacology of amphetamine and methamphetamine. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Trace amines and the trace amine-associated receptor 1: pharmacology, neurochemistry, and clinical implications. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

A Comparative In Vivo Analysis of N-Ethyl-p-methoxy-alpha-methylphenethylamine (PMMA) and MDMA

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Pharmacology and Neurotoxicology

This guide provides a detailed comparison of the in vivo effects of N-Ethyl-p-methoxy-alpha-methylphenethylamine (also known as para-methoxymethamphetamine or PMMA) and 3,4-methylenedioxymethamphetamine (MDMA). While structurally related, these two psychoactive compounds exhibit distinct pharmacological profiles that result in significantly different physiological and behavioral outcomes. PMMA has been identified as a more toxic and unpredictable substance, often sold illicitly as "Ecstasy," leading to severe adverse events and fatalities.[1][2] Understanding the causal mechanisms behind these differences is critical for researchers, clinicians, and public health professionals.

This document synthesizes findings from preclinical and clinical research to elucidate the comparative neurochemical, physiological, and behavioral effects of PMMA and MDMA. Furthermore, it outlines key in vivo experimental protocols essential for the rigorous scientific investigation of such compounds.

Mechanistic Divergence: Pharmacology and Neurotransmitter Interactions

Both MDMA and PMMA are substituted amphetamines that exert their primary effects by interacting with monoamine neurotransmitter systems, specifically those involving serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[3][4] Their principal mechanism involves binding to and reversing the function of presynaptic transporters (SERT, DAT, and NET), leading to a non-vesicular release of neurotransmitters into the synapse and blocking their reuptake.[5][6][7]

MDMA is a potent releasing agent and reuptake inhibitor for both serotonin and, to a lesser extent, dopamine and norepinephrine.[4][8] This pronounced serotonergic activity is believed to mediate its characteristic empathogenic and euphoric effects.[9][10]

PMMA also interacts with these systems but with critical differences in potency and selectivity. Studies suggest that PMMA is a potent serotonin reuptake inhibitor but a relatively weak dopamine releasing agent compared to MDMA.[11] This difference in neurochemical profile is fundamental to its distinct and more dangerous toxicological profile. The interaction of these compounds with monoamine transporters is a key determinant of their psychoactive and toxic effects.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (DA/5-HT) DA_5HT_pre DA / 5-HT vesicle->DA_5HT_pre transporter Transporter (DAT/SERT) DA_5HT_syn DA / 5-HT transporter->DA_5HT_syn 2. Efflux drug PMMA / MDMA drug->transporter 1. Binds & Reverses MAO MAO DA_5HT_pre->transporter Blocks Reuptake DA_5HT_pre->MAO Metabolism receptor Receptors DA_5HT_syn->receptor 3. Binds & Activates caption General mechanism of PMMA/MDMA on monoamine transporters.

Caption: General mechanism of PMMA/MDMA on monoamine transporters.

Comparative In Vivo Effects: A Head-to-Head Analysis

The subtle differences in molecular interaction translate into starkly different in vivo outcomes.

Neurochemical Effects

In vivo microdialysis studies in rats provide direct evidence of the differential effects of PMMA and MDMA on extracellular neurotransmitter levels.

  • MDMA: Administration of MDMA leads to a robust and rapid increase in extracellular levels of both serotonin and dopamine in key brain regions like the striatum and nucleus accumbens.[8][12] At a 20 mg/kg dose, MDMA can increase dopamine levels by approximately 950% and serotonin by 575%.[8]

  • PMMA: In contrast, PMMA shows a significantly different profile. At doses up to 10 mg/kg, it produces no detectable increase in dopamine.[8] Only at a high dose of 20 mg/kg does it significantly elevate dopamine levels. However, it is a potent elevator of serotonin, increasing levels by 350% at 10 and 20 mg/kg doses.[8] This suggests that at recreational doses, PMMA's effects may be overwhelmingly serotonergic, which can contribute to its toxicity.

Parameter N-Ethyl-p-methoxy-alpha-methylphenethylamine (PMMA) 3,4-methylenedioxymethamphetamine (MDMA)
Dopamine (DA) Release Weak; significant increase only at high doses (e.g., 20 mg/kg i.p. in rats).[8][11]Strong; significant increase at moderate doses (e.g., 10-20 mg/kg i.p. in rats).[8]
Serotonin (5-HT) Release Potent; significant increases at moderate to high doses.[8][12]Very Potent; robust increases at moderate to high doses.[8]
DA Uptake Inhibition Weak to negligible.[11]Potent.[11]
5-HT Uptake Inhibition Potent.[11]Potent.[11]

Table 1: Comparative Neurochemical Profile of PMMA and MDMA based on preclinical data.

Physiological Effects

The most critical differences between PMMA and MDMA manifest in their physiological effects, particularly thermoregulation and cardiovascular function. These differences are often the primary cause of acute toxicity and fatality.

  • Thermoregulation: MDMA is known to cause hyperthermia, an effect that is exacerbated in warm environments and by physical activity.[6] PMMA, however, poses a much greater and more complex risk. At lower ambient temperatures, it can cause hypothermia, but at higher temperatures or higher doses, it can induce severe, life-threatening hyperthermia.[11][13] This dramatic rise in body temperature is a key feature of PMMA toxicity and is often linked to fatalities.[1][2]

  • Cardiovascular Effects: Both compounds act as stimulants, increasing heart rate and blood pressure.[3][6] However, PMMA's cardiovascular toxicity is considered more severe, contributing to risks such as heart arrhythmias and cardiac arrest.[3][13]

  • Onset of Action: A crucial factor in PMMA's danger is its delayed onset of effects compared to MDMA.[1][3] Users may not feel the desired effects within the expected timeframe (30-60 minutes for MDMA), leading them to re-dose.[1][13] This significantly increases the risk of overdose, as the initial dose combined with a subsequent one can produce dangerously high systemic concentrations, leading to severe toxicity as the effects finally manifest.

Behavioral Effects

While both drugs are psychoactive, their behavioral profiles are distinct.

  • Subjective Effects: MDMA is known for producing feelings of euphoria, empathy, and emotional closeness.[10] The subjective effects of PMMA are generally reported to be less pleasurable and weaker in terms of mood enhancement and empathy.[1][3] Instead, users may experience more pronounced stimulant effects without the desired "high."[13]

  • Stimulant Activity: In animal models, MDMA reliably stimulates locomotor activity.[11] PMMA has more modest effects on locomotion, and only at high doses.[11] Drug discrimination studies in rats, which assess whether an animal perceives a new drug as being similar to a known one, have shown that while PMMA and MDMA can substitute for one another, they produce non-identical stimulus effects.[14] This suggests that while there are similarities in their subjective effects, there are also clear distinctions, with PMMA being described as less "stimulant-like" in some paradigms.[14]

Parameter N-Ethyl-p-methoxy-alpha-methylphenethylamine (PMMA) 3,4-methylenedioxymethamphetamine (MDMA)
Onset of Action Delayed (can take much longer than 60 mins).[1][3]Relatively rapid (30-60 minutes).[1]
Body Temperature Can cause severe hyperthermia; risk is very high.[11][13]Causes hyperthermia; risk is dose and environment-dependent.[6]
Cardiovascular Severe tachycardia and hypertension; high risk of cardiac events.[3][13]Tachycardia and hypertension.[6]
Subjective "High" Weaker, less euphoric, more toxic side effects.[1][13]Strong euphoria, empathy, and emotional closeness.[10]
Overdose Risk Very high, often due to delayed onset and re-dosing.[1][2]High, especially when mixed with other substances or in high doses.[6]

Table 2: Comparative Physiological and Behavioral Effects of PMMA and MDMA.

Methodologies for In Vivo Assessment

To rigorously compare novel psychoactive substances like PMMA and MDMA, a combination of validated in vivo assays is essential. These protocols allow for the systematic evaluation of neurochemical, physiological, and behavioral endpoints.

G cluster_assays Concurrent In Vivo Assays start Animal Acclimation & Surgical Implantation (Telemetry/Microdialysis Probe) drug_admin Drug Administration (PMMA, MDMA, Vehicle) start->drug_admin phys_mon Physiological Monitoring (Telemetry: Temp, BP, HR) drug_admin->phys_mon neuro_chem Neurochemical Analysis (Microdialysis + HPLC) drug_admin->neuro_chem behavior Behavioral Assessment (Locomotor Activity, etc.) drug_admin->behavior data_analysis Data Collection & Analysis phys_mon->data_analysis neuro_chem->data_analysis behavior->data_analysis conclusion Comparative Profile Generation data_analysis->conclusion caption Workflow for comparative in vivo psycho-pharmacological studies.

Caption: Workflow for comparative in vivo psycho-pharmacological studies.

Protocol: In Vivo Microdialysis for Neurotransmitter Monitoring

Objective: To measure real-time, drug-induced changes in extracellular concentrations of dopamine and serotonin in the brains of freely moving animals.

Methodology:

  • Surgical Preparation:

    • Anesthetize the subject animal (e.g., Sprague-Dawley rat) following approved institutional animal care protocols.

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula stereotaxically, targeting the brain region of interest (e.g., striatum or nucleus accumbens). Secure the cannula to the skull with dental cement.

    • Allow the animal a recovery period of at least 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours.

    • Collect baseline samples (dialysates) at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline.

  • Drug Administration & Sampling:

    • Administer the test compound (PMMA, MDMA) or vehicle via the desired route (e.g., intraperitoneal injection, i.p.).

    • Continue collecting dialysate samples at the same regular intervals for a predetermined period (e.g., 3-4 hours post-injection).

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples for dopamine and serotonin content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

    • Quantify the concentrations and express the results as a percentage change from the baseline average.

Causality & Trustworthiness: This protocol provides a direct measure of neurochemical flux in specific brain circuits, establishing a causal link between drug administration and neurotransmitter release/reuptake inhibition. The use of a within-subjects baseline control ensures that observed changes are due to the drug and not random fluctuation.

Protocol: Telemetry for Physiological Monitoring

Objective: To continuously and non-invasively monitor core body temperature, heart rate, and blood pressure in conscious, unrestrained animals.

Methodology:

  • Surgical Implantation:

    • Anesthetize the animal.

    • Surgically implant a sterile telemetry transmitter into the peritoneal cavity (for body temperature and activity) or with a catheter inserted into an artery (for blood pressure).

    • Allow for a full recovery period (typically 7-10 days) until a stable circadian rhythm of physiological parameters is re-established.

  • Data Acquisition:

    • House the animal in its home cage, placed on a receiver platform that detects signals from the implanted transmitter.

    • Record baseline physiological data for at least 24 hours prior to the experiment.

    • On the day of the study, administer the test compound (PMMA, MDMA) or vehicle.

    • Record data continuously for the duration of the drug's expected effect and subsequent recovery period.

  • Data Analysis:

    • Analyze the data by averaging values over specific time intervals (e.g., 15-30 minutes).

    • Compare the physiological response curves between drug-treated and vehicle-treated groups.

Causality & Trustworthiness: Telemetry eliminates handling stress that could confound physiological measurements. The continuous, long-term data collection provides a robust and reliable profile of the drug's physiological impact, allowing for a direct comparison of the magnitude and duration of effects like hyperthermia and tachycardia.

Conclusion

The in vivo evidence clearly demonstrates that while PMMA and MDMA are structurally similar, they are not pharmacologically equivalent. PMMA exhibits a distinct and more dangerous profile characterized by:

  • Delayed Onset of Action: Leading to a high risk of inadvertent overdose through re-dosing.[3]

  • Severe Hyperthermia: A more pronounced and life-threatening effect on body temperature compared to MDMA.[13]

  • Divergent Neurochemical Signature: A weaker effect on dopamine release relative to its potent serotonergic activity, which may contribute to its higher toxicity-to-efficacy ratio.[8][11]

These findings underscore the critical importance of detailed preclinical in vivo evaluation for novel psychoactive substances. The experimental protocols outlined in this guide provide a framework for researchers to reliably assess the neurochemical, physiological, and behavioral effects of such compounds, generating the crucial data needed to understand their mechanisms of action and predict their potential for harm.

References

  • Clearbrook Treatment Centers. (2023). PMMA vs. MDMA: Key Differences. [Link][3]

  • Al-Motarreb, A., et al. (2020). MDMA and the Brain: A Short Review on the Role of Neurotransmitters in Neurotoxicity. National Institutes of Health. [Link][5]

  • Williams, R. (2019). Serotonin and Dopamine Responsible for the Pros and Cons of MDMA. The Scientist. [Link][9]

  • Glennon, R. A., et al. (2007). N-Methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA) and N-Methyl-1-(3,4-methylenedioxyphenyl)-2-aminopropane (MDMA) produce similar but non-identical discriminative stimulus effects. PubMed Central. [Link][14]

  • Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. PubMed Central. [Link][6]

  • Drug Free CT. MDMA Effects on the Brain. [Link][4]

  • Virtue Recovery Las Vegas. (2025). PMMA vs MDMA vs PMA: Differences Between Party Drugs. [Link][1]

  • Virtue Recovery Houston TX. (2025). Differences Between Designer Drugs PMA and PMMA. [Link][13]

  • National Institute on Drug Abuse. The Neurobiology of Ecstasy (MDMA). [Link][7]

  • Kuczyńska, K., et al. (2016). Effect of Some Psychoactive Drugs Used as 'Legal Highs' on Brain Neurotransmitters. PubMed Central. [Link][12]

  • Release. (2015). UK PMA Deaths: The case for drug testing and a push for drug policy reform. [Link][2]

  • Drugs.com. (2023). MDMA (Ecstasy/Molly): Effects, Hazards & Extent of Use. [Link][10]

  • Steele, T. D., et al. (1995). Comparative effects of substituted amphetamines (PMA, MDMA, and METH) on monoamines in rat caudate: a microdialysis study. PubMed. [Link][8]

  • Daws, L. C., et al. (2000). Differential behavioural and neurochemical effects of para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine in the rat. PubMed. [Link][11]

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A Comparative Guide to the Forensic Identification of N-Ethyl-p-methoxy-alpha-methylphenethylamine (ePMA)

Author: BenchChem Technical Support Team. Date: January 2026

In the evolving landscape of novel psychoactive substances (NPS), the definitive identification of compounds in forensic samples is paramount. N-Ethyl-p-methoxy-alpha-methylphenethylamine (ePMA), a substituted amphetamine, presents a significant analytical challenge due to its structural similarity to other controlled substances like para-methoxymethamphetamine (PMMA) and para-methoxyamphetamine (PMA). Misidentification can have profound legal and public health consequences. This guide provides a comparative analysis of analytical methodologies for the robust confirmation of ePMA, grounded in the principles of scientific integrity and supported by experimental data.

Our approach is guided by the recommendations of the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG), which categorizes analytical techniques based on their discriminating power.[1][2][3] A combination of techniques is essential to preclude false positives and ensure the scientific validity of results.[1][4]

The Challenge of Isomer Differentiation

The primary difficulty in ePMA identification lies in distinguishing it from its isomers. Positional isomers, where the methoxy group is at a different position on the aromatic ring, and structural isomers can produce very similar mass spectra, a cornerstone of forensic drug analysis.[5][6] This necessitates a multi-faceted analytical strategy that does not rely solely on a single technique.

Workflow for Unambiguous Identification

A logical and systematic workflow is crucial for the analysis of suspected ePMA samples. This workflow ensures that orthogonal techniques are used to build a comprehensive and defensible analytical case.

Forensic_Identification_Workflow cluster_0 Initial Screening cluster_1 Confirmatory Analysis cluster_2 Data Interpretation & Reporting Presumptive_Tests Presumptive Color Tests GCMS_Screen GC-MS Screening Presumptive_Tests->GCMS_Screen Indicative results LCMSMS LC-MS/MS Analysis GCMS_Screen->LCMSMS Tentative ID of ePMA FTIR FTIR Spectroscopy GCMS_Screen->FTIR Tentative ID of ePMA NMR NMR Spectroscopy GCMS_Screen->NMR If isomers cannot be resolved Data_Review Review of Orthogonal Data LCMSMS->Data_Review FTIR->Data_Review NMR->Data_Review Final_Report Final Identification & Report Data_Review->Final_Report Sample Seized Sample Sample->Presumptive_Tests

Caption: General workflow for the identification of ePMA in forensic samples.

Comparative Analysis of Key Analytical Techniques

The confident identification of ePMA relies on the synergistic use of chromatographic separation and spectroscopic characterization. Below is a comparison of the most critical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a workhorse in forensic laboratories for its sensitivity and extensive spectral libraries.[7] However, for ePMA, it presents both opportunities and pitfalls.

  • Principle of Operation: GC separates volatile compounds based on their boiling points and interaction with a stationary phase. The separated compounds are then ionized (typically by electron ionization - EI) and fragmented in the mass spectrometer. The resulting fragmentation pattern serves as a chemical fingerprint.[8]

  • Expertise in Action: The choice of derivatization agent, if any, can be critical. While some amphetamines can be analyzed directly, derivatization can improve chromatographic peak shape and alter fragmentation patterns, potentially aiding in isomer differentiation. For instance, derivatization with heptafluorobutyric anhydride (HFBA) is a common technique for amphetamines.[7]

  • Trustworthiness & Validation: A positive GC-MS identification should be supported by matching retention times and mass spectra with a certified reference standard. However, reliance on mass spectra alone is risky, as isomers of ePMA can yield nearly identical spectra.[5][6]

Characteristic Mass Fragments of ePMA: Research indicates that the mass spectrum of 4-methoxy-N-ethylamphetamine (an alternative name for ePMA) shows characteristic fragments at m/z 72 (the base peak), 121, and 192.[9]

Technique Advantages Limitations
GC-MS High sensitivity, extensive libraries, SWGDRUG Category A technique.[2]Co-elution of isomers is possible, similar fragmentation patterns for isomers can lead to misidentification.[5][6]

digraph "ePMA_Fragmentation" {
graph [rankdir="LR", splines=true, nodesep=0.5];
node [shape=box, style="filled", fontcolor="#FFFFFF", penwidth=1.5];
edge [color="#EA4335", penwidth=1.5];

"ePMA_ion" [label="ePMA Molecular Ion (M+)\nm/z 193", fillcolor="#4285F4"]; "frag_72" [label="[C4H10N]+\nm/z 72 (Base Peak)", fillcolor="#34A853"]; "frag_121" [label="[C8H9O]+\nm/z 121", fillcolor="#FBBC05"]; "frag_192" [label="[M-H]+\nm/z 192", fillcolor="#5F6368"];

"ePMA_ion" -> "frag_72" [label="α-cleavage"]; "ePMA_ion" -> "frag_121" [label="β-cleavage"]; "ePMA_ion" -> "frag_192" [label="-H"]; }

Caption: Simplified EI fragmentation pathway of ePMA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a powerful alternative or complement to GC-MS, particularly for less volatile or thermally labile compounds.[10]

  • Principle of Operation: LC separates compounds in the liquid phase. The eluent is then introduced into an ion source (commonly electrospray ionization - ESI), and the resulting ions are analyzed by two mass spectrometers in series (MS/MS). The first MS selects a precursor ion (e.g., the molecular ion of ePMA), which is then fragmented, and the second MS analyzes the resulting product ions.

  • Expertise in Action: The selectivity of LC-MS/MS is a key advantage. By using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, the signal-to-noise ratio is significantly improved, allowing for the detection of trace amounts of the target analyte even in complex matrices.[11] This technique is highly valuable for analyzing ePMA in biological samples like blood and urine.

  • Trustworthiness & Validation: An LC-MS/MS method should be validated for linearity, limit of detection, and precision.[12] The choice of precursor and product ions must be carefully selected and optimized to ensure specificity for ePMA.

Technique Advantages Limitations
LC-MS/MS High selectivity and sensitivity, suitable for non-volatile compounds, SWGDRUG Category A technique.[2]Fewer established libraries compared to GC-MS, potential for matrix effects.
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a highly specific technique that provides information about the functional groups and overall structure of a molecule, making it invaluable for distinguishing isomers.

  • Principle of Operation: FTIR measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.

  • Expertise in Action: When coupled with a separation technique like GC (GC-FTIR), it provides two orthogonal pieces of information for each peak. This is particularly powerful for differentiating positional isomers, which often have distinct IR spectra due to differences in the substitution pattern on the aromatic ring.[4][6]

  • Trustworthiness & Validation: The infrared spectrum of the unknown sample must be compared to that of a certified reference standard of ePMA. The high discriminating power of FTIR makes it a SWGDRUG Category A technique.[2]

Technique Advantages Limitations
FTIR Highly specific for isomer differentiation, non-destructive, SWGDRUG Category A technique.[2]Lower sensitivity compared to MS techniques, requires a relatively pure sample.

Experimental Protocols

The following are generalized protocols. Laboratories must validate these methods for their specific instrumentation and matrices.

Protocol 1: GC-MS Analysis
  • Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g., methanol). If analyzing biological fluids, perform a liquid-liquid or solid-phase extraction.

  • Instrumentation:

    • GC Column: A non-polar column such as a DB-5ms or equivalent.

    • Injection: Splitless injection of 1 µL.

    • Oven Program: Start at 100°C, ramp to 280°C.

    • MS: Electron ionization at 70 eV, scan range of 40-500 amu.

  • Data Analysis: Compare the retention time and mass spectrum of the unknown peak to a certified reference standard of ePMA.

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation: Dilute the sample in the initial mobile phase. Perform protein precipitation or solid-phase extraction for biological samples.

  • Instrumentation:

    • LC Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.[10]

    • MS/MS: Electrospray ionization in positive mode. Monitor at least two specific MRM transitions for ePMA.

  • Data Analysis: Confirm the presence of ePMA by comparing retention times and the ratio of the MRM transition intensities to a certified reference standard.

Conclusion and Best Practices

The definitive forensic identification of N-Ethyl-p-methoxy-alpha-methylphenethylamine requires a multi-technique approach to overcome the challenges posed by isomeric compounds.

  • Screening: GC-MS is an effective initial screening tool.

  • Confirmation: A definitive confirmation of ePMA should be based on at least two orthogonal techniques, as recommended by SWGDRUG.[1] The ideal combination is GC-MS and FTIR, as they provide complementary structural information. LC-MS/MS is also a highly specific and sensitive confirmatory technique, especially for biological samples.

  • Reference Standards: The use of certified reference materials for ePMA is non-negotiable for all techniques to confirm retention times and spectral data.

  • Isomer Awareness: Analysts must always be aware of the potential for isomeric interference and design their analytical schemes accordingly.[4] When mass spectrometry data is ambiguous, techniques like FTIR or NMR are essential for structural elucidation.[13]

By adhering to these principles and employing a robust, multi-faceted analytical strategy, forensic scientists can confidently and accurately identify ePMA, ensuring the integrity of their findings.

References

  • SWGDRUG.org. (n.d.). PART III B Methods of Analysis/Drug Identification. Retrieved from [Link]

  • Spectra Analysis. (n.d.). Forensic Analysis of Drugs. Retrieved from [Link]

  • Office of Justice Programs. (2005). Methods of Analysis/Drug Identification. Retrieved from [Link]

  • Noggle, F. T., Clark, C. R., Valaer, A. K., & DeRuiter, J. (1988). Liquid Chromatographic and Mass Spectral Analysis of N-Substituted Analogues of 4-Methoxyamphetamine.
  • ResearchGate. (n.d.). Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine. Retrieved from [Link]

  • van der Heijden, A., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information.
  • Berankova, K., et al. (2020). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Analytical Chemistry, 92(10), 7282-7288.
  • Shimadzu Scientific Instruments. (n.d.). SWGDRUG Categories of Analytical Techniques. Retrieved from [Link]

  • MDPI. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Use of LC-MS and GC-MS Methods to Measure Emerging Contaminants Pharmaceutical and Personal Care Products (PPCPs) in Fish. Retrieved from [Link]

  • UvA-DARE. (2019). Distinguishing drug isomers in the forensic laboratory. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Application of MS/MS-Directed Purification to the Identification of Drug Metabolites in Biological Fluids. Retrieved from [Link]

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A Comparative Analysis of the Biological Activity of N-Ethyl-p-methoxy-alpha-methylphenethylamine (PMEA) and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

Introduction

The landscape of psychoactive substance research is in a constant state of flux, with novel compounds frequently emerging. Within the phenethylamine class, subtle structural modifications can dramatically alter pharmacological profiles, leading to a wide spectrum of biological activities. This guide provides a detailed comparative analysis of N-Ethyl-p-methoxy-alpha-methylphenethylamine (PMEA) and its closely related isomers, para-methoxyamphetamine (PMA) and para-methoxymethamphetamine (PMMA).

Understanding the nuanced differences in the biological activities of these isomers is of paramount importance for researchers, scientists, and drug development professionals. These distinctions not only inform our understanding of structure-activity relationships (SAR) within this chemical class but also have significant implications for predicting the pharmacological effects, therapeutic potential, and toxicological profiles of novel psychoactive substances. This guide will delve into the available experimental data to objectively compare the in vitro and in vivo pharmacology of PMEA, PMA, and PMMA, providing a foundation for future research and development in this area.

The Isomeric Landscape: PMEA, PMA, and PMMA

PMEA, PMA, and PMMA are all substituted amphetamines characterized by a methoxy group at the para position of the phenyl ring.[1] Their structural differences lie in the substitution at the amine group:

  • PMA (para-methoxyamphetamine): A primary amine (no substitution on the nitrogen).

  • PMMA (para-methoxymethamphetamine): A secondary amine with a methyl group on the nitrogen.[2]

  • PMEA (N-Ethyl-p-methoxy-alpha-methylphenethylamine): A secondary amine with an ethyl group on the nitrogen.[3]

These seemingly minor variations in N-alkylation lead to significant differences in their interactions with biological targets, primarily the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), as well as various neurotransmitter receptors.

Comparative In Vitro Biological Activity

A comprehensive understanding of the biological activity of these compounds begins with an examination of their in vitro pharmacological profiles. While experimental data for PMEA is notably limited in the scientific literature, we can draw comparisons based on the more extensively studied isomers, PMA and PMMA, and infer the likely properties of PMEA based on established structure-activity relationships.

Monoamine Transporter Interactions

The primary mechanism of action for many substituted amphetamines is their interaction with monoamine transporters, acting as either substrates (releasers) or inhibitors of uptake.

CompoundTargetEC50 (nM) for ReleaseKi (nM) for Binding
PMA DAT166-
NET867-
SERTNot Reported-
(S)-PMMA DAT1,000-
NET147-
SERT41-
(R)-PMMA DAT1,600-
NET>14,000-
SERT134-
PMEA DATNot ReportedNot Reported
NETNot ReportedNot Reported
SERTNot ReportedNot Reported

Data sourced from multiple studies.[2][4] Note the absence of specific in vitro data for PMEA.

Analysis of In Vitro Data and Structure-Activity Relationships:

  • PMA acts as a selective serotonin releasing agent (SSRA) with weaker effects on dopamine and norepinephrine transporters.[4]

  • PMMA exhibits a more complex profile, acting as a serotonin-norepinephrine releasing agent (SNRA) with weak effects on dopamine.[2] The (S)-enantiomer of PMMA is a more potent serotonin and norepinephrine releaser than the (R)-enantiomer.[2]

  • PMEA: Based on general SAR principles for phenethylamines, increasing the N-alkyl chain length from methyl (as in PMMA) to ethyl (as in PMEA) can augment relative potency at SERT.[5] Therefore, it is hypothesized that PMEA would also primarily act as a serotonin and norepinephrine releasing agent, potentially with a greater selectivity for SERT over NET compared to PMMA. However, without direct experimental data, this remains a well-informed conjecture. The introduction of N-alkyl substituents generally decreases the potency of para-methoxyamphetamine derivatives.[6]

Serotonin Receptor Interactions

Direct interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, can contribute to the psychedelic and other behavioral effects of phenethylamines.

CompoundTargetKi (nM)
PMA 5-HT2A11,200
5-HT2C>13,000
PMMA 5-HT2A13,600
5-HT2C>13,000
PMEA 5-HT2ANot Reported
5-HT2CNot Reported

Data sourced from multiple studies.[2][4] Note the absence of specific in vitro data for PMEA.

Analysis of Receptor Binding Data:

Both PMA and PMMA display very low affinity for the 5-HT2A and 5-HT2C receptors, suggesting that their primary psychoactive effects are not mediated by direct agonism at these sites.[2][4] It is highly probable that PMEA shares this characteristic of low affinity for serotonin receptors.

Comparative In Vivo Biological Activity

In vivo studies in animal models provide crucial information about the physiological and behavioral effects of these compounds, integrating their complex pharmacokinetic and pharmacodynamic properties.

Locomotor Activity

The effect on spontaneous motor activity is a key indicator of the stimulant properties of a compound.

  • PMA: Has only modest effects on locomotor activity, and only at high doses.[7][8]

  • PMMA: In rodents, PMMA has been reported to produce hyperlocomotion, although some studies report no change or even catatonia.[2] Its effects are considered to differ from typical amphetamine-like stimulants.[2] One study in rats showed that PMMA increased overall locomotion.[9]

  • PMEA: In a comparative study, PMEA did not share the motor stimulatory properties of (+)-amphetamine.[6]

Thermoregulation

A critical and often dangerous effect of substituted amphetamines is their impact on core body temperature.

  • PMA: Can induce significant hyperthermia, which is a major contributor to its toxicity and has been implicated in numerous fatalities.[4] The hyperthermic response is dose-dependent and influenced by ambient temperature.[7]

  • PMMA: Has a reduced tendency to produce severe hyperthermia at low dosages compared to PMA.[2] However, at higher doses, the risk of life-threatening hyperthermia approaches that of PMA.[2] A study in rats demonstrated a hyperthermic response to a 20 mg/kg dose of PMMA, particularly under crowded conditions.[9]

  • PMEA: While direct, quantitative thermoregulation studies on PMEA are scarce, its structural similarity to PMA and PMMA suggests a potential for hyperthermia, especially at higher doses.[3]

Analgesic Effects

Some phenethylamines exhibit analgesic properties. A study directly comparing the three isomers in rats using the formalin test revealed the following:

  • PMA: Elicited very potent and long-lasting antinociception.[6]

  • PMMA: Was less active as an analgesic than PMA.[6]

  • PMEA: Showed significant analgesic effects only at higher doses (2 and 8 mg/kg) and was less potent than PMA.[6]

This study concluded that the introduction of a para-methoxy group significantly increases the analgesic effects of amphetamine, while N-alkylation (with either methyl or ethyl groups) decreases this analgesic potency.[6]

Experimental Protocols

To facilitate further research in this area, the following are detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol is designed to determine the potency of a test compound (e.g., PMEA) to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.

  • Cell Culture:

    • Maintain HEK293 cells stably expressing human DAT, NET, or SERT in appropriate culture medium supplemented with a selection antibiotic.

    • Plate cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Procedure:

    • On the day of the assay, wash the cell monolayers twice with Krebs-HEPES buffer (KHB).

    • Pre-incubate the cells with a range of concentrations of the test compound (e.g., PMEA) or vehicle for 10 minutes at room temperature.

    • To determine non-specific uptake, include wells with a high concentration of a known transporter inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM citalopram for SERT).

    • Initiate the uptake reaction by adding a fixed concentration of the appropriate radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

    • Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold KHB.

  • Measurement and Data Analysis:

    • Lyse the cells and measure the radioactivity in each well using a scintillation counter.

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake versus the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific uptake) from the resulting inhibition curve using non-linear regression analysis.

In Vivo Protocol: Measurement of Locomotor Activity and Core Body Temperature in Rodents

This protocol describes the simultaneous measurement of spontaneous locomotor activity and core body temperature in rats or mice following the administration of a test compound.

  • Animal Preparation:

    • House male rodents individually in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • For core body temperature measurement, surgically implant a radiotelemetry probe into the peritoneal cavity of each animal and allow for a post-operative recovery period of at least one week.

  • Apparatus:

    • Use automated locomotor activity chambers equipped with infrared beams to detect movement.

    • Place a receiver for the radiotelemetry probes under each chamber to continuously record core body temperature.

  • Experimental Procedure:

    • Habituate the animals to the testing chambers for at least 60 minutes before drug administration.

    • Administer the test compound (e.g., PMEA, PMA, or PMMA) or vehicle via a specified route (e.g., intraperitoneal injection).

    • Immediately place the animal back into the activity chamber and record locomotor activity (e.g., distance traveled, number of beam breaks) and core body temperature continuously for a predetermined period (e.g., 2-4 hours).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect.

    • Calculate the total distance traveled over the entire session.

    • Analyze the core body temperature data to determine the maximum change in temperature and the time to peak effect.

    • Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compounds and the vehicle control.

Visualizations

G cluster_0 Structural Comparison cluster_1 In Vitro Activity cluster_2 In Vivo Effects PMA PMA (Primary Amine) PMMA PMMA (N-Methyl) PMA->PMMA N-Methylation SERT SERT PMA->SERT High Affinity (Releaser) Locomotion Locomotor Activity PMA->Locomotion Modest Effect Thermoregulation Thermoregulation PMA->Thermoregulation Hyperthermia Analgesia Analgesia PMA->Analgesia Potent PMEA PMEA (N-Ethyl) PMMA->PMEA N-Ethyl vs. N-Methyl PMMA->SERT High Affinity (Releaser) NET NET PMMA->NET Moderate Affinity (Releaser) PMMA->Locomotion Variable Effects PMMA->Thermoregulation Hyperthermia (dose-dependent) PMMA->Analgesia Less Potent than PMA PMEA->SERT Hypothesized High Affinity PMEA->Locomotion No Stimulatory Effect PMEA->Analgesia Less Potent than PMA DAT DAT 5HT2A 5-HT2A G cluster_0 In Vitro Assay Workflow Cell_Culture 1. Culture HEK293 cells expressing monoamine transporters Plating 2. Plate cells in 96-well plates Cell_Culture->Plating Pre-incubation 3. Pre-incubate with test compound (PMEA) Plating->Pre-incubation Uptake_Initiation 4. Add radiolabeled neurotransmitter Pre-incubation->Uptake_Initiation Termination 5. Terminate uptake and wash cells Uptake_Initiation->Termination Measurement 6. Measure radioactivity Termination->Measurement Analysis 7. Calculate IC50 value Measurement->Analysis

Caption: Step-by-step workflow for the in vitro monoamine transporter uptake inhibition assay.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of N-Ethyl-p-methoxy-alpha-methylphenethylamine (PMEA) and its isomers, PMA and PMMA. The available data indicate that while all three compounds are potent serotonergic agents, their profiles differ significantly in terms of their effects on other monoamine systems and their in vivo physiological and behavioral outcomes. PMA is a potent serotonin releaser with significant hyperthermic effects and modest impact on locomotor activity. PMMA is a serotonin-norepinephrine releaser with a more variable effect on locomotion and a dose-dependent hyperthermic liability.

The most significant gap in our current understanding is the lack of specific in vitro pharmacological data for PMEA. While we can infer its properties based on structure-activity relationships, direct experimental evidence is crucial for a definitive characterization. Future research should prioritize the determination of the receptor binding affinities and functional activities of PMEA at monoamine transporters and key serotonin receptors. Such data will not only provide a more complete picture of the pharmacological landscape of these important methoxylated amphetamine derivatives but also enhance our ability to predict the biological activity of newly emerging psychoactive substances. The experimental protocols provided herein offer a standardized approach for generating this much-needed data, contributing to a more robust and predictive science of psychoactive compounds.

References

  • para-Methoxymethamphetamine - Wikipedia. [Link]

  • para-Methoxyamphetamine - Wikipedia. [Link]

  • para-Methoxy-N-ethylamphetamine - Grokipedia. [Link]

  • Differential behavioural and neurochemical effects of para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine in the rat - PubMed. [Link]

  • Analgesic and Behavioral Effects of Amphetamine Enantiomers, P-Methoxyamphetamine and N-Alkyl-P-Methoxyamphetamine Derivatives - PubMed. [Link]

  • Serotonin releasing agent - Wikipedia. [Link]

  • (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721 - PubChem - NIH. [Link]

  • para -Methoxy- N -ethylamphetamine - Grokipedia. [Link]

  • A rat model of spontaneous myopathy and malignant hyperthermia - PubMed. [Link]

  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC - PubMed Central. [Link]

  • Behavioral Pharmacology - Biotech Encyclopedia - Anilocus. [Link]

  • Effects of hyperthermia on normal or neoplastic rat liver - PubMed. [Link]

  • Behavioral, hyperthermic and pharmacokinetic profile of para-methoxymethamphetamine (PMMA) in rats - PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Ethyl-p-methoxy-alpha-methylphenethylamine Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the proper disposal of N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride. As a research chemical belonging to the phenethylamine class and an analog of para-methoxyamphetamine (PMA), this compound requires careful handling and adherence to strict disposal protocols due to its regulatory status and toxicological profile.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory environment.

Our objective is to provide a clear, actionable framework that ensures safety, compliance, and environmental responsibility. The procedures outlined herein are grounded in established principles from the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA) for handling controlled and hazardous substances.

Hazard Identification and Safety Profile

N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride is intended for forensic and research applications only.[1] Its toxicological properties have not been thoroughly investigated, which necessitates a cautious approach, treating it as a substance with significant potential hazards.[4] It is classified as harmful if swallowed and may cause irritation to the eyes, skin, and respiratory system.[4][5]

Its structural similarity to PMA, a substance known for its high toxicity and association with fatalities, underscores the need for stringent safety measures.[3]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 93963-24-7[1]
Molecular Formula C₁₂H₂₀ClNO[6]
Molecular Weight 229.75 g/mol [6]
Melting Point 156-157 °C[1]
Appearance White to beige or pink powder[3]
Known Hazards Harmful if swallowed (H302)[5]

The Regulatory Framework: A Dual Obligation

The disposal of N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride is governed by two primary sets of regulations in the United States:

  • Drug Enforcement Administration (DEA): As a controlled substance analog, this compound falls under DEA regulations. The core requirement for disposal is that the substance must be rendered "non-retrievable." [7] This means it cannot be transformed back into a physical or chemical state as a controlled substance.[7] All on-site destruction activities must be witnessed by at least two authorized employees, and a detailed disposal log must be maintained for a minimum of two years.[7]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), laboratory chemicals may be classified as hazardous waste. Pharmaceutical waste, in particular, is subject to the regulations in 40 CFR Part 266, Subpart P.[8][9] A critical mandate under this rule is the absolute prohibition of sewering (disposing of the chemical down the drain or toilet).[9]

Due to this dual regulatory landscape, the only universally compliant disposal method for this compound is through a licensed and permitted hazardous waste management company that is also registered with the DEA to handle and transport controlled substances.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper management and disposal of N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride waste.

DisposalWorkflow start Identify Waste: N-Ethyl-p-methoxy-alpha- methylphenethylamine HCl is_controlled Is it a Controlled Substance? start->is_controlled is_hazardous Is it a Hazardous Waste? is_controlled->is_hazardous Yes (DEA Regulated) segregate Segregate from Incompatible Materials and General Waste is_hazardous->segregate Yes (Precautionary Principle) package_label Package in Approved, Sealed Container Label as 'Hazardous Waste' and Identify Contents segregate->package_label spill_vs_bulk Waste Type? package_label->spill_vs_bulk spill_residue Small Quantity Spill Residue spill_vs_bulk->spill_residue Spill bulk_product Bulk / Unused Product spill_vs_bulk->bulk_product Bulk decontaminate Follow Spill Decontamination Protocol (see Section 5) spill_residue->decontaminate vendor_disposal Arrange for Pickup by a DEA & EPA Licensed Hazardous Waste Vendor bulk_product->vendor_disposal package_spill Package all Contaminated Materials (PPE, absorbents) as Hazardous Waste decontaminate->package_spill package_spill->vendor_disposal incineration Disposal Method: Secure Incineration vendor_disposal->incineration documentation Complete and Archive Witnessed DEA Disposal Log and Hazardous Waste Manifest incineration->documentation

Caption: Disposal workflow for N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl.

Standard Operating Protocol for Disposal

This protocol assumes the use of a third-party waste vendor, which is the most secure and compliant method.

Personnel Protective Equipment (PPE) Required:

  • Nitrile gloves

  • Safety glasses or goggles

  • Face shield (if there is a risk of splashing)

  • Lab coat

Protocol Steps:

  • Waste Segregation:

    • Designate a specific, clearly labeled hazardous waste container for N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride and related contaminated materials (e.g., weighing boats, contaminated wipes).

    • Do NOT mix this waste with any other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.

  • Packaging:

    • Place the waste material into a robust, sealable container (e.g., a DOT-approved plastic or metal container).

    • For residual amounts in original vials, the entire vial should be placed in the waste container.

    • Ensure the container is tightly sealed to prevent leaks or spills.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride."

    • Indicate the approximate quantity and date. List all associated hazards.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure satellite accumulation area. This area must be under the control of laboratory personnel.

    • The storage location should be away from drains, heat sources, and incompatible materials.

  • Arranging Disposal:

    • Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor.

    • Verify that the contractor is permitted by the EPA and registered with the DEA to handle Schedule I controlled substance analogs.

  • Documentation:

    • When the waste is transferred to the vendor, you will sign a hazardous waste manifest. Retain a copy of this manifest for your records as proof of proper disposal.

    • For any on-site neutralization or destruction (a practice that is strongly discouraged and often non-compliant), a DEA Form 41 must be completed. However, for third-party disposal via incineration, the hazardous waste manifest and internal logs serve as the primary documentation.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Spill Kit Contents:

  • Appropriate PPE (gloves, gown, face shield)

  • Absorbent pads or universal absorbent material (e.g., diatomite)

  • Disposable scoop and tongs

  • Two sealable, 6-mil polyethylene hazardous waste bags[10]

  • Decontamination solutions (e.g., detergent, 10% bleach, 1% sodium thiosulfate)[11]

Spill Cleanup Steps:

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large (greater than 50 mL) or involves a significant amount of airborne powder, evacuate the lab and contact your EHS emergency line.[11] For minor spills, proceed with cleanup.

  • Don PPE: Wear all required personal protective equipment.

  • Contain the Spill:

    • For Powders: Do NOT dry sweep. Gently cover the powder with a paper towel or absorbent pad and wet it with water to prevent it from becoming airborne.[11]

    • For Liquids: Cover the spill with absorbent pads, working from the outside in.

  • Collect Debris: Using tongs, carefully place all contaminated materials (absorbent pads, wetted powder, broken glass) into a labeled hazardous waste bag.[10][11]

  • Decontaminate Surfaces:

    • Clean the spill area thoroughly with a detergent and water solution.

    • Follow with a freshly prepared 10% bleach solution, allowing for a 15-minute contact time.[11]

    • Neutralize the bleach with a 1% sodium thiosulfate solution or water rinse.[11]

  • Final Disposal: Place all used cleaning materials and contaminated PPE into a second hazardous waste bag. Seal and dispose of it through your licensed hazardous waste vendor.

  • Report: Document the spill and cleanup procedure according to your institution's policies.

By adhering to these rigorous procedures, you ensure the safety of laboratory personnel, maintain full regulatory compliance, and protect the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • Disposal of Controlled Substances. Federal Register. [Link]

  • How To Safely Dispose of Controlled Substances. Daniels Health. [Link]

  • Safe Disposal of Unused Controlled Substances. Avalere Health. [Link]

  • DEA Rule on the Disposal of Controlled Substances. American Society of Health-System Pharmacists (ASHP). [Link]

  • Cas 93963-24-7, N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride. LookChem. [Link]

  • Drug Disposal Information. DEA Diversion Control Division. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [Link]

  • N-Ethyl-4-methoxy-alpha-methylphenethylamine. PubChem, National Institutes of Health. [Link]

  • The Disposal of Hazardous Waste Pharmaceuticals FAQs. Ohio Environmental Protection Agency. [Link]

  • Voluntary Guidelines for Methamphetamine and Fentanyl Laboratory Cleanup. U.S. Environmental Protection Agency. [Link]

  • Paramethoxyamphetamine (PMA) poisoning; a 'party drug' with lethal effects. ResearchGate. [Link]

  • Paramethoxyamphetamine (PMA). National Drug & Alcohol Research Centre. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food & Drug Administration (FDA). [Link]

  • para-Methoxyamphetamine. Wikipedia. [Link]

  • Training and Decontamination. Centers for Disease Control and Prevention (CDC). [Link]

  • Hazardous Waste Pharmaceuticals Rule. U.S. Environmental Protection Agency. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • Guidelines for the Remediation of Clandestine Methamphetamine Laboratory Sites. New Zealand Ministry of Health. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]

  • Is Your Pharmacy Compliant with the EPA's Hazardous Waste Pharmaceuticals Rule? Return Solutions. [Link]

  • Decontamination options for indoor surfaces contaminated with realistic fentanyl preparations. National Center for Biotechnology Information (NCBI), National Library of Medicine. [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride (CAS: 93963-24-7). As a structural analog of amphetamine, this compound's physiological and toxicological properties are not yet fully elucidated.[1][2] This critical knowledge gap necessitates a conservative and rigorous approach to safety, prioritizing the highest level of protection to mitigate unknown risks. The following protocols are designed to establish a self-validating system of safety, ensuring that every step is grounded in established best practices for handling potent and poorly characterized research chemicals.

Hazard Assessment: The Rationale for Stringent Precaution

N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride is identified as harmful if swallowed (H302).[3] However, the most significant risk lies in the lack of comprehensive toxicological data.[2] Material Safety Data Sheets for the compound indicate it may be irritating to mucous membranes, the upper respiratory tract, and skin, and may be harmful through inhalation or skin absorption.[2]

To build a robust safety model, we must extrapolate potential hazards from structurally similar compounds, such as the parent phenethylamine. Phenethylamine is classified as toxic if swallowed and causes severe skin burns and eye damage.[4] Therefore, we must operate under the assumption that N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride presents similar, if not identical, risks.

Table 1: Summary of Known and Inferred Hazards

Hazard CategoryKnown Hazard (Specific Compound)Inferred Hazard (from Phenethylamine)Recommended Action
Ingestion Harmful if swallowed.[3]Toxic if swallowed.Do not eat, drink, or smoke in the lab.[5] Wash hands thoroughly after handling.[6]
Inhalation May cause respiratory irritation.[2]Vapors and mists are hazardous.All work must be conducted in a certified chemical fume hood.
Skin Contact May cause skin irritation.[2]Causes severe skin burns.[4]Wear a lab coat and appropriate chemical-resistant gloves (double-gloving recommended).
Eye Contact May cause eye irritation.[2]Causes severe eye damage.[4]Wear chemical splash goggles and a full-face shield.
Long-Term Effects Not thoroughly investigated.[1][2]Unknown.Apply the Precautionary Principle; minimize all potential routes of exposure.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between the researcher and a chemical hazard. The primary methods for exposure mitigation are robust engineering and administrative controls.

  • Chemical Fume Hood: All procedures involving the handling of solid or dissolved N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles or vapors.[6]

  • Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

  • Ventilation: Ensure adequate general laboratory ventilation to support the function of the fume hood.[7]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be immediately accessible in the laboratory.[6][7]

Mandatory Personal Protective Equipment (PPE) Protocol

Due to the compound's under-characterized hazard profile, a comprehensive PPE ensemble is mandatory.

Eye and Face Protection

A dual-layer approach is required to protect against splashes and potential aerosolized particles.

  • Primary Protection: Tightly fitting chemical splash goggles are required.[4] Standard safety glasses are insufficient as they do not provide a seal around the eyes.

  • Secondary Protection: A full-face shield must be worn over the goggles to protect the entire face.[6]

Skin and Body Protection
  • Gloves: Handle the compound with chemical-resistant nitrile gloves.[4] Given the risk of severe skin damage inferred from analogous compounds, double-gloving is strongly recommended. The outer glove should be removed and replaced immediately if contamination is suspected.

  • Laboratory Coat: A clean, fully buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing.[7] For procedures with a higher risk of splashes, a chemical-resistant apron or disposable gown should be worn over the lab coat.

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory.

Respiratory Protection

When used within a certified chemical fume hood, specific respiratory protection is generally not required. However, for emergency situations such as a large spill or if engineering controls fail:

  • Use a full-face respirator equipped with combination cartridges appropriate for organic vapors and particulates (e.g., Type ABEK as per EN 14387 or equivalent NIOSH standards).[4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[6][7]

Procedural Workflow: Integrating Safety into Practice

The following diagram and protocols outline the mandatory workflow for safely handling N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase gather_materials 1. Gather Materials & Review SOP don_ppe 2. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) gather_materials->don_ppe weigh 3. Weigh Compound in Containment don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve experiment 5. Perform Experiment dissolve->experiment decontaminate 6. Decontaminate Surfaces & Glassware experiment->decontaminate dispose 7. Dispose of Waste (Hazardous Waste Stream) decontaminate->dispose doff_ppe 8. Doff PPE Correctly (Outer Gloves First) dispose->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow for Potent Research Chemicals.

Experimental Protocol: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat/Gown: Put on the lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they extend over the cuffs of the lab coat.

  • Goggles: Put on tightly fitting chemical splash goggles.

  • Face Shield: Put on the full-face shield.

Doffing (Taking Off) PPE - Perform in an order that minimizes contamination

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside with your bare inner glove. Dispose of them in the designated hazardous waste container.

  • Face Shield: Remove the face shield by handling the headband.

  • Lab Coat: Unbutton and remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Goggles: Remove the goggles.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside surface with bare skin.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Emergency Procedures and Disposal

Emergency Actions:

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[5] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • In Case of Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.[2]

Spill and Disposal Plan:

  • Spills: In case of a spill, evacuate the immediate area and alert personnel. Use a spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the spill.[6][7] All cleanup operations must be performed wearing the full PPE ensemble described in Section 3, including respiratory protection.

  • Disposal: All contaminated materials, including gloves, disposable lab coats, absorbent materials from spills, and the chemical itself, must be collected in a clearly labeled, sealed container. This container must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.[4]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine, pa. Retrieved from [Link]

  • Chemical Label. (n.d.). N-ethyl-p-methoxy--methylphenethylamine hydrochloride.
  • LookChem. (n.d.). Cas 93963-24-7, N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.